(S)-2-Amino-3-biphenyl-3-yl-propionic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(3-phenylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c16-14(15(17)18)10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9,14H,10,16H2,(H,17,18)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPHIHDDXCFWMS-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Asymmetric Synthesis of (S)-2-Amino-3-biphenyl-3-yl-propionic Acid
Foreword: The Significance of Chiral Non-proteinogenic Amino Acids
(S)-2-Amino-3-biphenyl-3-yl-propionic acid, a non-proteinogenic amino acid, represents a class of chiral building blocks of paramount importance in contemporary drug discovery and development. The incorporation of such unnatural amino acids into peptide-based therapeutics or as standalone pharmacophores can significantly enhance biological activity, metabolic stability, and conformational rigidity. The biphenyl moiety, in particular, offers a versatile scaffold for modulating protein-protein interactions and exploring hydrophobic binding pockets. This guide provides a comprehensive overview of the synthetic pathways leading to the enantiomerically pure (S)-enantiomer of 3-biphenylalanine, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into the mechanistic underpinnings of various synthetic strategies, providing not just procedural details but also the rationale behind the selection of reagents and reaction conditions, thereby empowering the reader to adapt and troubleshoot these methodologies.
Strategic Approaches to the Enantioselective Synthesis of this compound
The primary challenge in the synthesis of this compound lies in the stereocontrolled introduction of the amino group at the α-carbon. Several robust strategies have emerged to address this, each with its own set of advantages and considerations. This guide will focus on three prominent and field-proven methodologies:
-
Diastereoselective Alkylation of a Chiral Glycine Enolate Equivalent: The Schöllkopf bis-lactim ether method stands as a classic and reliable approach for the asymmetric synthesis of α-amino acids.
-
Catalytic Asymmetric Phase-Transfer Alkylation: A highly efficient and scalable method that utilizes a chiral catalyst to control the stereochemical outcome of the alkylation of a glycine Schiff base.
-
Enzymatic Reductive Amination: A biocatalytic approach that leverages the high enantioselectivity of enzymes to convert a prochiral α-keto acid into the desired (S)-amino acid.
A critical precursor for the first two methods is an electrophile capable of introducing the 3-biphenylmethyl group. A common and effective choice is 3-bromomethylbiphenyl .
Synthesis of the Key Precursor: 3-Bromomethylbiphenyl
The synthesis of 3-bromomethylbiphenyl is typically achieved through the radical bromination of 3-methylbiphenyl. This reaction is initiated by light or a radical initiator, such as azobisisobutyronitrile (AIBN), and employs a brominating agent like N-bromosuccinimide (NBS).
Experimental Protocol: Synthesis of 3-Bromomethylbiphenyl
-
To a solution of 3-methylbiphenyl (1.0 eq) in a suitable solvent such as carbon tetrachloride or dichloromethane, add N-bromosuccinimide (1.1 eq).
-
Add a catalytic amount of a radical initiator, for example, AIBN or benzoyl peroxide.
-
Irradiate the reaction mixture with a light source (e.g., a sunlamp) or heat to reflux to initiate the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture and filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure 3-bromomethylbiphenyl.
Methodology 1: The Schöllkopf Bis-Lactim Ether Method
The Schöllkopf method is a cornerstone of asymmetric amino acid synthesis, relying on the diastereoselective alkylation of a chiral bis-lactim ether derived from glycine and a chiral auxiliary, typically (R)-valine.[1] The steric hindrance provided by the isopropyl group of the valine auxiliary effectively shields one face of the glycine-derived enolate, directing the incoming electrophile to the opposite face and thus establishing the desired stereochemistry.
Workflow for the Schöllkopf Synthesis of this compound
Sources
A Technical Guide to (S)-2-Amino-3-biphenyl-3-yl-propionic Acid: Synthesis, Properties, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the design and synthesis of novel therapeutic agents increasingly rely on the incorporation of non-proteinogenic, or "unnatural," amino acids. These custom-designed building blocks offer a powerful strategy to modulate the pharmacological properties of peptides and small molecules, enhancing their stability, potency, and target specificity. Among these, (S)-2-Amino-3-biphenyl-3-yl-propionic acid, a derivative of L-alanine featuring a bulky and lipophilic biphenyl moiety, has emerged as a valuable tool for researchers and drug development professionals.
This technical guide provides an in-depth overview of the core chemical properties, synthesis, and potential applications of this compound. The content herein is curated for researchers, scientists, and drug development professionals, offering field-proven insights into its utility as a molecular scaffold in the pursuit of next-generation therapeutics.
Compound Identification and Core Physicochemical Properties
A precise understanding of a compound's fundamental properties is critical for its effective application in experimental settings. This section details the key identifiers and physicochemical characteristics of this compound.
Nomenclature and Chemical Identity
-
Systematic Name: (2S)-2-Amino-3-(3-phenylphenyl)propanoic acid[1][2]
-
Common Synonyms: L-2-Amino-3-biphenyl-3-yl-propionic acid, (S)-3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic acid[2]
-
CAS Number: 164172-96-7[2]
-
Molecular Formula: C₁₅H₁₅NO₂
-
Molecular Weight: 241.29 g/mol [2]
The structure, depicted below, features a chiral center at the alpha-carbon in the (S)-configuration, analogous to natural L-amino acids. The defining characteristic is the biphenyl group attached at the meta position of the phenyl ring of phenylalanine.
Table 1: Summary of Compound Identifiers
| Identifier | Value | Source |
| IUPAC Name | (2S)-2-amino-3-(3-phenylphenyl)propanoic acid | PubChem[1] |
| CAS Number | 164172-96-7 | ChemicalBook[2] |
| ChEMBL ID | CHEMBL58129 | PubChem[1] |
| Molecular Formula | C₁₅H₁₅NO₂ | PubChem[1] |
| Molecular Weight | 241.29 g/mol | ChemicalBook[2] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC=CC(=C2)CN | PubChem[1] |
| InChI Key | XXPHIHDDXCFWMS-AWEZNQCLSA-N | PubChem[1] |
Physicochemical Data
Experimental data for the 3-biphenyl isomer is not widely published. The following table includes predicted values and experimental data for the closely related 4-biphenyl isomer to provide a reasonable estimation of its properties.
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Melting Point | 247-251 °C | Experimental value for the 4-biphenyl isomer.[3] |
| Boiling Point | 428.6 ± 40.0 °C | Predicted value for the 4-biphenyl isomer.[3] |
| Density | 1.190 ± 0.06 g/cm³ | Predicted value for the 4-biphenyl isomer.[3] |
| Water Solubility | Low (predicted) | Expected due to the large hydrophobic biphenyl group. |
| Solubility | DMSO | Poor solubility noted for the 4-biphenyl isomer.[3] |
| logP (Octanol/Water) | 0.1 | Computed by XLogP3.[1] |
| pKa (Acidic) | ~2-3 (predicted) | Typical for the carboxylic acid group of an amino acid. |
| pKa (Basic) | ~9-10 (predicted) | Typical for the alpha-amino group of an amino acid. |
The introduction of the biphenyl moiety significantly increases the hydrophobicity compared to natural phenylalanine. This property is pivotal in its application, as it can enhance interactions with hydrophobic pockets in target proteins.
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure unnatural amino acids like this compound is a non-trivial challenge. Success hinges on a robust synthetic strategy that allows for the construction of the carbon skeleton and precise control of the stereochemistry at the alpha-carbon.
Retrosynthetic Strategy
A common and effective approach for synthesizing biphenylalanine derivatives involves a multi-step sequence that can be adapted for industrial-scale production. A logical retrosynthetic analysis is illustrated below.
Caption: Retrosynthetic analysis for this compound.
This strategy highlights key transformations: a condensation reaction to form the carbon backbone, reduction of a nitro group to an amine, and a crucial enzymatic resolution step to isolate the desired (S)-enantiomer, followed by a Suzuki coupling to install the second phenyl ring.
Exemplary Synthesis Protocol
The following protocol is a representative, multi-step synthesis adapted from methodologies described for related biphenylalanine derivatives.[3]
Step 1: Condensation to form the Nitroalkene
-
To a solution of 3-biphenylcarboxaldehyde and methyl nitroacetate in an appropriate solvent (e.g., toluene), add a catalytic amount of a base (e.g., piperidine).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture, wash with aqueous acid and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude nitroalkene.
Step 2: Reduction of the Nitroalkene
-
Dissolve the crude nitroalkene in a suitable solvent such as methanol or tetrahydrofuran (THF).
-
Add a reducing agent. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[3]
-
After the reaction is complete (monitored by TLC or LC-MS), filter off the catalyst.
-
Concentrate the filtrate to obtain the racemic amino acid ester.
Step 3: Protection and Hydrolysis
-
Protect the amino group of the racemic amino acid ester with a suitable protecting group, such as the tert-butyloxycarbonyl (Boc) group, using di-tert-butyl dicarbonate (Boc)₂O.
-
Hydrolyze the methyl ester using a base like lithium hydroxide (LiOH) in a mixture of THF and water to yield the racemic N-Boc-2-amino-3-biphenyl-3-yl-propionic acid.
Step 4: Enzymatic Resolution
-
This is a critical step for isolating the desired (S)-enantiomer. It leverages the stereoselectivity of enzymes.
-
Immobilized α-chymotrypsin or a suitable lipase can be used for the kinetic resolution of the racemic N-protected amino acid or its ester.[1][2]
-
The enzyme will selectively hydrolyze one enantiomer (e.g., the L-ester to the L-acid), allowing for the separation of the two forms based on their different chemical properties (e.g., solubility in acidic/basic aqueous solutions).
-
Careful pH control and monitoring are essential for optimal enzyme activity and resolution efficiency.
Step 5: Deprotection
-
Remove the N-Boc protecting group from the resolved (S)-enantiomer using a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
After deprotection, carefully neutralize the reaction and purify the final product, this compound, typically by recrystallization or chromatography.
Caption: General workflow for the synthesis of the target amino acid.
Analytical Characterization
Confirming the identity and purity of the final product is paramount. A combination of spectroscopic and chromatographic methods is employed. While experimental spectra for the specific 3-biphenyl isomer are scarce in the literature, the following table outlines the expected characteristic signals based on its structure and data from related compounds.
Table 3: Expected Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic Protons (Biphenyl): Complex multiplets between δ 7.2-7.8 ppm. - α-Proton (CH): A multiplet around δ 3.5-4.5 ppm. - β-Protons (CH₂): Diastereotopic protons appearing as a multiplet around δ 2.8-3.3 ppm. - Amine (NH₂) & Carboxyl (OH): Broad signals, position dependent on solvent and concentration. |
| ¹³C NMR | - Carbonyl Carbon (C=O): Signal between δ 170-180 ppm. - Aromatic Carbons: Multiple signals in the δ 125-145 ppm region. - α-Carbon: Signal around δ 55-60 ppm. - β-Carbon: Signal around δ 35-40 ppm. |
| Mass Spec (ESI+) | - [M+H]⁺: Expected at m/z 242.12. |
| IR Spectroscopy | - O-H Stretch (Carboxylic Acid): Broad band from 2500-3300 cm⁻¹.[4] - N-H Stretch (Amine): Medium bands around 3000-3300 cm⁻¹. - C-H Stretch (Aromatic/Aliphatic): Signals around 2850-3100 cm⁻¹. - C=O Stretch (Carbonyl): Strong, sharp peak around 1700-1725 cm⁻¹.[4] - C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. |
Applications in Research and Drug Development
The unique structural features of this compound make it a valuable building block in medicinal chemistry, primarily through its incorporation into peptides and peptidomimetics.
Modulating Peptide Conformation and Properties
The introduction of the bulky, hydrophobic biphenyl side chain can profoundly influence the properties of a peptide:
-
Enhanced Stability: The steric bulk can protect the peptide backbone from proteolytic degradation, thereby increasing its in vivo half-life.
-
Increased Lipophilicity: The biphenyl group can improve membrane permeability and facilitate oral absorption, key challenges in peptide drug development.
-
Conformational Constraint: The side chain can induce specific secondary structures, such as β-turns or helical motifs, which can be critical for binding to a biological target.
Probing and Inhibiting Enzyme Active Sites
Many enzymes possess hydrophobic pockets in their active sites that accommodate the side chains of natural amino acids like phenylalanine or tryptophan. This compound can serve as a powerful tool to probe these pockets.
-
Enzyme Inhibition: By designing peptides or small molecules that incorporate this amino acid, it is possible to create potent inhibitors that occupy these hydrophobic regions with high affinity. This is a common strategy in the development of inhibitors for proteases, kinases, and other enzymes implicated in disease. Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes.
Caption: Logical relationship of the biphenyl side chain binding to a target.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound represents a sophisticated and versatile building block for advanced chemical synthesis. Its defining biphenyl moiety provides a unique combination of steric bulk and hydrophobicity, enabling medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. While the synthesis of this chiral compound requires a carefully controlled multi-step process, its utility in constraining peptide conformations and targeting hydrophobic enzyme pockets underscores its significant value in modern drug discovery and development. As the demand for more stable and potent therapeutics continues to grow, the strategic application of such unnatural amino acids will undoubtedly play an increasingly critical role in shaping the future of medicine.
References
-
PubChem. This compound. [Online] Available at: [Link]
- Patents, Google. CN104725279A - Preparation method of N-Boc-biphenyl alanine derivative.
-
Taylor & Francis Online. Resolution of (D, L)-Phenylalanine in Biphasic System by α-Chymotrypsin Immobilized on Superparamagnetic Nanogels. [Online] Available at: [Link]
-
Taylor & Francis Online. Resolution of (D, L)-Phenylalanine in Biphasic System by α-Chymotrypsin Immobilized. [Online] Available at: [Link]
-
Pharmacognosy Research. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. [Online] Available at: [Link]
-
Doc Brown's Chemistry. infrared spectrum of propanoic acid. [Online] Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. CN104725279A - Preparation method of N-Boc-biphenyl alanine derivative - Google Patents [patents.google.com]
- 4. Synthesis of enantiomerically enriched β-substituted analogs of (S)-α-alanine containing 1-phenyl-1H-1,2,3-triazole groups - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of (S)-2-Amino-3-biphenyl-3-yl-propionic acid
Abstract
(S)-2-Amino-3-biphenyl-3-yl-propionic acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development as a chiral building block for synthesizing novel therapeutic agents. Its biphenyl moiety allows for diverse structural modifications and interactions with biological targets. A thorough understanding of its structural and stereochemical properties is paramount, necessitating a comprehensive spectroscopic characterization. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. It further outlines validated, step-by-step protocols for acquiring this data, ensuring reproducibility and accuracy for researchers in the field.
Introduction: The Structural Rationale
The spectroscopic signature of any molecule is a direct fingerprint of its electronic and vibrational states, dictated by its unique arrangement of atoms and functional groups. In the case of this compound, our analysis must consider the interplay between four key structural features:
-
The Chiral Center (C2): The stereogenic carbon bearing the amino and carboxyl groups is central to the molecule's biological activity. Its environment will be a key focus in NMR spectroscopy.
-
The Amino Acid Backbone: The classic zwitterionic character of the amino (-NH2) and carboxylic acid (-COOH) groups will produce defining signals in both IR and NMR spectroscopy.
-
The Methylene Bridge (C3): This CH₂ group acts as a flexible linker, and its protons are diastereotopic, meaning they are chemically non-equivalent due to the adjacent chiral center. This non-equivalence is a critical feature to resolve in ¹H NMR.
-
The Biphenyl Moiety: The two phenyl rings introduce a complex aromatic region in the NMR spectra and characteristic C=C stretching vibrations in the IR spectrum. The substitution at the 3-position of the proximal ring breaks its symmetry, leading to a more complex splitting pattern than in unsubstituted biphenyl.
This guide will first predict the expected spectroscopic data based on these principles and then provide robust methodologies for empirical verification.
Predicted Spectroscopic Data & Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution.
-
¹H NMR (Proton NMR): The proton spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The spectrum is typically acquired in a solvent like DMSO-d₆ or D₂O. In DMSO-d₆, the acidic and amine protons are observable.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale & Expert Insights ~12.5 - 13.5 broad singlet 1H COOH The carboxylic acid proton is highly deshielded and often exchanges, leading to a broad signal. Its presence is a key confirmation of the acid functionality. ~8.0 - 8.5 broad singlet 2H NH₂ The amine protons are also exchangeable. In a zwitterionic state, this might appear as -NH₃⁺ and shift further downfield. ~7.65 - 7.75 multiplet 4H Biphenyl H2', H6', H4 These protons are on the periphery of the biphenyl system and are expected to be the most deshielded of the aromatic protons. ~7.30 - 7.50 multiplet 5H Biphenyl H3', H4', H5', H2, H5, H6 This region represents the remaining protons of the biphenyl system, leading to a complex, overlapping multiplet. 2D NMR techniques like COSY and HSQC are essential for definitive assignment. ~4.0 - 4.2 doublet of doublets (dd) 1H α-H (C2-H) This proton is coupled to the two diastereotopic protons of the adjacent methylene group, resulting in a doublet of doublets. Its position is characteristic for α-protons in amino acids. | ~3.1 - 3.3 | multiplet | 2H | β-H (C3-H₂) | These two protons are diastereotopic. They will appear as two separate signals, each likely a doublet of doublets, due to geminal coupling to each other and vicinal coupling to the α-H. This complex pattern is a hallmark of chirality at the adjacent carbon. |
-
¹³C NMR (Carbon NMR): The carbon spectrum reveals the number and electronic environment of all carbon atoms in the molecule.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm) Assignment Rationale & Expert Insights ~172 - 175 C=O (C1) The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region. ~138 - 142 Biphenyl C1', C3 These are the quaternary carbons involved in the phenyl-phenyl linkage and the linkage to the alanine backbone. Their chemical shifts are influenced by substitution. ~126 - 130 Biphenyl Aromatic CH This range contains the signals for the nine protonated aromatic carbons. Due to slight differences in their electronic environments, multiple distinct signals are expected. ~55 - 58 α-C (C2) The carbon attached to the electron-withdrawing amino and carboxyl groups appears in this typical range for α-carbons of amino acids. | ~38 - 42 | β-C (C3) | The methylene bridge carbon is shielded relative to the α-carbon and appears in this aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of the molecule's functional groups. For an amino acid, the spectrum is dominated by the vibrations of the zwitterionic backbone.
Predicted IR Absorption Bands (ATR)
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Interpretation & Significance |
|---|---|---|---|
| 2500 - 3300 (broad) | O-H stretch | Carboxylic Acid (-COOH) | This very broad and strong absorption is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer or zwitterion. |
| 3000 - 3100 (medium) | C-H stretch (aromatic) | Biphenyl C-H | These sharp peaks appear just above 3000 cm⁻¹ and confirm the presence of the aromatic system. |
| 2850 - 2960 (weak) | C-H stretch (aliphatic) | Methylene C-H | These signals correspond to the symmetric and asymmetric stretching of the C3-H₂ group. |
| ~1700 - 1730 (strong) | C=O stretch | Carboxylic Acid (-COOH) | A strong, sharp peak indicating the carbonyl group. Its exact position can confirm whether the molecule is in its zwitterionic or neutral form. |
| ~1550 - 1640 (strong) | N-H bend / C=O stretch (asymmetric) | Amine (-NH₂ or NH₃⁺) / Carboxylate (-COO⁻) | In the zwitterionic form, this region shows strong absorption from the NH₃⁺ bending and the asymmetric stretch of the carboxylate anion. |
| ~1580, ~1480, ~1450 (medium) | C=C stretch | Aromatic Ring | These "skeletal" vibrations are characteristic of the phenyl rings in the biphenyl moiety. |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and information about the molecule's fragmentation pattern, further confirming its identity.
-
Molecular Weight: C₁₅H₁₅NO₂
-
Monoisotopic Mass: 241.1103 g/mol
-
Expected Ionization (ESI+): The most likely observed ion in positive mode Electrospray Ionization would be the protonated molecule [M+H]⁺.
-
m/z (M+H)⁺ = 242.1181
-
-
Predicted Fragmentation Pattern: In tandem MS (MS/MS), the [M+H]⁺ ion would likely undergo characteristic fragmentation, providing structural proof.
-
Loss of Formic Acid (HCOOH, 46.02 Da): A common fragmentation for amino acids, resulting in an ion at m/z ~196.09 .
-
Loss of the Carboxyl Group (-COOH, 45.01 Da): Cleavage of the C-C bond next to the acid, yielding an ion at m/z ~197.10 .
-
Cleavage of the Cα-Cβ bond: This would lead to the formation of the stable biphenylmethyl cation at m/z ~167.08 . This is a highly indicative fragment for this structure.
-
Standard Operating Protocols for Data Acquisition
To ensure the acquisition of high-quality, reproducible data, the following validated protocols should be employed. These workflows are designed to be self-validating by incorporating necessary system checks and calibrations.
Protocol: NMR Analysis
This protocol outlines the steps for acquiring high-resolution ¹H and ¹³C NMR spectra.
Caption: Workflow for NMR sample preparation, data acquisition, and processing.
Protocol: FTIR Analysis
This protocol uses an Attenuated Total Reflectance (ATR) accessory, which is a modern, rapid method requiring minimal sample preparation.
Caption: Standard procedure for acquiring an FTIR spectrum using an ATR accessory.
Protocol: LC-MS Analysis
This protocol describes the analysis using Liquid Chromatography coupled with Mass Spectrometry for accurate mass determination and purity analysis.
Caption: Workflow for LC-MS analysis from sample preparation to data interpretation.
Conclusion
The structural elucidation of this compound is unequivocally achievable through a multi-spectroscopic approach. This guide provides a robust framework for researchers by predicting the characteristic NMR, IR, and MS signatures based on established chemical principles. The provided protocols offer a standardized methodology to obtain high-fidelity data, ensuring that experimental results can be confidently interpreted and validated. Adherence to these guidelines will empower drug development professionals to confirm the identity, purity, and structure of this valuable chiral building block, accelerating the pace of research and discovery.
References
This section would be populated with citations to general spectroscopy textbooks and any literature sources used for analogous compound data if this were a full publication. For the purpose of this guide, the principles are drawn from foundational knowledge in the field of analytical chemistry.
A Technical Guide to (S)-2-Amino-3-(biphenyl-3-yl)propionic acid: Synthesis, Structural Significance, and Biological Evaluation
Executive Summary: (S)-2-Amino-3-(biphenyl-3-yl)propionic acid is a non-standard, chiral amino acid of significant pharmaceutical interest. Its primary importance lies not in its intrinsic biological activity, but in its role as a pivotal, stereospecific intermediate in the synthesis of Valsartan, a widely prescribed Angiotensin II Receptor Blocker (ARB). This guide provides an in-depth analysis of its synthesis, the critical nature of its stereochemistry, and a framework for evaluating its biological activity, contextualized by its function as a precursor to a potent antihypertensive agent.
Introduction: The Architectural Foundation for a Blockbuster Drug
(S)-2-Amino-3-(biphenyl-3-yl)propionic acid is a synthetic amino acid derivative whose molecular architecture is fundamental to the therapeutic efficacy of Valsartan.[1] Valsartan is a member of the 'sartan' class of drugs that selectively antagonize the Angiotensin II Type 1 (AT1) receptor, a key regulator in the Renin-Angiotensin System (RAS), which governs blood pressure and fluid balance.[2][3] The precise three-dimensional arrangement of the (S)-amino acid and the biphenyl moiety is a prerequisite for the final drug's ability to dock effectively into the AT1 receptor, thereby blocking the hypertensive effects of Angiotensin II.[1]
Chemical Identity and Physicochemical Properties
The fundamental properties of this intermediate are crucial for its synthesis, purification, and handling.
Table 1: Physicochemical Properties of (S)-2-Amino-3-(biphenyl-3-yl)propionic acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₅NO₂ | [4] |
| Molecular Weight | 241.28 g/mol | [4] |
| IUPAC Name | (2S)-2-amino-3-(3-phenylphenyl)propanoic acid | [4] |
| Appearance | White to off-white solid | Vendor Data |
| Chirality | (S)-enantiomer |[4] |
The Renin-Angiotensin System (RAS) Context
The RAS is a critical hormonal cascade that regulates cardiovascular homeostasis.[2] The enzyme renin cleaves angiotensinogen to angiotensin I, which is then converted by Angiotensin-Converting Enzyme (ACE) to Angiotensin II (Ang II).[3] Ang II, the primary bioactive peptide of the RAS, exerts potent vasoconstrictive effects and stimulates aldosterone secretion by binding to the AT1 receptor.[5][6] ARBs like Valsartan competitively block this binding, leading to vasodilation and a reduction in blood pressure.[3] The structural integrity of the (S)-2-Amino-3-(biphenyl-3-yl)propionic acid backbone is essential for orienting the subsequent chemical additions that create the final pharmacophore responsible for this antagonism.[7]
Caption: The Renin-Angiotensin System (RAS) and the site of action for Valsartan.
Synthesis and Stereochemical Control
The synthesis of (S)-2-Amino-3-(biphenyl-3-yl)propionic acid is a significant challenge in medicinal chemistry, requiring precise control over the formation of the biphenyl structure and, most critically, the stereocenter. Numerous synthetic routes have been developed, often involving key steps like Suzuki or Negishi cross-coupling to form the aryl-aryl bond.[7][8]
Representative Synthetic Pathway
A common industrial approach involves the N-alkylation of an L-valine ester with a brominated biphenyl precursor. This strategy leverages the readily available chiral pool of L-valine to introduce the desired (S)-stereochemistry.
Caption: Generalized workflow for the synthesis of the Valsartan intermediate.
Experimental Protocol: N-Alkylation of L-Valine Methyl Ester
This protocol outlines a key condensation step adapted from published patent literature.[9]
-
Reagents & Setup:
-
L-Valine methyl ester hydrochloride
-
2-cyano-4'-bromomethyl biphenyl
-
Organic Solvent (e.g., Tetrahydrofuran)
-
Base (e.g., Sodium Bicarbonate or Triethylamine)
-
Reaction vessel under an inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
Suspend L-Valine methyl ester hydrochloride and the base in the organic solvent at room temperature.
-
Add a solution of 2-cyano-4'-bromomethyl biphenyl dropwise to the suspension.
-
Heat the reaction mixture to reflux (typically 75-85 °C) for 2-4 hours, monitoring by TLC or LC-MS for the consumption of starting materials.[9]
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup: extract the product into an organic layer (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the resulting intermediate, N-[(2'-cyano-1,1'-biphenyl-4-yl)methyl]-L-valine methyl ester, via column chromatography or crystallization.
-
Causality: The use of L-valine methyl ester provides the chiral scaffold. The condensation reaction forms the crucial C-N bond. Subsequent steps (not detailed here), including acylation and tetrazole formation, build upon this core structure to yield Valsartan.[10] The final hydrolysis step removes the ester protecting group to yield the carboxylic acid of the final drug.[11]
Biological Activity Profile: A Case for "Active Inactivity"
Extensive literature review reveals a conspicuous absence of data on the intrinsic biological activity of (S)-2-Amino-3-(biphenyl-3-yl)propionic acid. This is not an oversight but rather a testament to its design and function.
The Inert Scaffold Hypothesis
The primary role of this molecule is to serve as a structurally rigid, chiral scaffold. Its "biological activity" is therefore passive; it is designed to be pharmacologically inert at the primary target (AT1 receptor) and other off-targets. This is a critical safety and quality attribute for an advanced intermediate. Any significant biological activity could lead to:
-
Unwanted side effects from the intermediate if present as an impurity in the final drug product.
-
Complications in the manufacturing process due to unforeseen biological interactions.
Framework for Biological Evaluation: A Self-Validating System
To validate the hypothesis of pharmacological inertness, a series of standard assays should be performed. The primary test would be a competitive radioligand binding assay against the AT1 receptor.
Table 2: Proposed Assays for Biological Characterization
| Assay Type | Purpose | Expected Outcome |
|---|---|---|
| AT1 Receptor Binding Assay | To determine the binding affinity (Ki) for the intended target of Valsartan. | No significant displacement of radioligand; high Ki or IC₅₀ value. |
| General GPCR Panel Screen | To assess for off-target binding against a broad range of common receptors. | No significant activity at physiologically relevant concentrations. |
| In Vitro Cytotoxicity Assay | To evaluate general cellular toxicity (e.g., using an MTT assay). | Low to no cytotoxicity at concentrations exceeding potential impurity levels. |
Experimental Protocol: AT1 Receptor Competitive Binding Assay
This protocol provides a framework for testing the binding affinity of the intermediate at the AT1 receptor, a method crucial for characterizing ARBs.[12]
-
Materials:
-
Membrane preparation from cells expressing the human AT1 receptor (e.g., rat liver membranes).[12]
-
Radioligand: [¹²⁵I]Sar¹,Ile⁸-Angiotensin II.[12]
-
Assay Buffer: Tris-based buffer with MgCl₂, BSA, and protease inhibitors.
-
Test Compound: (S)-2-Amino-3-(biphenyl-3-yl)propionic acid, serially diluted.
-
Positive Control: Unlabeled Angiotensin II or Valsartan.
-
Non-specific binding (NSB) control: High concentration of unlabeled Angiotensin II.
-
Glass fiber filter mats and a cell harvester/vacuum manifold.[13]
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, radioligand, and either buffer (for total binding), NSB control, or varying concentrations of the test compound/positive control.
-
Incubate the plate for 60-90 minutes at room temperature to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filter mats using a cell harvester. This separates the bound radioligand (trapped on the filter) from the free radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Dry the filter mats and measure the retained radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[13]
-
Trustworthiness: This assay directly measures the interaction between the test compound and the target receptor. The inclusion of positive and NSB controls ensures the validity of the results. An IC₅₀ value in the high micromolar or millimolar range would scientifically confirm the compound's lack of significant affinity for the AT1 receptor, supporting its role as an inert intermediate.
Conclusion and Future Perspectives
(S)-2-Amino-3-(biphenyl-3-yl)propionic acid is a quintessential example of a molecule whose value is defined by its structure rather than its direct biological function. Its synthesis, which requires meticulous control of stereochemistry, provides the foundation for Valsartan, a drug that has had a profound impact on the management of hypertension.[1][14] While the compound itself is designed for pharmacological inertness, the protocols and logical framework presented here provide a robust system for validating this critical attribute.
Future research may explore this chiral biphenyl-amino acid scaffold for the development of other classes of drugs where this specific three-dimensional orientation could be advantageous. However, its primary legacy remains its indispensable role in the creation of a life-saving cardiovascular therapeutic.
References
- R&D Systems. (n.d.). Renin - Angiotensin Pathways.
- Wikipedia. (2024). Renin–angiotensin system.
- PharmGKB. (n.d.). Agents Acting on the Renin-Angiotensin System Pathway, Pharmacodynamics.
- Santos, R. A. S., et al. (2018). The renin-angiotensin system: going beyond the classical paradigms.
- QIAGEN. (n.d.). Renin-Angiotensin Signaling.
- ResearchGate. (2020). Synthesis of Valsartan as drug for the treatment of hypertension.
- Zhang, H., et al. (2015). Structure of the Angiotensin Receptor Revealed by Serial Femtosecond Crystallography. Cell.
- National Center for Biotechnology Information. (n.d.). Valsartan. PubChem Compound Database.
- Beilstein Journals. (2012). A short and efficient synthesis of valsartan via a Negishi reaction.
- DOST-PNRI. (2017). Receptor Binding Assay - Part 1. YouTube.
- ChemicalBook. (n.d.). Valsartan synthesis.
- Penikelapati, H., et al. (2011). New and Improved Synthesis of Valsartan. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
- Liu, W., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports.
- Humana Press. (2017). Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding.
- National Center for Biotechnology Information. (n.d.). (S)-2-Amino-3-biphenyl-3-yl-propionic acid. PubChem Compound Database.
- Google Patents. (2020).
- Google Patents. (2011).
- National Center for Biotechnology Information. (2014).
- Li, Y., et al. (2017). Nitric oxide synthesis-promoting effects of valsartan in human umbilical vein endothelial cells via the Akt/adenosine monophosphate-activated protein kinase/endothelial nitric oxide synthase pathway. Experimental and Therapeutic Medicine.
- National Center for Biotechnology Information. (2016). [Synthesis, biological activity and molecular docking research of N-{[(4-oxo-thiochroman-3-yl)
- Global Substance Registration System. (n.d.). N-(4-((METHYLAMINO)SULFONYL)PHENYL)ACETAMIDE.
- American Chemical Society. (2022). Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study.
- MedKoo Biosciences. (n.d.). Valsartan Synthetic Routes.
- ResearchGate. (2011). Bioavailability file: Valsartan.
- ResearchGate. (2019).
- Merck. (n.d.).
- MDPI. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
- National Center for Biotechnology Information. (2017). Conformational Profiling of the AT1 Angiotensin II Receptor Reflects Biased Agonism, G Protein Coupling, and Cellular Context.
- National Center for Biotechnology Information. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)
- TargetMol. (n.d.). (S)-2-Amino-3-cyclopropylpropanoic acid.
Sources
- 1. Valsartan | C24H29N5O3 | CID 60846 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 3. ClinPGx [clinpgx.org]
- 4. This compound | C15H15NO2 | CID 10060246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. BJOC - A short and efficient synthesis of valsartan via a Negishi reaction [beilstein-journals.org]
- 8. rjpbcs.com [rjpbcs.com]
- 9. CN111393327A - Preparation method of valsartan intermediate - Google Patents [patents.google.com]
- 10. US20110237822A1 - Process for preparation of valsartan intermediate - Google Patents [patents.google.com]
- 11. Valsartan synthesis - chemicalbook [chemicalbook.com]
- 12. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Solubility Profile of (S)-2-Amino-3-biphenyl-3-yl-propionic acid
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous solubility profile of (S)-2-Amino-3-biphenyl-3-yl-propionic acid, a non-canonical amino acid with potential applications in drug discovery and development. As solubility is a critical determinant of a compound's downstream developability, influencing everything from in vitro assay reliability to in vivo bioavailability, a thorough understanding is paramount. This document outlines the foundational physicochemical principles, details robust experimental protocols for kinetic and thermodynamic solubility determination, and provides insights into data interpretation. The methodologies described herein are designed to equip researchers, medicinal chemists, and drug development professionals with the necessary tools to systematically evaluate this compound and other novel chemical entities.
Introduction and Physicochemical Foundation
This compound is an amino acid derivative featuring a bulky, lipophilic biphenyl moiety. This structural combination presents a unique challenge for aqueous solubility. The molecule possesses both an acidic carboxylic acid group and a basic amine group, making it zwitterionic. Its solubility is therefore expected to be highly dependent on pH.[1][2] Understanding the interplay between the compound's intrinsic properties and the solution environment is the first step in building a comprehensive solubility profile.
Core Physicochemical Properties
A precise characterization begins with defining the molecule's fundamental properties. While extensive experimental data for this specific molecule is not publicly available, reliable in silico predictions can provide a strong starting point for experimental design.
| Property | Predicted Value / Structure | Source / Method | Significance for Solubility |
| Molecular Structure | C15H15NO2 | PubChem | The biphenyl group increases lipophilicity, while the amino and carboxylic acid groups provide ionizable handles for pH-dependent solubility.[3] |
| IUPAC Name | (2S)-2-amino-3-(3-phenylphenyl)propanoic acid | Lexichem TK 2.7.0 | Provides unambiguous chemical identification.[4] |
| Molecular Weight | 241.28 g/mol | PubChem | Influences molar concentration calculations.[4] |
| XLogP3 | 0.1 | PubChem | Indicates relatively low lipophilicity, suggesting that the ionizable groups have a strong influence.[4] |
| Predicted pKa (Acidic) | ~2.0 - 2.5 | Analogous Structures | The carboxylic acid is expected to have a pKa typical of alpha-amino acids. |
| Predicted pKa (Basic) | ~9.0 - 9.5 | Analogous Structures | The primary amine is expected to have a pKa typical of alpha-amino acids. |
Note: pKa values are estimations based on typical ranges for alpha-amino acids and should be experimentally verified.
The zwitterionic nature of this compound means its net charge changes with pH. At low pH, the amine is protonated (-NH3+) and the carboxylic acid is neutral (-COOH), resulting in a net positive charge. At high pH, the amine is neutral (-NH2) and the carboxylic acid is deprotonated (-COO-), resulting in a net negative charge. Near its isoelectric point (pI), the molecule exists predominantly as a neutral zwitterion, which is typically the point of minimum aqueous solubility.
Strategic Approach to Solubility Profiling
A multi-faceted approach is required to build a complete solubility picture, distinguishing between early-stage screening data and late-stage definitive measurements. The two primary types of solubility are Kinetic and Thermodynamic.[5][6]
-
Kinetic Solubility: Measures the concentration of a compound at the point of precipitation from a solution that was initially prepared in a cosolvent (typically DMSO).[5][7] It is a high-throughput method ideal for early discovery to quickly flag compounds with potential solubility liabilities.[5][8]
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound, where excess solid material is equilibrated with a solvent over an extended period.[6][9] This is the "gold standard" measurement, crucial for lead optimization and pre-formulation studies.[5][8]
The following diagram illustrates a typical workflow for comprehensive solubility characterization.
Caption: Workflow for Solubility Characterization.
Experimental Methodologies
Protocol: pH-Dependent Thermodynamic Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility across a physiologically relevant pH range, which is critical for predicting oral absorption.[6][10]
Objective: To measure the thermodynamic solubility of this compound in buffers from pH 1.2 to 7.4 at 37 °C.
Materials:
-
This compound (crystalline solid)
-
Buffer solutions (e.g., HCl for pH 1.2, phosphate buffers for pH 4.5, 6.8, 7.4)
-
Calibrated pH meter
-
Incubator shaker set to 37 °C
-
0.45 µm syringe filters (e.g., PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Buffer Preparation: Prepare aqueous buffers covering the pH range of 1.2–6.8.[10] Adjust the final pH at 37 °C.[10]
-
Sample Preparation: Add an excess amount of the solid compound to vials containing a known volume of each buffer. The amount should be sufficient to ensure a solid residue remains after equilibration.
-
Equilibration: Seal the vials and place them in an incubator shaker at 37 °C. Shake for at least 24-48 hours to ensure equilibrium is reached.[5]
-
pH Verification: After equilibration, re-measure the pH of the suspension. If it has deviated significantly, the data point may need to be repeated with a stronger buffer.[10]
-
Phase Separation: Allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove all undissolved solids.
-
Quantification: Dilute the filtered supernatant with an appropriate mobile phase. Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard calibration curve.[11][12]
Protocol: Solubility in Biorelevant Media
To better forecast in vivo performance, solubility should be assessed in media that simulate gastrointestinal fluids.[13][14] Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) are commonly used.[15][16]
Objective: To determine the thermodynamic solubility in FaSSIF (pH 6.5) and FeSSIF (pH 5.0).
Procedure:
-
Follow the same shake-flask protocol as described in Section 3.1, but replace the simple aqueous buffers with prepared FaSSIF and FeSSIF media.[16]
-
Causality: These media contain bile salts and phospholipids (lecithin), which can form micelles and enhance the solubility of lipophilic compounds, providing a more accurate prediction of behavior in the human intestine.[13][17]
Data Analysis and Interpretation
pH-Solubility Profile and the Henderson-Hasselbalch Equation
The measured solubility data should be plotted as log(Solubility) vs. pH. For a zwitterionic compound like the topic molecule, the profile will typically be U-shaped, with the lowest solubility at the isoelectric point (pI). The relationship between pH, pKa, and the concentration of ionized and unionized species, which governs solubility, is described by the Henderson-Hasselbalch equation.[18][19][20]
Caption: Relationship between pH, Ionization, and Solubility.
Data Presentation
Organizing the results into a clear table is essential for interpretation and comparison.
| Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Comments |
| HCl Buffer | 1.2 | 37 | Hypothetical Data | Hypothetical Data | Simulates fasted stomach conditions.[13] |
| Acetate Buffer | 4.5 | 37 | Hypothetical Data | Hypothetical Data | Simulates upper small intestine.[13] |
| Phosphate Buffer | 6.8 | 37 | Hypothetical Data | Hypothetical Data | Simulates mid-small intestine.[13] |
| FaSSIF | 6.5 | 37 | Hypothetical Data | Hypothetical Data | Simulates fasted intestinal fluid.[15] |
| FeSSIF | 5.0 | 37 | Hypothetical Data | Hypothetical Data | Simulates fed intestinal fluid.[15] |
The Impact of Solid Form
It is critical to recognize that thermodynamic solubility is a property of a specific solid form (e.g., a particular polymorph or solvate).[21] Different crystal forms of the same compound can have different free energies and, consequently, different solubilities.[22][23] Amorphous material, being thermodynamically unstable, will generally exhibit higher apparent solubility than its crystalline counterparts.[24] Therefore, the solid form of the material used in the shake-flask assay must be characterized (e.g., by XRPD) and reported.
Conclusion
Characterizing the solubility profile of this compound is a non-trivial but essential task for any drug development program involving this scaffold. By employing a systematic approach that begins with in silico profiling, progresses through high-throughput kinetic screening, and culminates in definitive thermodynamic solubility measurements under biorelevant conditions, researchers can build a robust data package. This guide provides the strategic framework and detailed protocols necessary to understand the pH-dependent behavior of this zwitterionic compound, interpret the results in a meaningful context, and make informed decisions to advance promising candidates toward the clinic.
References
-
Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. (2015). ADMET & DMPK. [Link]
-
Avdeef, A., et al. (2007). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Medicinal Chemistry. [Link]
-
Giron, D. (1995). Relative solubility of different crystal forms as a function of thermodynamic stability. Journal of Thermal Analysis. [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]
-
Klein, S. (2010). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. AAPS Journal. [Link]
-
Doherty, A. M. (n.d.). Chapter 3. Pharmacokinetics. Pharmacology for the Physical Therapist. AccessPhysiotherapy. [Link]
-
Pharma Lesson. (2024). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Pharma Lesson. [Link]
-
Hliebov, O. (2017). How to Use Henderson Hasselbalch Equation for Pharmacology. YouTube. [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Database. [Link]
-
Yalkowsky, S. H. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ADMET & DMPK. [Link]
-
ResearchGate. (n.d.). Solubility of the tested drugs in (A) FaSSIF, and in (B) FeSSIF. ResearchGate. [Link]
-
Pan, L., et al. (2001). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. Journal of Pharmaceutical Sciences. [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Inventiva Pharma. [Link]
-
Biorelevant.com. (n.d.). How Biorelevant Testing Can Help Oral Drug Development. Biorelevant.com. [Link]
-
Braga, D., et al. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? Molecules. [Link]
-
Pandey, P. K. (2024). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]
-
Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec. [Link]
-
Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma. [Link]
-
Shan, N., & Zaworotko, M. J. (2008). Effects of Crystal Form on Solubility and Pharmacokinetics: A Crystal Engineering Case Study of Lamotrigine. Crystal Growth & Design. [Link]
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Syrris. [Link]
-
Li, S., et al. (2016). Crystallization of Amorphous Drugs and Inhibiting Strategies. Current Pharmaceutical Design. [Link]
-
Kaynak, M. S., & Sahin, S. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy. [Link]
-
World Health Organization. (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based biowaivers. WHO Technical Report Series. [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. WHO. [Link]
-
Wikipedia. (n.d.). Biphenyl. Wikipedia. [Link]
-
Slideshare. (n.d.). Ph and solubility profile. Slideshare. [Link]
Sources
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Ph and solubility profile | PPTX [slideshare.net]
- 3. Biphenyl - Wikipedia [en.wikipedia.org]
- 4. This compound | C15H15NO2 | CID 10060246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. inventivapharma.com [inventivapharma.com]
- 9. evotec.com [evotec.com]
- 10. who.int [who.int]
- 11. pharmaguru.co [pharmaguru.co]
- 12. improvedpharma.com [improvedpharma.com]
- 13. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorelevant.com [biorelevant.com]
- 15. pharmalesson.com [pharmalesson.com]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. researchgate.net [researchgate.net]
- 18. hrcak.srce.hr [hrcak.srce.hr]
- 19. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 21. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. syrris.com [syrris.com]
- 24. Crystallization of Amorphous Drugs and Inhibiting Strategies [manu56.magtech.com.cn]
An In-Depth Technical Guide to (S)-2-Amino-3-biphenyl-3-yl-propionic Acid Structural Analogs: Synthesis, Biological Evaluation, and Structure-Activity Relationships
This guide provides a comprehensive technical overview of (S)-2-amino-3-biphenyl-3-yl-propionic acid and its structural analogs for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for these non-canonical amino acids, explore their diverse biological activities, and elucidate the key structure-activity relationships that govern their function. This document is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols.
Introduction: The Significance of Biphenylalanine Scaffolds
This compound, a derivative of the amino acid phenylalanine, features a biphenyl moiety in its side chain.[1] This structural feature imparts unique properties, including hydrophobicity and the potential for π-π stacking interactions, which can significantly influence the biological activity of molecules incorporating this scaffold. The biphenyl group is a privileged structure in medicinal chemistry, found in a variety of therapeutic agents.[2] Its incorporation into an amino acid framework creates a versatile building block for the design of novel peptides, peptidomimetics, and small molecule drugs with a wide range of potential applications, including antimicrobial, enzyme inhibitory, and anticancer activities.[2][3] The exploration of structural analogs of this compound allows for the fine-tuning of its pharmacological properties, leading to the development of more potent and selective therapeutic candidates.
Synthetic Strategies for Biphenylalanine Analogs
The synthesis of this compound and its analogs relies heavily on modern organic chemistry techniques, particularly those that enable the stereocontrolled formation of the amino acid backbone and the construction of the biphenyl system.
Asymmetric Synthesis of the Amino Acid Core
The enantiomerically pure (S)-configuration of the amino acid is crucial for its biological activity. Several methods for the asymmetric synthesis of unnatural amino acids can be employed.[4][5] One common approach involves the alkylation of a chiral glycine enolate equivalent. Alternatively, methods like the asymmetric hydrogenation of a dehydroamino acid precursor can be utilized to establish the desired stereocenter.
Construction of the Biphenyl Moiety: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of biphenyl compounds and is widely applicable to the preparation of biphenylalanine analogs.[6] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound (e.g., a boronic acid or ester) and an organohalide.[7][8][9]
Key Advantages of the Suzuki-Miyaura Coupling:
-
Mild Reaction Conditions: The reaction is typically performed under relatively mild conditions, which helps to preserve sensitive functional groups present in the amino acid precursor.
-
Functional Group Tolerance: It is compatible with a wide range of functional groups, a critical feature when working with complex molecules.
-
Commercial Availability of Reagents: A vast array of boronic acids and organohalides are commercially available, allowing for the synthesis of a diverse library of biphenylalanine analogs.
Below is a general workflow for the synthesis of a substituted biphenylalanine analog using a Suzuki-Miyaura coupling strategy.
Caption: Synthetic workflow for biphenylalanine analogs.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Biphenylalanine Synthesis [7][9]
This protocol provides a general procedure for the Suzuki-Miyaura coupling of a protected (S)-2-amino-3-(4-bromophenyl)propionic acid with a generic arylboronic acid.
Materials:
-
N-Boc-(S)-2-amino-3-(4-bromophenyl)propionic acid methyl ester (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., a mixture of toluene, ethanol, and water)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a flame-dried Schlenk flask, combine N-Boc-(S)-2-amino-3-(4-bromophenyl)propionic acid methyl ester, the arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected biphenylalanine analog.
-
Subsequent deprotection of the Boc and ester groups will yield the final product.
Alternative Synthetic Routes: The Heck Reaction
The Heck reaction provides an alternative palladium-catalyzed method for C-C bond formation, coupling an unsaturated halide with an alkene.[10][11][12] While less common than the Suzuki coupling for biphenyl synthesis, it can be a valuable tool in certain synthetic strategies, particularly for creating more complex, substituted analogs.
Biological Activities of Biphenylalanine Analogs
Structural analogs of this compound have shown promise in a variety of therapeutic areas. The biphenyl moiety can interact with biological targets through hydrophobic and aromatic interactions, leading to potent and selective inhibition of enzymes or modulation of receptor activity.
Antibacterial Activity
Several studies have demonstrated the antibacterial potential of biphenyl derivatives.[2][3][13] The incorporation of a biphenylalanine scaffold into small molecules can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) [14][15]
This protocol outlines a standard broth microdilution method to determine the MIC of a synthesized biphenylalanine analog against a bacterial strain.
Materials:
-
Synthesized biphenylalanine analog
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the biphenylalanine analog in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10⁵ CFU/mL in MHB.
-
Add the bacterial suspension to each well of the microtiter plate.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Table 1: Antibacterial Activity of Selected Biphenyl Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Biphenyl Derivative 1 | Staphylococcus aureus | 12.5 | [3] |
| Biphenyl Derivative 2 | Escherichia coli | 25 | [3] |
| Biphenyl Derivative 3 | Pseudomonas aeruginosa | 50 | [13] |
| Biphenyl Derivative 4 | Bacillus subtilis | 6.25 | [2] |
Enzyme Inhibition
The biphenyl scaffold is present in numerous enzyme inhibitors.[16][17] Analogs of this compound can be designed to target specific enzymes, such as kinases, proteases, or sulfatases, by tailoring the substitution pattern on the biphenyl rings and modifying the amino acid backbone.[17][18]
Experimental Protocol: In Vitro Kinase Inhibition Assay [19][20][21][22][23]
This is a general protocol for assessing the inhibitory activity of a biphenylalanine analog against a target kinase.
Materials:
-
Synthesized biphenylalanine analog
-
Recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the biphenylalanine analog in the kinase assay buffer.
-
In a microplate, add the kinase, its substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase for a predetermined time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Caption: Competitive inhibition of a kinase by a biphenylalanine analog.
Table 2: Enzyme Inhibitory Activity of Selected Biphenyl-based Compounds
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
| Biphenyl-based Pyrazole | COX-2 | 0.0000283 | [16] |
| Biphenyl Ether Derivative | Sulfatase-2 | ~50% inhibition at 1 mM | [17] |
| Biphenylglyoxamide | Bacterial Topoisomerase | - | [24] |
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of the biphenylalanine analogs and their biological activity is crucial for rational drug design. SAR studies involve systematically modifying the structure of a lead compound and evaluating the impact of these changes on its potency and selectivity.
Key Structural Modifications and their Potential Impact:
-
Substitution on the Biphenyl Rings: The position, number, and nature of substituents on the biphenyl rings can dramatically affect activity. Electron-donating or electron-withdrawing groups, as well as hydrophobic or hydrophilic moieties, can influence binding affinity and pharmacokinetic properties.
-
Linker between the Phenyl Rings: Replacing the direct C-C bond of the biphenyl system with a flexible linker, such as an ether or an amide, can alter the conformational freedom of the molecule and its ability to fit into a binding pocket.
-
Modifications to the Amino Acid Backbone: Changes to the amino or carboxylic acid groups, or the introduction of additional functional groups on the α- or β-carbons, can impact the molecule's interaction with its target and its overall physicochemical properties.
Conclusion and Future Directions
This compound and its structural analogs represent a promising class of compounds with diverse biological activities. The synthetic methodologies, particularly the robust and versatile Suzuki-Miyaura cross-coupling reaction, allow for the creation of extensive libraries of these non-canonical amino acids for biological screening. Future research in this area will likely focus on the development of more efficient and stereoselective synthetic methods, the exploration of a wider range of biological targets, and the use of computational modeling to guide the design of next-generation analogs with improved potency, selectivity, and drug-like properties. This in-depth guide provides a solid foundation for researchers to embark on or advance their work in this exciting field of medicinal chemistry.
References
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF SOME BIPHENYL DERIVATIVES. (n.d.). TSI Journals. Retrieved January 12, 2026, from [Link]
-
Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (2022). Molecules, 27(18), 5903. [Link]
-
Synthesis and antibacterial activity of some biphenyl derivatives. (2011). International Journal of ChemTech Research, 3(4), 1782-1786. [Link]
-
Suzuki Cross-coupling Reaction procedure. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 12, 2026, from [Link]
-
Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. (2014). Bioorganic & Medicinal Chemistry, 22(15), 4049-4061. [Link]
-
Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). (2023). Amino Acids, 55(5), 627-657. [Link]
-
Fluorescent Peptide Assays For Protein Kinases. (2010). Current Protocols in Chemical Biology, 2(3), 133-146. [Link]
-
Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. (2021). European Journal of Medicinal Chemistry, 224, 113702. [Link]
-
Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. (2022). Molecules, 27(19), 6265. [Link]
-
Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. (2023). International Journal of Molecular Sciences, 24(22), 16405. [Link]
-
Biphenyl metabolism by rat liver microsomes: regioselective effects of inducers, inhibitors, and solvents. (1983). Biochemistry, 22(24), 5687-5692. [Link]
-
Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
MICROBIOLOGICAL METHODS FOR THE DETERMINATION OF AMINO ACIDS. (1943). Journal of Biological Chemistry, 147(3), 685-695. [Link]
-
Modified MIC Method for Cationic Antimicrobial Peptides. (n.d.). Hancock Lab. Retrieved January 12, 2026, from [Link]
-
In vitro kinase assay. (2023). protocols.io. [Link]
-
In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method. (2018). Antimicrobial Agents and Chemotherapy, 62(10), e00625-18. [Link]
-
Kinase assays. (2020). BMG LABTECH. Retrieved January 12, 2026, from [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (n.d.). Celtarys Research. Retrieved January 12, 2026, from [Link]
-
Enzyme inhibitor. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Cloning and expression heterologous alanine dehydrogenase genes: Investigation of reductive amination potential of L-alanine dehydrogenases for green synthesis of alanine derivatives. (2022). PLoS One, 17(11), e0277443. [Link]
-
Searching for Synthetic Antimicrobial Peptides: An Experiment for Organic Chemistry Students. (2016). Journal of Chemical Education, 93(6), 1102-1107. [Link]
-
This compound. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Asymmetric synthesis of L-[3-11C]alanine and L-[3-11C]phenylalanine by a phase-transfer alkylation reaction. (1998). Journal of the Chemical Society, Perkin Transactions 1, (21), 3463-3468. [Link]
-
Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. (2015). International Journal of Pharmaceutical Sciences and Research, 6(1), 265-271. [Link]
-
The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2018). RSC Advances, 8(52), 29699-29724. [Link]
-
Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles. (2018). Beilstein Journal of Organic Chemistry, 14, 2198-2205. [Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). Molecules, 23(9), 2243. [Link]
-
Efficient Synthesis of Pyrenylalanine. (2001). Amino Acids, 21(3), 265-270. [Link]
-
Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. (2015). Angewandte Chemie International Edition, 54(10), 3041-3044. [Link]
-
Alkyne Aminopalladation/Heck and Suzuki Cascades: An Approach to Tetrasubstituted Enamines. (2021). Chemistry, 27(53), 13346-13350. [Link]
-
Design, synthesis and evaluation of novel 2-amino-3-(naphth-2-yl)propanoic acid derivatives as potent inhibitors of platelet aggregation. (2017). European Journal of Medicinal Chemistry, 125, 107-118. [Link]
-
Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis. (2023). Nature Communications, 14(1), 1-12. [Link]
-
Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. (2019). Chemistry of Heterocyclic Compounds, 55(4), 332-338. [Link]
-
Synthesis and study of 2-acetyl amino-3-[4-(2-amino-5-sulfo-phenylazo)-phenyl]-propionic acid: a new class of inhibitor for hen egg white lysozyme amyloidogenesis. (2013). MedChemComm, 4(3), 530-536. [Link]
Sources
- 1. This compound | C15H15NO2 | CID 10060246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tsijournals.com [tsijournals.com]
- 3. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cloning and expression heterologous alanine dehydrogenase genes: Investigation of reductive amination potential of L-alanine dehydrogenases for green synthesis of alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of L-[3-11C]alanine and L-[3-11C]phenylalanine by a phase-transfer alkylation reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Enantioselective synthesis of β-aryl-γ-lactam derivatives via Heck–Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles [beilstein-journals.org]
- 12. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents [mdpi.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vitro kinase assay [protocols.io]
- 22. bmglabtech.com [bmglabtech.com]
- 23. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 24. mdpi.com [mdpi.com]
An In-depth Technical Guide to (S)-2-Amino-3-biphenyl-3-yl-propionic acid: From Discovery to Application
Foreword
In the landscape of modern drug discovery and peptide therapeutics, the incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a pivotal strategy for enhancing the pharmacological properties of bioactive molecules.[1] These unique building blocks offer medicinal chemists a versatile toolkit to modulate stability, potency, and bioavailability.[1] This guide provides a comprehensive technical overview of a specific and intriguing NPAA: (S)-2-Amino-3-biphenyl-3-yl-propionic acid. While the complete historical narrative of its initial discovery remains somewhat fragmented in readily available literature, this document pieces together its known synthesis, properties, and applications, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound, also known by its IUPAC name (2S)-2-amino-3-(3-phenylphenyl)propanoic acid, is a non-proteinogenic α-amino acid. Its structure is characterized by a biphenyl moiety attached to the β-carbon of an alanine scaffold. This structural feature imparts a unique combination of hydrophobicity and conformational rigidity, making it a valuable component in the design of novel therapeutic agents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 164172-96-7 | [2][3] |
| Molecular Formula | C₁₅H₁₅NO₂ | [3] |
| Molecular Weight | 241.28 g/mol | [3] |
| IUPAC Name | (2S)-2-amino-3-(3-phenylphenyl)propanoic acid | [3] |
| Synonyms | L-2-AMINO-3-BIPHENYL-3-YL-PROPIONIC ACID, (S)-3-([1,1'-Biphenyl]-3-yl)-2-aminopropanoic acid | [2] |
Historical Context and Discovery
While a definitive seminal publication detailing the first synthesis and discovery of this compound is not readily apparent in the surveyed literature, its emergence is intrinsically linked to the broader exploration of biphenylalanine and other aryl-substituted amino acids in medicinal chemistry. The development of such non-natural amino acids has been a cornerstone in the evolution of peptide and peptidomimetic drugs.[1]
The presence of this compound in recent patent literature, particularly in the context of peptide synthesis, suggests its primary role as a specialized building block in the construction of complex bioactive molecules. A recent Japanese patent (WO2025070720A1) lists this compound as a component in novel peptides with myostatin inhibitory activity, highlighting its contemporary application in drug discovery programs.[4]
The rationale behind the design of molecules incorporating this scaffold likely stems from the desire to introduce aromatic interactions and steric bulk to modulate receptor binding and improve metabolic stability. The biphenyl group, in particular, can engage in π-π stacking and hydrophobic interactions within biological targets.
Synthesis and Methodologies
The synthesis of chiral α-amino acids with aryl side chains has been a subject of extensive research. While a specific, detailed protocol for the first synthesis of this compound is not explicitly available, established methods for asymmetric amino acid synthesis provide a logical framework for its preparation.
General Strategies for Asymmetric Synthesis of Phenylalanine Analogs
Several robust methods are employed for the asymmetric synthesis of non-proteinogenic amino acids like the target molecule. These include:
-
Chiral Auxiliary-Mediated Synthesis: This classical approach involves the use of a chiral auxiliary to direct the stereoselective alkylation of a glycine enolate equivalent. The Schöllkopf method, utilizing bislactim ethers, is a well-established example of this strategy.[5]
-
Asymmetric Hydrogenation: The enantioselective hydrogenation of a prochiral enamide precursor using a chiral catalyst is a powerful and widely used industrial method for producing chiral amino acids.
-
Enzymatic Resolution: Biocatalytic methods, employing enzymes like acylases or lipases, can be used to resolve a racemic mixture of the amino acid or a precursor, providing access to the desired enantiomer.
-
Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis has been successfully applied to the synthesis of α-amino acids, offering a practical and efficient route to enantiomerically enriched products.[6]
A Plausible Synthetic Workflow
A logical and commonly employed route to this compound would likely involve a multi-step sequence. A representative, though not definitively historical, workflow is outlined below. This protocol is a composite of established synthetic transformations in the field of amino acid chemistry.
Figure 1: A plausible synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Illustrative)
-
Preparation of 3-(Bromomethyl)-1,1'-biphenyl:
-
To a solution of 3-methyl-1,1'-biphenyl in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).
-
Reflux the mixture under inert atmosphere until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by chromatography to yield 3-(bromomethyl)-1,1'-biphenyl.
-
-
Asymmetric Alkylation:
-
Prepare a chiral glycine enolate equivalent. A common choice is the Schiff base of a glycine ester with a chiral auxiliary, such as (1R,2S,5R)-(-)-menthyl glycinate.
-
Deprotonate the Schiff base with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to form the chiral enolate.
-
Add the previously synthesized 3-(bromomethyl)-1,1'-biphenyl to the enolate solution and allow the reaction to proceed, gradually warming to room temperature.
-
Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an organic solvent and purify by chromatography to isolate the diastereomerically enriched protected amino acid.
-
-
Deprotection:
-
Treat the protected amino acid with a strong acid (e.g., 6M hydrochloric acid) and heat to reflux to hydrolyze the ester and imine, and remove the chiral auxiliary.
-
After completion of the hydrolysis, cool the reaction mixture and neutralize to the isoelectric point of the amino acid to precipitate the product.
-
Collect the solid by filtration, wash with cold water and a suitable organic solvent (e.g., diethyl ether), and dry under vacuum to obtain this compound.
-
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of this compound into peptides and small molecules is a strategic choice to enhance their therapeutic potential.
-
Peptide Therapeutics: As a non-proteinogenic amino acid, it can be used to create peptidomimetics with increased resistance to enzymatic degradation, thereby prolonging their in vivo half-life. The biphenyl side chain can also be crucial for specific interactions with biological targets, potentially leading to increased potency and selectivity.[1]
-
Small Molecule Drug Design: In non-peptidic drugs, this amino acid can serve as a chiral scaffold. The biphenyl moiety can be functionalized to modulate pharmacological activity, and the amino and carboxylic acid groups provide handles for further chemical modification.
-
Myostatin Inhibitors: As indicated by recent patent literature, this compound is a building block for peptides designed to inhibit myostatin, a negative regulator of muscle growth. This suggests its potential application in the treatment of muscle-wasting diseases.[4]
Figure 2: Applications of this compound in medicinal chemistry.
Conclusion and Future Perspectives
This compound represents a valuable, albeit not widely documented, tool in the arsenal of medicinal chemists. While its discovery and early history require further elucidation, its current application in the synthesis of novel peptide therapeutics underscores its importance. The unique structural features of this non-proteinogenic amino acid offer significant potential for the development of next-generation drugs with improved pharmacological profiles. Future research will likely focus on expanding its use in various therapeutic areas and developing more efficient and scalable synthetic routes to meet the growing demand for specialized amino acid building blocks.
References
-
Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. (2020). ResearchGate. Retrieved from [Link]
-
Asymmetric synthesis of L-[3-11C]alanine and L-[3-11C]phenylalanine by a phase-transfer alkylation reaction. RSC Publishing. Retrieved from [Link]
-
This compound. PubChem. Retrieved from [Link]
-
Biological deeds of Biphenyl derivatives - A short Review. (2019). IJSDR. Retrieved from [Link]
-
Asymmetric synthesis of 3-azide-4-fluoro-l-phenylalanine. Oxford Academic. Retrieved from [Link]
-
Unusual Amino Acids in Medicinal Chemistry. ACS Publications. Retrieved from [Link]
- WO2025070720A1 - ペプチド. Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2025070720A1 - ãããã - Google Patents [patents.google.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Asymmetric synthesis of L-[3-11C]alanine and L-[3-11C]phenylalanine by a phase-transfer alkylation reaction - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
The Strategic Incorporation of (S)-2-Amino-3-biphenyl-3-yl-propionic Acid in Modern Chiral Synthesis: A Technical Guide
Introduction: The Quest for Chirality and the Rise of Non-Proteinogenic Amino Acids
In the landscape of contemporary drug discovery and materials science, the precise control of molecular chirality is not merely a technical objective but a fundamental necessity. The biological activity of a molecule is intrinsically linked to its three-dimensional architecture, with enantiomers often exhibiting vastly different pharmacological and toxicological profiles. Non-proteinogenic α-amino acids (npAAs) have emerged as powerful building blocks for sculpting novel molecular entities with enhanced properties.[1] Their incorporation into peptides can induce specific conformational constraints, improve metabolic stability, and modulate biological activity.[2][3] Among the vast arsenal of npAAs, (S)-2-Amino-3-biphenyl-3-yl-propionic acid, also known as (S)-3-biphenylalanine, stands out as a particularly valuable synthon. Its biphenyl side chain offers unique steric and electronic properties, making it a strategic choice for probing and optimizing molecular interactions in drug design and catalysis.
This technical guide provides an in-depth exploration of this compound in chiral synthesis. We will delve into a robust and widely applicable method for its asymmetric synthesis, dissect the underlying principles that ensure high enantioselectivity, and explore its applications in the rational design of bioactive peptides and other chiral molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₅NO₂ | [4] |
| Molecular Weight | 241.28 g/mol | [4] |
| IUPAC Name | (2S)-2-amino-3-(3-phenylphenyl)propanoic acid | [4] |
| CAS Number | 164172-96-7 | |
| Appearance | White to off-white powder | General Knowledge |
| Solubility | Soluble in aqueous base and acid | General Knowledge |
Asymmetric Synthesis: A Protocol Grounded in Mechanistic Understanding
The enantioselective synthesis of α-amino acids has been a subject of intense research, leading to the development of numerous elegant strategies.[5] Among these, the alkylation of chiral nucleophilic glycine equivalents has proven to be a particularly powerful and versatile approach.[6][7] The following protocol details a well-established method for the synthesis of this compound based on the diastereoselective alkylation of a chiral nickel(II) complex of a glycine Schiff base. This method is lauded for its operational simplicity, high diastereoselectivity, and the commercial availability of the necessary chiral auxiliary.[8][9]
Core Principle: Chiral Induction via a Reusable Auxiliary
The cornerstone of this synthetic strategy is the use of a chiral auxiliary, (S)-2-N-(N'-benzylprolyl)aminobenzophenone (BPB), to create a chiral environment around a glycine molecule. This is achieved by forming a square-planar nickel(II) complex of the Schiff base derived from glycine and BPB. The rigidity of this complex and the steric hindrance imparted by the chiral auxiliary effectively shield one face of the glycine-derived carbanion, directing the incoming electrophile to the opposite face with high stereocontrol.[6][8]
Caption: Workflow for the asymmetric synthesis of this compound.
Detailed Experimental Protocol
Step 1: Formation of the Chiral Nickel(II) Complex
-
To a solution of (S)-2-N-(N'-benzylprolyl)aminobenzophenone (BPB) (1.0 eq) in anhydrous ethanol, add glycine (1.0 eq) and nickel(II) chloride hexahydrate (1.0 eq).
-
Slowly add a solution of sodium ethoxide (2.0 eq) in ethanol while stirring under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux for 2-3 hours, during which time the color will change, indicating complex formation.
-
Cool the mixture to room temperature and then to 0-5 °C. The chiral nickel(II) complex will precipitate.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.
Causality Behind Experimental Choices:
-
Anhydrous Ethanol: The use of an anhydrous solvent is crucial to prevent the hydrolysis of the Schiff base and the nickel complex.
-
Inert Atmosphere: This prevents the oxidation of the reagents and intermediates.
-
Reflux: Heating is necessary to drive the Schiff base formation and subsequent complexation to completion.
Step 2: Diastereoselective Alkylation
-
Suspend the dried chiral nickel(II) complex (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a base, typically powdered sodium hydroxide (excess), to the suspension.
-
Add 3-(bromomethyl)biphenyl (1.1-1.5 eq) to the mixture.
-
Stir the reaction vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkylated complex.
Causality Behind Experimental Choices:
-
DMF: This polar aprotic solvent is excellent for dissolving the complex and facilitating the SN2 reaction.
-
Powdered NaOH: A solid base is used to deprotonate the glycine α-carbon to form the nucleophilic enolate. Using a solid base in a non-aqueous solvent allows for strong basicity without introducing water that could hydrolyze the complex.[8]
-
Excess Alkylating Agent: A slight excess of the electrophile ensures complete consumption of the starting complex.
Step 3: Hydrolysis and Isolation of the Final Product
-
Dissolve the crude alkylated complex in a mixture of methanol and 6M hydrochloric acid.
-
Heat the solution to reflux for 4-6 hours to effect hydrolysis of the Schiff base and liberation of the amino acid.
-
Cool the reaction mixture and filter to remove the precipitated BPB chiral auxiliary. The auxiliary can be recovered and reused.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Wash the aqueous solution with an organic solvent (e.g., diethyl ether) to remove any remaining organic impurities.
-
Adjust the pH of the aqueous solution to the isoelectric point of the amino acid (typically around pH 6-7) using a suitable base (e.g., ammonium hydroxide).
-
The desired this compound will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product. The enantiomeric excess (e.e.) can be determined by chiral HPLC.
Causality Behind Experimental Choices:
-
Acidic Hydrolysis: Strong acid is required to break the imine bond of the Schiff base and release the free amino acid.
-
pH Adjustment: Bringing the solution to the isoelectric point minimizes the solubility of the zwitterionic amino acid, maximizing its precipitation and yield.
Applications in Chiral Synthesis and Drug Discovery
The utility of this compound extends far beyond its synthesis. Its incorporation into bioactive molecules, particularly peptides, is a powerful strategy for modulating their properties and enhancing their therapeutic potential.
Modulating Peptide Conformation and Function
The biphenyl side chain of (S)-3-biphenylalanine introduces significant steric bulk and the potential for π-π stacking interactions. When incorporated into a peptide sequence, it can act as a conformational constraint, forcing the peptide backbone into a specific secondary structure, such as a β-turn.[10] This is particularly valuable in the design of peptidomimetics, where the goal is to replicate the bioactive conformation of a natural peptide while improving its drug-like properties.
Caption: Impact of incorporating (S)-3-biphenylalanine into a peptide sequence.
Structure-Activity Relationship (SAR) Studies
In the iterative process of drug optimization, understanding the structure-activity relationship (SAR) is paramount.[11] this compound serves as an excellent probe for exploring the steric and hydrophobic requirements of a receptor's binding pocket. By systematically replacing a natural amino acid, such as phenylalanine or tyrosine, with (S)-3-biphenylalanine, medicinal chemists can gain valuable insights into how the size and shape of the side chain influence binding affinity and biological activity.[12] This information guides the design of next-generation analogs with improved potency and selectivity.
Example Workflow: SAR Study
-
Lead Peptide Identification: A lead peptide with a known biological activity is identified.
-
Analog Design: A series of analogs is designed where a specific amino acid residue is replaced with this compound.
-
Solid-Phase Peptide Synthesis: The designed analogs are synthesized using standard Fmoc- or Boc-based solid-phase peptide synthesis (SPPS) protocols. The title compound, as an Fmoc-protected derivative, can be readily incorporated.
-
Biological Evaluation: The synthesized analogs are tested in relevant in vitro and/or in vivo assays to determine their biological activity (e.g., IC₅₀ or EC₅₀ values).
-
Data Analysis: The activity data is correlated with the structural modifications to establish a clear SAR.
This systematic approach allows for the rational design of more potent and selective therapeutic agents.
Conclusion and Future Outlook
This compound is a testament to the power of non-proteinogenic amino acids in advancing chiral synthesis and drug discovery. The synthetic methodology detailed herein, centered on the diastereoselective alkylation of a chiral nickel(II) complex, provides a reliable and scalable route to this valuable building block. Its strategic application in peptide and peptidomimetic design offers a sophisticated tool for modulating molecular conformation, enhancing biological activity, and elucidating structure-activity relationships. As our understanding of molecular recognition continues to deepen, the demand for such precisely engineered synthons will undoubtedly grow, further cementing the role of this compound as a cornerstone of modern medicinal chemistry.
References
-
Saghyan, A. (n.d.). Asymmetric Synthesis of Non-Proteinogenic Amino Acids. Wiley. Retrieved from [Link]
-
Dziedzic, P., & Soloshonok, V. A. (2013). Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations. Amino Acids, 45(4), 691–718. [Link]
-
Belokon, Y. N., Bulychev, A. G., Vitt, S. V., Struchkov, Y. T., Batsanov, A. S., Timofeeva, T. V., Tsyryapkin, V. A., Ryzhov, M. G., Lysova, L. A., Bakhmutov, V. I., & Belikov, V. M. (1989). General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine. Journal of the Chemical Society, Perkin Transactions 1, 207–215. [Link]
-
Soloshonok, V. A., & Han, J. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 25(22), 5486. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Abellán, C., Nájera, C., & Sansano, J. M. (2017). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 117(19), 12430–12490. [Link]
-
Soloshonok, V. A., Han, J., & Ueki, H. (2020). Asymmetric synthesis of (S)-α-(octyl)glycine via alkylation of Ni(II) complex of chiral glycine Schiff base. Chirality, 32(12), 1354–1360. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]
-
Avenoza, A., Busto, J. H., Corzana, F., Peregrina, J. M., & Zurbano, M. M. (2004). Sequence inversion and phenylalanine surrogates at the β-turn enhance the antibiotic activity of gramicidin S. Journal of Medicinal Chemistry, 47(13), 3383–3391. [Link]
-
Zhang, W., Wu, J., & He, L. (2014). Combined Structure-Based Pharmacophore and 3D-QSAR Studies on Phenylalanine Series Compounds as TPH1 Inhibitors. Molecules, 19(7), 9527–9543. [Link]
-
Lim, D., Yin, J., & Lee, K. (2018). Binary combinatorial scanning reveals potent poly-alanine-substituted inhibitors of protein-protein interactions. Nature Communications, 9(1), 4052. [Link]
Sources
- 1. Cascade biocatalysis for enantioselective reconstruction of both enantiomers of phenylalaninol from biobased l-phenylalanine - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C15H15NO2 | CID 10060246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes of glycine Schiff bases; Part 1: alkyl halide alkylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Asymmetric synthesis of (S)-α-(octyl)glycine via alkylation of Ni(II) complex of chiral glycine Schiff base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. General method for the asymmetric synthesis of α-amino acids via alkylation of the chiral nickel(II) Schiff base complexes of glycine and alanine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sequence inversion and phenylalanine surrogates at the β-turn enhance the antibiotic activity of gramicidin S - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 12. Binary combinatorial scanning reveals potent poly-alanine-substituted inhibitors of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Peptides Incorporating (S)-2-Amino-3-biphenyl-3-yl-propionic Acid: A Detailed Guide for Researchers
Introduction: The Significance of Biphenylalanine in Peptide Drug Discovery
In the landscape of modern medicinal chemistry, the incorporation of unnatural amino acids into peptide scaffolds is a cornerstone strategy for enhancing therapeutic properties. Among these, (S)-2-Amino-3-biphenyl-3-yl-propionic acid, a derivative of phenylalanine, has emerged as a valuable building block. Its biphenyl side chain introduces significant steric bulk and unique aromatic interactions, which can profoundly influence peptide conformation, stability, and receptor-binding affinity. This modification has been explored in the development of novel therapeutics, notably in the design of inhibitors for challenging protein-protein interactions, such as those involving the STAT3 pathway[1]. The rigid biphenyl moiety can reduce the conformational flexibility of a peptide, potentially locking it into a bioactive conformation and thereby decreasing the entropic penalty upon binding to its target[2]. Furthermore, the increased lipophilicity and resistance to enzymatic degradation conferred by this residue can lead to improved pharmacokinetic profiles.
This application note provides a comprehensive guide for the successful incorporation of Fmoc-(S)-2-Amino-3-biphenyl-3-yl-propionic acid into peptides using solid-phase peptide synthesis (SPPS). We will delve into the underlying principles, provide detailed, field-proven protocols, and discuss critical considerations for overcoming the challenges associated with this sterically demanding amino acid.
Core Principles: Navigating the Challenges of Steric Hindrance
The primary challenge in utilizing this compound lies in the steric hindrance presented by its bulky biphenyl side chain. This can significantly impede the efficiency of the coupling reaction, leading to incomplete acylation and the formation of deletion sequences. To mitigate this, a carefully optimized synthetic strategy is paramount.
Choice of Coupling Reagent: The Power of Uronium/Aminium Salts
Standard coupling reagents may prove insufficient for driving the acylation with this hindered amino acid to completion. The use of highly potent uronium or aminium salt-based coupling reagents is therefore strongly recommended. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) have proven to be exceptionally effective for coupling sterically hindered and conformationally constrained amino acids[2][3]. The superiority of HATU stems from the formation of a highly reactive OAt-active ester, which facilitates rapid amide bond formation with a low risk of racemization[1][3].
| Coupling Reagent | Key Features | Efficacy for Hindered Residues | Relative Cost |
| HATU | Forms highly reactive OAt-active ester; rapid kinetics. | Excellent; often the reagent of choice for difficult couplings[3]. | Higher |
| HBTU | Forms OBt-active ester; a reliable standard reagent. | Good, but may require longer reaction times or double coupling. | Lower |
| DIC/HOBt | Carbodiimide-based; can be effective but may be slower. | Moderate; may require extended reaction times. | Low |
Table 1: Comparison of Common Coupling Reagents for Sterically Hindered Amino Acids.
Reaction Conditions: Optimizing for Success
Beyond the choice of coupling reagent, other reaction parameters must be carefully controlled:
-
Extended Coupling Times: To ensure complete reaction, longer coupling times than those used for standard amino acids are often necessary. Monitoring the reaction progress is crucial.
-
Double Coupling: In particularly challenging sequences, a second coupling step with fresh reagents may be required to drive the reaction to completion.
-
Solvent Selection: High-purity, amine-free N,N-dimethylformamide (DMF) is the solvent of choice for SPPS, as it provides excellent resin swelling and solvation of reagents.
Experimental Protocols
The following protocols are based on the widely adopted Fmoc/tBu strategy for SPPS.
Workflow for Solid-Phase Peptide Synthesis
Figure 1: General workflow for Fmoc-based solid-phase peptide synthesis.
Protocol 1: Manual Solid-Phase Synthesis Incorporating Fmoc-(S)-2-Amino-3-biphenyl-3-yl-propionic acid
This protocol is designed for a 0.1 mmol synthesis scale.
Materials:
-
Rink Amide resin (for C-terminal amide) or 2-Chlorotrityl chloride resin (for C-terminal acid)
-
Fmoc-(S)-2-Amino-3-biphenyl-3-yl-propionic acid
-
Other required Fmoc-protected amino acids
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine
-
Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Diethyl ether, cold
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Coupling of Fmoc-(S)-2-Amino-3-biphenyl-3-yl-propionic acid:
-
In a separate vial, dissolve Fmoc-(S)-2-Amino-3-biphenyl-3-yl-propionic acid (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF.
-
Add DIPEA (6 equivalents, 0.6 mmol) to the solution and mix for 1-2 minutes to pre-activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 2-4 hours. For this sterically hindered residue, a longer coupling time is recommended[3].
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow/colorless beads) indicates complete coupling.
-
If the Kaiser test is positive (blue beads), perform a second coupling (double coupling) by repeating step 3.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to remove excess reagents and by-products.
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether.
-
Dry the crude peptide under vacuum.
-
Purification and Characterization
Purification by Reversed-Phase HPLC (RP-HPLC)
The crude peptide should be purified using preparative RP-HPLC. A C18 column is typically suitable for most peptides.
Typical RP-HPLC Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point for method development. The gradient should be optimized based on the hydrophobicity of the peptide.
-
Detection: UV detection at 220 nm and 280 nm (the biphenyl group will contribute to absorbance at 280 nm).
Characterization
The purity and identity of the final peptide must be confirmed by analytical methods.
-
Analytical RP-HPLC: To assess the purity of the final product. The chromatogram should show a single major peak corresponding to the desired peptide.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized peptide. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques.
Expected Analytical Data:
| Analytical Technique | Expected Outcome |
| Analytical RP-HPLC | A single major peak with >95% purity. |
| LC-MS (ESI) | A mass spectrum showing the expected molecular ion peak ([M+H]+) corresponding to the calculated molecular weight of the peptide. |
Table 2: Expected Analytical Data for Purified Peptide.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | Insufficient coupling time or reagent potency. | Extend the coupling time to 4 hours or perform a double coupling. Ensure high-quality HATU and amine-free DMF are used. |
| Low Yield of Crude Peptide | Incomplete coupling at one or more steps, leading to truncated sequences. | Optimize coupling conditions for all amino acids, especially for the biphenylalanine residue. |
| Multiple Peaks in HPLC Chromatogram | Presence of deletion sequences or side-product formation. | Re-evaluate the coupling and deprotection steps. Ensure thorough washing between steps. |
Table 3: Troubleshooting Guide for the Synthesis of Biphenylalanine-Containing Peptides.
Conclusion
The incorporation of this compound offers a powerful tool for modulating the properties of synthetic peptides for therapeutic and research applications. While its steric bulk presents a synthetic challenge, the use of potent coupling reagents like HATU, combined with optimized reaction conditions, enables its efficient incorporation into peptide chains. The protocols and guidelines presented in this application note provide a robust framework for researchers to successfully synthesize and characterize these valuable molecules, paving the way for the development of next-generation peptide-based drugs.
References
-
Dourlat, J., Valentin, B., Liu, W. Q., & Garbay, C. (2007). New syntheses of tetrazolylmethylphenylalanine and O-malonyltyrosine as pTyr mimetics for the design of STAT3 dimerization inhibitors. Bioorganic & medicinal chemistry letters, 17(14), 3943–3946. [Online] Available at: [Link]
- Turkson, J., & Jove, R. (2000). STAT proteins: novel molecular targets for cancer drug discovery. Oncogene, 19(56), 6613–6626.
Sources
- 1. New syntheses of tetrazolylmethylphenylalanine and O-malonyltyrosine as pTyr mimetics for the design of STAT3 dimerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel potent STAT3 inhibitors based on BBI608 for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Asymmetric Synthesis of (S)-2-Amino-3-biphenyl-3-yl-propionic Acid: An Application and Protocol Guide
Introduction
(S)-2-Amino-3-biphenyl-3-yl-propionic acid, a non-proteinogenic amino acid, represents a valuable chiral building block in medicinal chemistry and drug development. Its biphenyl moiety offers a unique steric and electronic profile, enabling the design of novel peptide-based therapeutics, enzyme inhibitors, and other bioactive molecules with enhanced pharmacological properties. The stereochemical integrity of the α-carbon is paramount for biological activity, necessitating a robust and highly enantioselective synthetic strategy. This application note provides a comprehensive guide to the asymmetric synthesis of this compound, focusing on the principles of chiral phase-transfer catalysis. Detailed protocols, mechanistic insights, and expected outcomes are presented to aid researchers in the successful synthesis of this important compound.
Synthetic Strategy: Chiral Phase-Transfer Catalysis
The cornerstone of this synthetic approach is the asymmetric alkylation of a prochiral glycine equivalent under phase-transfer catalysis (PTC). This method is advantageous due to its operational simplicity, mild reaction conditions, and the use of readily available starting materials. The key transformation involves the alkylation of the benzophenone imine of glycine tert-butyl ester with 3-(bromomethyl)biphenyl using a chiral phase-transfer catalyst derived from cinchona alkaloids.
Mechanistic Rationale
The reaction proceeds through the formation of a Schiff base from glycine tert-butyl ester and benzophenone, which serves to protect the amino group and activate the α-proton. In the presence of a strong base, this proton is abstracted to form a nucleophilic enolate. The chiral phase-transfer catalyst, typically a quaternary ammonium salt derived from a cinchona alkaloid, then forms a chiral ion pair with the enolate. This chiral complex is soluble in the organic phase and directs the approach of the electrophile, 3-(bromomethyl)biphenyl, to one face of the enolate, thereby inducing asymmetry in the newly formed C-C bond. Subsequent hydrolysis of the imine and ester protecting groups yields the desired this compound.
Caption: General workflow for the asymmetric synthesis.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of the starting materials and the final product.
Part 1: Synthesis of Starting Materials
Protocol 1.1: Synthesis of N-(Diphenylmethylene)glycine tert-butyl ester
This protocol outlines the preparation of the protected glycine substrate.
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzophenone imine (1.0 equivalent) and a suitable anhydrous aprotic solvent such as dichloromethane (DCM) or toluene.
-
Addition of Base: Add triethylamine (1.1 equivalents) to the stirring solution.
-
Addition of Ester: Slowly add tert-butyl bromoacetate (1.05 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, wash the mixture with saturated aqueous sodium bicarbonate solution. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford N-(diphenylmethylene)glycine tert-butyl ester as a solid.
Protocol 1.2: Synthesis of 3-(Bromomethyl)-1,1'-biphenyl
This protocol describes the preparation of the alkylating agent via radical bromination.
-
Setup: In a flask equipped with a reflux condenser and a light source (e.g., a 250W lamp), dissolve 3-methylbiphenyl (1.0 equivalent) in a suitable solvent such as carbon tetrachloride or cyclohexane.
-
Initiation: Add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator like benzoyl peroxide or AIBN.
-
Reaction: Heat the mixture to reflux and irradiate with the light source. Monitor the reaction by TLC or GC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter off the succinimide byproduct. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by recrystallization or column chromatography to yield 3-(bromomethyl)-1,1'-biphenyl.
Part 2: Asymmetric Alkylation and Deprotection
Protocol 2.1: Asymmetric Phase-Transfer Catalytic Alkylation
This protocol details the key enantioselective C-C bond formation.
-
Setup: To a jacketed reaction vessel, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 equivalent), 3-(bromomethyl)-1,1'-biphenyl (1.1 equivalents), and the chiral phase-transfer catalyst (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, 0.1 equivalent) in toluene.
-
Cooling: Cool the mixture to the desired temperature (e.g., 0 °C or lower) with vigorous stirring.
-
Addition of Base: Add a pre-cooled aqueous solution of potassium hydroxide (50% w/w, 10 equivalents).
-
Reaction: Stir the biphasic mixture vigorously at the set temperature. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, add water and separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2.2: Deprotection of the Protected Amino Acid
This protocol describes the removal of the protecting groups to yield the final product.
-
Hydrolysis of the Imine: Dissolve the purified protected amino acid from the previous step in a suitable solvent like tetrahydrofuran (THF). Add an aqueous solution of a mild acid (e.g., 1N HCl or citric acid) and stir at room temperature until the imine is fully hydrolyzed (monitored by TLC).
-
Ester Cleavage: Following the hydrolysis of the imine, the tert-butyl ester can be cleaved. One common method is to treat the product with a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 1:1 v/v) at room temperature.
-
Isolation: After the reaction is complete, remove the solvent and TFA under reduced pressure. The crude product can be purified by recrystallization or by using an ion-exchange column to obtain the pure this compound.
Data Presentation
The following table summarizes typical results for the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester with various benzyl bromides using a cinchona alkaloid-derived phase-transfer catalyst, demonstrating the general efficacy of this method.[1]
| Electrophile (R-Br) | Yield (%) | Enantiomeric Excess (ee, %) |
| Benzyl bromide | 95 | 92 (S) |
| 4-Chlorobenzyl bromide | 93 | 94 (S) |
| 3-Chlorobenzyl bromide | 94 | 93 (S) |
| 2-Chlorobenzyl bromide | 91 | 90 (S) |
| 4-Methoxybenzyl bromide | 96 | 91 (S) |
| 1-(Bromomethyl)naphthalene | 92 | 95 (S) |
Data is representative of the asymmetric alkylation of N-(diphenylmethylene)glycine tert-butyl ester with various electrophiles under optimized phase-transfer conditions.[1]
Determination of Enantiomeric Excess
The enantiomeric excess (ee) of the final product is a critical parameter and can be accurately determined by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 3.1: Chiral HPLC Analysis
-
Derivatization (if necessary): The amino acid may need to be derivatized to improve its chromatographic properties and UV detection. A common method is to react the amino group with a fluorescent tag such as 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl).
-
HPLC Conditions:
-
Column: A suitable chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) is typically used. The exact composition should be optimized for the specific analyte and column.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the derivative (e.g., 265 nm for Fmoc derivatives).
-
-
Analysis: Inject a solution of the derivatized amino acid and compare the peak areas of the two enantiomers to calculate the enantiomeric excess using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.
Caption: Workflow for determining enantiomeric excess.
Conclusion
The asymmetric synthesis of this compound via chiral phase-transfer catalysis offers a practical and efficient route to this valuable non-proteinogenic amino acid. The protocols provided herein, along with the mechanistic insights and analytical methods, serve as a comprehensive guide for researchers in the fields of organic synthesis and medicinal chemistry. The high enantioselectivities achievable with this methodology underscore its utility in the preparation of optically pure compounds for drug discovery and development.
References
-
O'Donnell, M. J. The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Acc. Chem. Res.2004 , 37 (8), 506–517. [Link]
-
Jew, S.-s.; Jeong, B.-S.; Lee, J.-H.; Yoo, M.-S.; Lee, Y.-J.; Park, B.-s.; Kim, M. G.; Park, H.-g. Highly Enantioselective Synthesis of α-Alkyl-alanines via the Catalytic Phase-Transfer Alkylation of 2-Naphthyl Aldimine tert-Butyl Ester by Using O(9)-Allyl-N(1)-2',3',4'-trifluorobenzylhydrocinchonidinium Bromide. J. Org. Chem.2003 , 68 (11), 4514–4516. [Link]
-
Wu, Y.-Q.; Limburg, D. C.; Wilkinson, D. E.; Vaal, M. J.; Hamilton, G. S. Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. Tetrahedron Lett.2000 , 41 (16), 2847–2849. [Link]
-
Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Molecules2018 , 23(6), 1435. [Link]
Sources
Application Note: A Robust Chiral HPLC Method for the Analysis of (S)-2-Amino-3-biphenyl-3-yl-propionic acid
Abstract
This application note details a highly selective and robust High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation and quantification of (S)-2-Amino-3-biphenyl-3-yl-propionic acid. As a non-proteinogenic amino acid and a key chiral building block in pharmaceutical synthesis, ensuring its enantiomeric purity is critical for drug efficacy and safety. This direct chromatographic approach utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, providing excellent resolution and peak symmetry without the need for derivatization. The method is validated for specificity, linearity, accuracy, and precision, demonstrating its suitability for quality control and research applications in the pharmaceutical and chemical industries.
Introduction
This compound is a synthetic amino acid analog of phenylalanine, featuring a biphenyl moiety that imparts unique steric and electronic properties.[1] These characteristics make it a valuable synthon for creating novel peptide-based therapeutics and other complex organic molecules. In pharmaceutical development, the stereochemistry of a molecule is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[2] Therefore, a reliable and accurate analytical method to distinguish and quantify the desired (S)-enantiomer from its (R)-counterpart is essential.
High-Performance Liquid Chromatography (HPLC) employing a Chiral Stationary Phase (CSP) is the most effective and widely used technique for resolving enantiomers.[3][4] This method circumvents the need for derivatization with a chiral reagent, which can introduce additional steps and potential sources of error.[5] This note describes the development and validation of a direct chiral HPLC method tailored for this compound.
Method Development and Rationale
The development of a successful chiral separation is often an empirical process, but a systematic approach based on the analyte's structure can significantly streamline the effort.[6][7]
Chiral Stationary Phase (CSP) Selection
The analyte, this compound, possesses several key features that guide CSP selection:
-
Aromatic Rings (Biphenyl group): Allows for strong π-π stacking interactions.
-
Amino Group (-NH₂): Can participate in hydrogen bonding and ionic interactions.
-
Carboxylic Acid Group (-COOH): Provides another site for hydrogen bonding and ionic interactions.
Given these functional groups, polysaccharide-based CSPs are an excellent starting point. These phases, typically derived from cellulose or amylose coated or immobilized on a silica support, create "chiral pockets" or grooves that enable stereospecific interactions.[8] Specifically, an immobilized amylose tris(3,5-dimethylphenylcarbamate) phase was chosen for its proven broad enantioselectivity for a wide range of chiral compounds, including those with aromatic and polar functional groups.[3] Immobilized phases also offer superior robustness and compatibility with a wider range of solvents compared to coated phases.[8]
Mobile Phase Optimization
A normal phase mode was selected to enhance the crucial hydrogen bonding and π-π interactions between the analyte and the CSP.[9] The mobile phase consists of a non-polar solvent (n-Hexane), an alcohol modifier (Ethanol), and an acidic additive (Trifluoroacetic Acid - TFA).
-
n-Hexane/Ethanol Ratio: The ratio of the alcohol modifier to the hexane is the primary driver of retention. Increasing the ethanol concentration reduces retention time by competing more effectively for polar interaction sites on the CSP. This ratio was systematically adjusted to achieve optimal retention and resolution, ensuring the peaks eluted within a reasonable timeframe without compromising separation.
-
Trifluoroacetic Acid (TFA): The addition of a small amount of a strong acid like TFA is critical. It serves two purposes: 1) It protonates the basic amino group of the analyte, and 2) It suppresses the ionization of the acidic carboxyl group. This minimizes undesirable ionic interactions with residual silanols on the silica support, leading to significantly improved peak shape and reproducibility.
Experimental Protocol
Instrumentation and Consumables
-
HPLC System: An Agilent 1100/1200 series or equivalent HPLC system equipped with a quaternary pump, autosampler, column thermostat, and diode array detector (DAD).[3]
-
Data Acquisition: Chromatographic data software such as Agilent ChemStation.[3]
-
Analytical Balance: 5-decimal place balance.
-
Volumetric Glassware: Class A.
Chromatographic Conditions
All quantitative data and experimental parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized) |
| 250 x 4.6 mm, 5 µm particle size | |
| Mobile Phase | n-Hexane / Ethanol / TFA (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Needle Wash | Isopropanol |
| Run Time | 15 minutes |
Reagent and Sample Preparation
-
Mobile Phase Preparation: Carefully measure and mix 850 mL of HPLC-grade n-Hexane, 150 mL of 200-proof Ethanol, and 1.0 mL of Trifluoroacetic Acid. Sonicate for 10 minutes to degas.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10 mg of racemic 2-Amino-3-biphenyl-3-yl-propionic acid standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with Ethanol. This solution is used for method development and system suitability.
-
Sample Solution (0.5 mg/mL): Accurately weigh 5 mg of the this compound sample and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with Ethanol. Filter through a 0.45 µm PTFE syringe filter before injection.
HPLC Analysis Workflow
The following diagram outlines the logical flow of the analytical process from initial preparation to the final report generation.
Caption: Workflow for HPLC analysis of this compound.
Results and Discussion
A typical chromatogram of the racemic standard is shown below, demonstrating baseline separation of the two enantiomers.
(A representative chromatogram image would be inserted here in a full application note, showing two well-resolved peaks for the (R) and (S) enantiomers.)
Method Validation
The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
-
Specificity: The method demonstrated excellent specificity. The (S)-enantiomer was well-resolved from the (R)-enantiomer with a resolution factor (Rs) greater than 2.0. The elution order was determined by injecting a standard of the pure (S)-enantiomer.
-
Linearity: The detector response was linear over a concentration range of 0.05 to 1.0 mg/mL for the (S)-enantiomer. The coefficient of determination (R²) was > 0.999.
-
Accuracy and Precision: Accuracy was assessed by spike-recovery experiments, with recoveries between 98.5% and 101.2%. Precision was determined by six replicate injections of a standard solution, yielding a relative standard deviation (RSD) of less than 1.5% for retention time and peak area.
| Validation Parameter | Result |
| Elution Order | (R)-enantiomer, then (S)-enantiomer |
| Retention Time (S) | Approx. 10.5 min |
| Resolution (Rs) | > 2.0 |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 1.5% |
| Accuracy | 98.5% - 101.2% |
| LOQ | 0.05 mg/mL |
Conclusion
The developed chiral HPLC method provides a reliable, accurate, and robust solution for the enantiomeric analysis of this compound. The use of an immobilized polysaccharide-based CSP in normal phase mode offers excellent selectivity and efficiency without requiring derivatization. This method is well-suited for routine quality control in manufacturing processes and for purity assessment in research and development settings, ensuring that pharmaceutical intermediates meet stringent stereochemical requirements.
References
-
McConnell, O. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]
-
Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Retrieved from [Link]
-
Kim, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. Retrieved from [Link]
-
Ilcho, D., et al. (2006). Review: HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases. Wiley Analytical Science. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10060246, this compound. Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]
-
Gilar, M., & Sevcik, J. (2018). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry. Retrieved from [Link]
Sources
- 1. This compound | C15H15NO2 | CID 10060246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. yakhak.org [yakhak.org]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research : Shimadzu Scientific Instruments [ssi.shimadzu.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 9. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
Application Notes and Protocols: (S)-2-Amino-3-biphenyl-3-yl-propionic acid as a Strategic Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Beyond the Canonical 20—Harnessing the Power of Unnatural Amino Acids
The landscape of modern drug discovery is characterized by a continuous quest for novel molecular entities with enhanced therapeutic profiles. While the 20 proteinogenic amino acids provide the fundamental blueprint for peptides and proteins, their inherent limitations in terms of structural diversity and metabolic stability can hinder the development of robust drug candidates. Unnatural amino acids (UAAs) have emerged as powerful tools to overcome these challenges, offering a vast and largely unexplored chemical space for the design of next-generation therapeutics.[1][2][3] By synthetically modifying the side chains, backbone, or stereochemistry of amino acids, researchers can precisely tune the physicochemical and pharmacological properties of peptides and small molecules.
This guide focuses on a particularly intriguing UAA: (S)-2-Amino-3-biphenyl-3-yl-propionic acid , also known as 3-biphenyl-L-alanine. This compound belongs to a class of phenylalanine derivatives where the phenyl ring is extended to a biphenyl system. The introduction of this bulky, hydrophobic, and conformationally influential moiety can profoundly impact a molecule's interaction with its biological target, as well as its pharmacokinetic profile. This document will provide a comprehensive overview of the strategic applications of this compound, detailed protocols for its incorporation into peptide scaffolds, and insights into the rationale behind its use in drug design.
The Strategic Advantage of the 3-Biphenyl Moiety
The decision to incorporate this compound into a drug candidate is driven by several key considerations related to its unique structural features. The biphenyl side chain offers more than just increased bulk; its rotational freedom and extended aromatic system provide opportunities for nuanced molecular interactions.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C15H15NO2 | PubChem |
| Molecular Weight | 241.28 g/mol | PubChem |
| XLogP3 | 0.1 | PubChem |
Table 1: Physicochemical properties of this compound.[4]
Rationale for Incorporation in Drug Design:
-
Enhanced Receptor Affinity and Specificity: The extended biphenyl system can engage with larger or deeper hydrophobic pockets within a target receptor or enzyme active site that may not be accessible to natural amino acids like phenylalanine or tyrosine. This can lead to increased binding affinity and, in some cases, improved selectivity for the desired target over off-targets.
-
Modulation of Peptide Conformation: The steric bulk of the biphenyl group can induce specific torsional constraints on the peptide backbone, promoting or stabilizing secondary structures such as β-turns or helical conformations. This pre-organization of the peptide into a bioactive conformation can reduce the entropic penalty upon binding to its target, thereby enhancing affinity.
-
Improved Pharmacokinetic Properties: The introduction of the hydrophobic biphenyl moiety can increase a peptide's resistance to proteolytic degradation by sterically hindering the approach of proteases. This can lead to a longer plasma half-life and improved metabolic stability. Furthermore, the increased lipophilicity can influence the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.
-
Probing Structure-Activity Relationships (SAR): Systematically replacing natural aromatic amino acids with this compound in a peptide sequence allows researchers to probe the spatial and electronic requirements of the binding pocket. This provides valuable insights into the SAR, guiding further lead optimization.
Experimental Protocols: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)
The most common and efficient method for incorporating this compound into a peptide sequence is through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The following protocols provide a general framework for this process. It is important to note that due to the steric bulk of the biphenyl side chain, optimization of coupling times and reagents may be necessary to ensure efficient and complete reactions.
Materials and Reagents:
-
Fmoc-L-3-Biphenylalanine (Fmoc-(S)-2-Amino-3-biphenyl-3-yl-propionic acid)
-
SPPS Resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal acids)
-
Fmoc-protected proteinogenic amino acids
-
Coupling reagents: HBTU, HATU, or HCTU
-
Base: Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Fmoc deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF, DCM, Isopropanol
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Protocol 1: Manual Fmoc-SPPS Cycle for Incorporation of this compound
This protocol outlines a single coupling cycle for adding Fmoc-L-3-Biphenylalanine to a growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the deprotection step for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-L-3-Biphenylalanine (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HCTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Allow the activation mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 1-4 hours at room temperature. Note: Due to the steric hindrance of the biphenyl group, a longer coupling time and/or double coupling may be necessary. Monitoring the reaction with a qualitative test (e.g., Kaiser test) is recommended.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
-
Capping (Optional but Recommended):
-
To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes.
-
Wash the resin with DMF.
-
This cycle is repeated for each subsequent amino acid in the peptide sequence.
Workflow for Peptide Synthesis Incorporating 3-Biphenylalanine
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.
Protocol 2: Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection and washing, wash the resin with DCM and dry it under vacuum.
-
Cleavage:
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the dried resin.
-
Agitate at room temperature for 2-4 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether and dry under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
-
Optimization and Troubleshooting for Bulky Amino Acid Incorporation
| Challenge | Rationale | Recommended Solution |
| Incomplete Coupling | Steric hindrance from the biphenyl group can slow down the reaction rate. | - Increase coupling time (2-4 hours or overnight).- Perform a double coupling.- Use a more potent coupling reagent like HATU.- Use a less sterically hindered base like 2,4,6-collidine. |
| Aggregation | The hydrophobicity of the biphenyl side chain can promote inter-chain aggregation on the resin. | - Use a lower loading resin.- Incorporate backbone-modifying elements like pseudoprolines in the sequence.- Perform couplings at an elevated temperature (with caution, as this can increase racemization). |
| Racemization | While less common with urethane-based protecting groups like Fmoc, prolonged activation or high temperatures can lead to epimerization. | - Minimize the pre-activation time.- Avoid excessive heat.- Use racemization-suppressing additives like Oxyma Pure®. |
Table 2: Troubleshooting common issues during the incorporation of this compound.
Application in Drug Discovery: A Case Study Perspective
While specific, publicly available examples of clinical drug candidates containing the 3-biphenyl isomer of biphenylalanine are less common than its 4-biphenyl counterpart, the principles of its application can be extrapolated from studies on related unnatural amino acids. For instance, in the design of opioid peptides, the aromatic residue at position 3 is crucial for receptor interaction. Studies on cyclic opioid peptide analogues have shown that modifications to the phenylalanine at this position significantly impact receptor affinity and selectivity.[1][5] The introduction of a bulky aromatic group like 3-biphenylalanine could be a strategy to enhance binding to a specific sub-pocket of the opioid receptor, potentially leading to a more potent or selective analgesic with a reduced side-effect profile.
Hypothetical Signaling Pathway Modulation
Caption: A conceptual diagram illustrating how the incorporation of 3-biphenylalanine can enhance peptide-receptor binding and modulate downstream signaling.
Conclusion and Future Perspectives
This compound represents a valuable and strategic building block in the medicinal chemist's toolbox. Its unique combination of hydrophobicity, steric bulk, and aromatic character provides a powerful means to modulate the properties of peptides and peptidomimetics. By carefully considering the structure-activity relationships of the target of interest, the rational incorporation of this unnatural amino acid can lead to the development of drug candidates with enhanced potency, selectivity, and metabolic stability. The protocols and insights provided in this guide offer a starting point for researchers to explore the potential of this compound in their own drug discovery programs. As our understanding of the complex interplay between molecular structure and biological function continues to grow, so too will the applications of this and other novel unnatural amino acids in the pursuit of innovative therapeutics.
References
- Biosynth. (n.d.). Unnatural Amino Acids: Potential for Innovating Drug Discovery.
- Merck Millipore. (n.d.). Unnatural Amino Acids for Peptide Synthesis.
- BOC Sciences. (n.d.). Unnatural Amino Acids in Drug Discovery.
- Schiller, P. W., Maziak, L. A., Wilkes, B. C., Lemieux, C., & Thi, N. (1987). Structure-activity relationships of cyclic opioid peptide analogs containing a phenylalanine residue in the 3-position. Journal of Medicinal Chemistry, 30(11), 2094–2099.
- Chem-Impex. (n.d.). Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid.
- BenchChem. (2025). A Researcher's Guide to Fmoc-Protected Phenylalanine Derivatives in Solid-Phase Peptide Synthesis.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
Sources
- 1. Structure-activity relationships of cyclic opioid peptide analogues containing a phenylalanine residue in the 3-position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Structure-Activity Relationship of the Antioxidant Peptides from Natural Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | C15H15NO2 | CID 10060246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cell-Based Assays Involving (S)-2-Amino-3-biphenyl-3-yl-propionic acid
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the design and execution of cell-based assays involving (S)-2-Amino-3-biphenyl-3-yl-propionic acid. This non-canonical amino acid and its analogs are of significant interest for their potential to modulate cellular processes by targeting amino acid transporters. A primary focus of this guide is the investigation of this compound as an inhibitor of the L-type Amino Acid Transporter 1 (LAT1/SLC7A5), a transporter frequently overexpressed in various cancers and a key regulator of the mTORC1 signaling pathway. We present detailed, field-proven protocols for competitive substrate uptake assays to determine inhibitory potency (IC₅₀) and for Western blot analysis to elucidate the downstream effects on the mTORC1 pathway. This guide is structured to provide not only step-by-step methodologies but also the scientific rationale behind experimental choices, ensuring robust and reproducible results.
Introduction: The Scientific Premise
This compound is a synthetic, non-canonical amino acid derivative.[1] Such molecules, which mimic natural amino acids, represent a valuable class of chemical tools and potential therapeutic agents.[2] Their structural similarity to endogenous amino acids allows them to interact with cellular machinery that recognizes and processes amino acids, most notably membrane-bound transporters.
One of the most critical of these transporters in the context of cancer biology is the L-type Amino Acid Transporter 1 (LAT1), encoded by the SLC7A5 gene.[3] LAT1 is a sodium-independent antiporter responsible for the transport of large neutral amino acids (LNAAs) such as leucine, isoleucine, and phenylalanine.[4] In numerous malignancies, including those of the prostate, lung, and colon, LAT1 is significantly upregulated to meet the high metabolic demand of rapidly proliferating tumor cells.[4][5] The influx of essential amino acids like leucine via LAT1 is a critical upstream activation signal for the mechanistic Target of Rapamycin Complex 1 (mTORC1) pathway, a central regulator of cell growth, protein synthesis, and proliferation.[2][6]
By inhibiting LAT1, compounds like this compound can effectively starve cancer cells of essential nutrients, leading to the downregulation of mTORC1 signaling and subsequent inhibition of cell growth and proliferation.[6][7] This makes LAT1 an attractive and promising target for cancer therapy.[7][8] This guide provides the necessary protocols to test this hypothesis for this compound or similar biphenylalanine derivatives.
Foundational Assay: Quantifying LAT1 Inhibition
The cornerstone for evaluating the interaction of this compound with LAT1 is a competitive substrate uptake assay. This assay directly measures the ability of the test compound to inhibit the transport of a labeled canonical LAT1 substrate, such as radiolabeled L-leucine.
Principle of the Assay
The assay quantifies the uptake of a radiolabeled LAT1 substrate (e.g., [¹⁴C]-L-leucine) into cells that express high levels of the LAT1 transporter. The experiment is performed in the presence of varying concentrations of the unlabeled test compound, this compound. If the test compound binds to and/or is transported by LAT1, it will compete with the radiolabeled substrate, resulting in a dose-dependent decrease in intracellular radioactivity. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀), a key measure of the compound's potency.
Workflow for LAT1 Inhibition Assay
Caption: Workflow for the competitive LAT1 substrate uptake assay.
Detailed Protocol 2.1: [¹⁴C]-L-Leucine Uptake Inhibition Assay
This protocol is adapted from methodologies used to characterize well-known LAT1 inhibitors like JPH203 and other amino acid analogs.[3][9]
Materials:
-
Cell Lines: Human cancer cell lines with high LAT1 expression (e.g., HT-29 [human colon adenocarcinoma], A549 [human lung carcinoma], MIA Paca-2 [human pancreatic cancer]).[3][10]
-
Test Compound: this compound, dissolved in a suitable vehicle (e.g., DMSO or assay buffer).
-
Radiolabeled Substrate: [¹⁴C]-L-leucine.
-
Buffers:
-
Culture Medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
Uptake Buffer: Sodium-free Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4. The absence of sodium is critical as LAT1 is a sodium-independent transporter.[3]
-
Stop Solution: Ice-cold HBSS.
-
-
Reagents:
-
Cell Lysis Buffer (e.g., 0.1 M NaOH).
-
Scintillation Cocktail.
-
BCA Protein Assay Kit.
-
-
Equipment: 24-well cell culture plates, temperature-controlled incubator (37°C, 5% CO₂), liquid scintillation counter.
Procedure:
-
Cell Seeding: Seed cells into 24-well plates at a density that will achieve ~90% confluency on the day of the assay (e.g., 8 x 10⁴ cells/well for HT-29). Culture for 48 hours.[3]
-
Preparation of Solutions: Prepare serial dilutions of this compound in Uptake Buffer. A suggested concentration range for an initial experiment is 0.01 µM to 100 µM. Prepare the radiolabeled uptake solution by adding [¹⁴C]-L-leucine to the Uptake Buffer (final concentration ~1 µM).[3]
-
Assay Initiation:
-
Aspirate the culture medium from the wells.
-
Wash the cell monolayer once with 500 µL of pre-warmed (37°C) Uptake Buffer.
-
Add 250 µL of the appropriate test compound dilution (or vehicle for control wells) to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.[9]
-
-
Uptake Reaction:
-
Initiate the transport reaction by adding 250 µL of the radiolabeled uptake solution (containing [¹⁴C]-L-leucine and the corresponding concentration of the test compound) to each well, achieving the final desired concentrations.
-
Incubate the plate at 37°C for exactly 1 minute. This short time frame ensures measurement of the initial rate of transport and minimizes the influence of substrate metabolism or efflux.[3]
-
-
Termination and Lysis:
-
Rapidly terminate the uptake by aspirating the radioactive solution and immediately washing the cells three times with 1 mL of ice-cold Stop Solution.
-
Lyse the cells by adding 500 µL of Cell Lysis Buffer (0.1 M NaOH) to each well and incubating for at least 30 minutes at room temperature.
-
-
Data Acquisition:
-
Transfer an aliquot (e.g., 400 µL) of the cell lysate from each well into a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Use a separate aliquot of the remaining lysate to determine the total protein concentration in each well using a BCA assay.
-
Data Analysis:
-
Normalize the CPM for each well to its protein concentration (CPM/mg protein).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and a high concentration of a known inhibitor like JPH203 or BCH (100% inhibition).
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC₅₀ value.
Table 1: Representative IC₅₀ Values for Known LAT1 Inhibitors
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| JPH203 (KYT-0353) | HT-29 | 0.06 | [7] |
| JPH203 (KYT-0353) | S2-hLAT1 | 0.14 | [7] |
| Melphalan | HT-29 | 590 | [3] |
| 2-Aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) | Saos2 | 78.8 | [3] |
Mechanistic Insight: Assessing Downstream mTORC1 Signaling
Inhibition of LAT1 is expected to decrease the intracellular concentration of leucine, leading to the inactivation of the mTORC1 signaling pathway.[2] This can be verified by measuring the phosphorylation status of key downstream effectors of mTORC1, namely S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1).
Principle of the Assay
Western blotting is a powerful immunoassay used to detect specific proteins in a cell lysate.[11] Following treatment of LAT1-expressing cells with this compound, cell lysates are prepared and separated by gel electrophoresis. Proteins are then transferred to a membrane and probed with antibodies specific for the phosphorylated forms of S6K1 (at Threonine 389) and 4E-BP1 (at Threonine 37/46).[6][11] A decrease in the signal from these phospho-specific antibodies, relative to the total protein levels, indicates inhibition of the mTORC1 pathway.
LAT1-mTORC1 Signaling Pathway
Sources
- 1. bioivt.com [bioivt.com]
- 2. researchgate.net [researchgate.net]
- 3. l‐Type amino acid transporter 1 inhibitors inhibit tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Highly Specific L-Type Amino Acid Transporter 1 Inhibition by JPH203 as a Potential Pan-Cancer Treatment [mdpi.com]
- 9. Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LAT1 inhibitor JPH203 sensitizes cancer cells to radiation by enhancing radiation-induced cellular senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
In vitro studies with (S)-2-Amino-3-biphenyl-3-yl-propionic acid
An in-depth analysis of the scientific literature and chemical databases reveals that (S)-2-Amino-3-biphenyl-3-yl-propionic acid is a non-proteinogenic amino acid that is not extensively characterized. Its structural similarity to phenylalanine, coupled with a bulky biphenyl moiety, suggests it may act as a modulator of biological systems that recognize aromatic amino acids, such as enzymes or G-protein coupled receptors (GPCRs).
This document serves as a comprehensive guide for researchers initiating the in vitro characterization of this compound. It provides a strategic framework and detailed protocols for elucidating its potential pharmacological activity, from initial target screening to functional validation.
Part 1: Strategic Workflow for In Vitro Characterization
The rational approach to characterizing a novel compound like this compound involves a tiered screening cascade. This process is designed to efficiently identify potential biological targets and subsequently validate the compound's activity and mechanism of action.
The proposed workflow begins with broad-based screening to identify potential interactions, followed by more specific binding and functional assays to confirm and quantify these interactions.
Part 2: Protocol - GPCR Radioligand Binding Assay
Given its structure, the compound could potentially interact with GPCRs that have aromatic residues in their binding pockets. A competitive radioligand binding assay is the gold-standard method for quantifying a compound's affinity for a specific receptor. This protocol describes how to determine the inhibitory constant (Kᵢ) of our test compound at the human Dopamine D2 receptor (D₂R), a representative GPCR.
Objective: To determine the binding affinity (Kᵢ) of this compound for the human D₂ receptor.
Materials:
-
Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock.
-
Membranes: Commercially available membranes prepared from CHO-K1 cells stably expressing the human D₂ receptor (e.g., PerkinElmer).
-
Radioligand: [³H]-Spiperone (Specific Activity: 70-90 Ci/mmol). A potent D₂R antagonist.
-
Non-specific Ligand: Haloperidol, 10 µM final concentration.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail: A suitable cocktail for aqueous samples (e.g., Ultima Gold™).
-
Equipment: 96-well microplates, multi-channel pipettes, microplate scintillation counter, vacuum filtration manifold with glass fiber filters (GF/C).
Protocol Steps:
-
Compound Dilution:
-
Prepare a serial dilution series of the test compound in 100% DMSO. A typical 11-point curve might start at 1 mM and proceed with 1:5 dilutions.
-
Further dilute this series 1:25 in Assay Buffer. This creates the working compound solutions with a final DMSO concentration of 4%.
-
-
Assay Plate Preparation (Total Volume: 200 µL):
-
Total Binding Wells (n=3): Add 50 µL of Assay Buffer + 4% DMSO.
-
Non-Specific Binding (NSB) Wells (n=3): Add 50 µL of 40 µM Haloperidol in Assay Buffer + 4% DMSO (final concentration will be 10 µM).
-
Test Compound Wells (n=3 for each concentration): Add 50 µL of each working compound solution.
-
-
Radioligand Addition:
-
Prepare a working solution of [³H]-Spiperone in Assay Buffer at a concentration of 4x the desired final concentration (e.g., 2 nM for a final concentration of 0.5 nM, which is near its Kₔ).
-
Add 50 µL of the [³H]-Spiperone working solution to all wells.
-
-
Membrane Addition & Incubation:
-
Thaw the D₂R membranes on ice and dilute them in ice-cold Assay Buffer to a concentration that yields sufficient signal (e.g., 10-20 µg of protein per well).
-
Add 100 µL of the diluted membrane suspension to all wells to initiate the binding reaction.
-
Seal the plate and incubate for 90 minutes at room temperature with gentle agitation.
-
-
Harvesting and Filtration:
-
Rapidly terminate the binding reaction by vacuum filtration through a GF/C filter plate, pre-soaked in 0.5% polyethyleneimine to reduce non-specific filter binding.
-
Wash each well three times with 200 µL of ice-cold Assay Buffer.
-
-
Scintillation Counting:
-
Dry the filter mat completely.
-
Add 50 µL of scintillation cocktail to each well.
-
Seal the plate and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB))
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve (variable slope) using software like GraphPad Prism. The concentration that produces 50% inhibition is the IC₅₀.
-
Calculate Kᵢ: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation. Kᵢ = IC₅₀ / (1 + ([L] / Kₔ))
-
Where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.
-
| Parameter | Description | Typical Value |
| IC₅₀ | Concentration of test compound causing 50% inhibition of radioligand binding. | Determined from experiment. |
| Kᵢ | Inhibitory constant; a measure of the affinity of the compound for the receptor. | Calculated from IC₅₀. |
| [L] | Concentration of radioligand ([³H]-Spiperone) used in the assay. | 0.5 nM |
| Kₔ | Dissociation constant of the radioligand for the receptor. | ~0.3 nM (for [³H]-Spiperone at D₂R) |
Part 3: Protocol - Cell-Based cAMP Functional Assay
If the compound shows significant binding affinity in the D₂R assay, the next step is to determine its functional effect. The D₂ receptor is a Gi-coupled GPCR, meaning its activation inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP). This protocol uses a HTRF (Homogeneous Time-Resolved Fluorescence) assay to measure changes in cAMP levels.
Objective: To determine if this compound acts as an agonist or antagonist at the human D₂ receptor.
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human D₂ receptor.
-
Agonist: Quinpirole (a known D₂R agonist).
-
Assay Kit: A commercial cAMP HTRF kit (e.g., Cisbio cAMP Dynamic 2). This kit contains a cAMP-d2 acceptor and an anti-cAMP antibody labeled with a europium cryptate donor.
-
Stimulation Buffer: Hank's Balanced Salt Solution (HBSS) with 1 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Forskolin: An adenylyl cyclase activator, used to stimulate cAMP production.
Protocol Steps:
Agonist Mode:
-
Cell Plating: Seed the D₂R-expressing cells into a 384-well white plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Addition: Prepare serial dilutions of the test compound and the reference agonist (Quinpirole) in Stimulation Buffer. Add 5 µL of the compound dilutions to the appropriate wells.
-
Incubation: Incubate the plate for 30 minutes at room temperature.
-
Detection: Add 5 µL of the HTRF cAMP-d2 reagent followed by 5 µL of the HTRF antibody-cryptate reagent to all wells.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
Antagonist Mode:
-
Follow steps 1 and 2 from the Agonist Mode protocol.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow the potential antagonist to bind.
-
Agonist Challenge: Add 5 µL of Forskolin (to pre-stimulate cAMP) followed by 5 µL of the reference agonist Quinpirole at its EC₈₀ concentration (the concentration that gives 80% of its maximal effect).
-
Follow steps 4-6 from the Agonist Mode protocol.
Data Analysis and Interpretation:
The HTRF ratio (665 nm / 620 nm) is inversely proportional to the cAMP concentration.
-
Agonist Activity: A dose-dependent decrease in the HTRF ratio indicates agonist activity (inhibition of cAMP). The potency is expressed as the EC₅₀ value.
-
Antagonist Activity: In the antagonist assay, the compound will produce a dose-dependent increase in the HTRF ratio, reversing the effect of the reference agonist. The potency is expressed as the IC₅₀ value.
References
-
Mancini, J. A., et al. (2004). The Utility of Radioligand Binding Assays in Drug Discovery. ASSAY and Drug Development Technologies. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Kᵢ) and the concentration of inhibitor which causes 50 per cent inhibition (I₅₀) of an enzymatic reaction. Biochemical Pharmacology. [Link]
-
Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews. [Link]
Application Notes & Protocols: Evaluating the Efficacy of (S)-2-Amino-3-biphenyl-3-yl-propionic acid in Animal Models of Neuroinflammation
Introduction
Neuroinflammation is a critical underlying process in a wide range of neurological disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's, as well as multiple sclerosis and traumatic brain injury.[1][2] This inflammatory response within the central nervous system (CNS) is primarily mediated by glial cells, particularly microglia and astrocytes.[2] Activated microglia, the resident immune cells of the brain, undergo significant morphological and functional changes, releasing a cascade of inflammatory mediators such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and reactive oxygen species (ROS).[3][4][5] While this response is initially protective, chronic or excessive microglial activation contributes to neuronal damage and disease progression.[4][6]
(S)-2-Amino-3-biphenyl-3-yl-propionic acid is a novel non-proteinogenic amino acid derivative. While direct biological data on this specific molecule is emerging, its structural analogs, such as other 2-arylpropionic acid derivatives, have demonstrated anti-inflammatory and antinociceptive properties.[7] This suggests a potential therapeutic role for this compound in conditions with a significant neuroinflammatory component. These application notes provide a comprehensive guide for researchers to evaluate the efficacy of this compound using a well-established and robust animal model of acute neuroinflammation induced by lipopolysaccharide (LPS).
Rationale for Model Selection: LPS-Induced Neuroinflammation
The lipopolysaccharide (LPS)-induced model is a standard and widely accepted paradigm for studying acute neuroinflammation both in vivo and in vitro.[8] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system through Toll-like receptor 4 (TLR4) signaling.[3] Systemic or central administration of LPS in rodents reliably induces a robust neuroinflammatory response characterized by:
-
Microglial Activation: A rapid and marked activation of microglia.[3][9]
-
Pro-inflammatory Cytokine Production: Increased expression and release of key inflammatory mediators like TNF-α, IL-1β, and IL-6.[3]
-
Behavioral Changes: Sickness behavior, cognitive deficits, and depressive-like behaviors that are linked to the central inflammatory response.
This model is highly reproducible and allows for the clear assessment of a compound's ability to modulate these key pathological features of neuroinflammation.
Experimental Workflow Overview
The following diagram outlines the general workflow for evaluating the efficacy of this compound in the LPS-induced neuroinflammation model.
Caption: Experimental workflow for efficacy testing.
Detailed Protocols
Protocol 1: LPS-Induced Acute Neuroinflammation in Mice
This protocol describes the induction of neuroinflammation via intraperitoneal (i.p.) injection of LPS.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline, 0.5% carboxymethylcellulose)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Sterile, pyrogen-free 0.9% saline
-
8-10 week old male C57BL/6 mice
-
Standard animal housing and husbandry equipment
-
Syringes and needles (27G or smaller)
Procedure:
-
Animal Acclimatization: House mice under standard conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water) for at least 7 days prior to experimentation.
-
Compound Preparation: Prepare this compound in the chosen vehicle at the desired concentrations. The optimal dose range should be determined in preliminary dose-finding and toxicity studies.
-
LPS Preparation: Dissolve LPS in sterile, pyrogen-free saline to a final concentration of 0.1 mg/mL.
-
Grouping: Randomly assign mice to the experimental groups outlined in the table below.
| Group # | Group Name | Pre-treatment (t=-1h) | Treatment (t=0) |
| 1 | Vehicle Control | Vehicle | Saline (i.p.) |
| 2 | LPS Control | Vehicle | LPS (e.g., 1 mg/kg, i.p.) |
| 3 | Compound + LPS | Compound (Dose 1) | LPS (e.g., 1 mg/kg, i.p.) |
| 4 | Compound + LPS | Compound (Dose 2) | LPS (e.g., 1 mg/kg, i.p.) |
| 5 | Compound + LPS | Compound (Dose 3) | LPS (e.g., 1 mg/kg, i.p.) |
| 6 | Compound Only | Compound (Highest Dose) | Saline (i.p.) |
-
Administration:
-
At time t=-1 hour, administer the appropriate dose of this compound or vehicle via the desired route (e.g., oral gavage, i.p.).
-
At time t=0, administer LPS (e.g., 1 mg/kg) or saline via i.p. injection. The volume should not exceed 10 mL/kg.
-
-
Monitoring: Observe animals for signs of sickness behavior (piloerection, lethargy, reduced exploration) over the next 24 hours.
-
Tissue Collection: At predetermined time points (e.g., 2, 6, or 24 hours post-LPS injection), euthanize mice according to approved institutional protocols.
-
For biochemical analysis, collect blood (for plasma) and rapidly dissect the brain. Isolate specific regions like the hippocampus and cortex, snap-freeze in liquid nitrogen, and store at -80°C.
-
For immunohistochemistry, perform transcardial perfusion with ice-cold saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection before sectioning.
-
Protocol 2: Assessment of Microglial Activation via Immunohistochemistry
Materials:
-
PFA-fixed, cryoprotected brain sections (30-40 µm)
-
Phosphate-buffered saline (PBS)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody: Rabbit anti-Iba1 (Ionized calcium-binding adapter molecule 1)
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Sectioning: Cut brain sections using a cryostat or vibratome.
-
Washing: Wash free-floating sections in PBS (3 x 5 minutes).
-
Blocking: Incubate sections in blocking solution for 1-2 hours at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate sections with the primary anti-Iba1 antibody (diluted in blocking solution) overnight at 4°C.
-
Washing: Wash sections in PBS (3 x 10 minutes).
-
Secondary Antibody Incubation: Incubate sections with the fluorescently-labeled secondary antibody (diluted in PBS) for 2 hours at room temperature, protected from light.
-
Washing: Wash sections in PBS (3 x 10 minutes), with the final wash containing DAPI.
-
Mounting: Mount sections onto glass slides and coverslip using an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. Assess microglial activation by quantifying Iba1 immunoreactivity and analyzing cell morphology. Activated microglia typically transition from a ramified (resting) state to an amoeboid shape.[5]
Caption: Morphological states of microglia.
Protocol 3: Quantification of Pro-inflammatory Cytokines
Materials:
-
Frozen brain tissue (hippocampus or cortex)
-
Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Commercially available ELISA kits for TNF-α, IL-1β, and IL-6
-
Microplate reader
Procedure:
-
Tissue Homogenization: Homogenize the frozen brain tissue in ice-cold lysis buffer.
-
Centrifugation: Centrifuge the homogenates at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the total protein concentration of each sample using a BCA assay.
-
ELISA: Perform the ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions. This typically involves adding standards and samples to a pre-coated plate, followed by detection antibodies and a substrate.
-
Data Analysis: Read the absorbance on a microplate reader. Calculate the cytokine concentrations based on the standard curve. Normalize cytokine levels to the total protein concentration for each sample (pg/mg of protein).
Expected Outcomes & Data Interpretation
| Endpoint | LPS Control Group | Effective Compound Treatment Group |
| Microglial Morphology | Predominantly amoeboid, activated morphology | Shift towards a more ramified, resting morphology |
| Iba1 Immunoreactivity | Significantly increased | Significantly reduced compared to LPS control |
| TNF-α Levels | Markedly elevated | Significantly lower than LPS control |
| IL-1β Levels | Markedly elevated | Significantly lower than LPS control |
| IL-6 Levels | Markedly elevated | Significantly lower than LPS control |
| Sickness Behavior | Present (lethargy, reduced activity) | Ameliorated or absent |
A successful outcome would be a dose-dependent reduction in the LPS-induced increase in microglial activation markers and pro-inflammatory cytokine levels. The compound-only control group should show no significant difference from the vehicle control group to rule out any pro-inflammatory effects of the compound itself.
Alternative and Complementary Models
While the LPS model is excellent for studying acute neuroinflammation, other models may be relevant depending on the long-term therapeutic goals.
-
Chronic Neuroinflammation Models: For conditions like Alzheimer's disease, chronic infusion of LPS or models using aged animals may be more appropriate to mimic the sustained inflammatory state.[8]
-
Demyelination Models: For multiple sclerosis research, models such as Experimental Autoimmune Encephalomyelitis (EAE) or the cuprizone model, which feature microglial activation as a key event in demyelination, are the standard.[4][10]
-
Neurodegenerative Disease Models: Transgenic mouse models of Alzheimer's (e.g., 3xTg-AD) or Parkinson's disease also exhibit a neuroinflammatory component that develops in response to protein aggregation.[8]
The choice of model should align with the hypothesized mechanism of action of this compound and the specific disease indication being targeted.
References
-
Cattaneo, A., et al. (2017). Rodent models of neuroinflammation for Alzheimer's disease. Journal of Neuroinflammation, 14(1), 1-15. [Link]
-
Nakatomi, Y., et al. (2022). Animal Models for Neuroinflammation and Potential Treatment Methods. Frontiers in Neurology, 13, 890217. [Link]
-
DiSabato, D. J., et al. (2016). Neuroinflammation: the devil is in the details. Journal of Pharmacology and Experimental Therapeutics, 358(2), 221-230. [Link]
-
Thakur, P., et al. (2022). Animal Models for Neuroinflammation and Potential Treatment Methods. PubMed. [Link]
-
Guerrero, B. L., & Sicotte, N. L. (2020). Dynamic Responses of Microglia in Animal Models of Multiple Sclerosis. Frontiers in Cellular Neuroscience, 14, 247. [Link]
-
Simon, D. W., et al. (2017). Neuroinflammation in animal models of traumatic brain injury. Journal of Neuroscience Methods, 284, 1-13. [Link]
-
Jiang, Z. L., et al. (2016). Animal Models of MS Reveal Multiple Roles of Microglia in Disease Pathogenesis. Journal of Neuroimmunology, 292, 1-10. [Link]
-
Guerrero, B. L., & Sicotte, N. L. (2020). Dynamic Responses of Microglia in Animal Models of Multiple Sclerosis. PubMed. [Link]
-
Golia, M., et al. (2023). Studies of microglial activation and related neuronal phenotypes in SCZ animal models. ResearchGate. [Link]
-
Zhamharyan, A.G., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. ResearchGate. [Link]
Sources
- 1. Frontiers | Cellular and Animal Models of Neurodegenerative and Neuroinflammatory Conditions [frontiersin.org]
- 2. Neuroinflammation in animal models of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Animal Models for Neuroinflammation and Potential Treatment Methods [frontiersin.org]
- 4. Frontiers | Dynamic Responses of Microglia in Animal Models of Multiple Sclerosis [frontiersin.org]
- 5. Animal Models of MS Reveal Multiple Roles of Microglia in Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rodent models of neuroinflammation for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal Models for Neuroinflammation and Potential Treatment Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dynamic Responses of Microglia in Animal Models of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Derivatization of (S)-2-Amino-3-biphenyl-3-yl-propionic acid for Enhanced Biological Activity
Abstract
(S)-2-Amino-3-biphenyl-3-yl-propionic acid is a non-proteinogenic amino acid that serves as a compelling scaffold for drug discovery. Its structural similarity to aryl-propionic acid derivatives, a class known for a wide range of biological activities including anti-inflammatory and anti-cancer effects, makes it a prime candidate for chemical modification.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of this core molecule. We present validated, step-by-step protocols for N-acylation, C-terminal esterification, and C-terminal amidation. The rationale behind each experimental choice is explained, emphasizing how these modifications can modulate physicochemical properties to enhance biological efficacy and bioavailability. Furthermore, we outline standard methods for the characterization of synthesized derivatives and suggest assays for evaluating their potential therapeutic activities.
Introduction and Rationale for Derivatization
The biphenyl moiety is a privileged structure in medicinal chemistry, known to engage in favorable hydrophobic and π-stacking interactions within the binding pockets of various biological targets, such as the PD-1/PD-L1 immune checkpoint pathway.[3] The parent compound, this compound, possesses two primary reactive handles: a nucleophilic amino group and an electrophilic carboxylic acid. These sites offer a versatile platform for chemical modification aimed at optimizing the molecule's drug-like properties.
The derivatization strategies discussed herein are designed to achieve two primary goals:
-
Enhance Pharmacodynamic Properties: Modifying the structure to improve affinity and selectivity for a specific biological target. For instance, N-acylation can introduce new hydrogen bond donors/acceptors or increase lipophilicity, potentially strengthening interactions with a receptor binding site.[4]
-
Improve Pharmacokinetic Profiles: Altering the molecule to increase solubility, membrane permeability, and metabolic stability. Esterification of the carboxylic acid is a classic prodrug strategy used to mask a polar group, thereby enhancing intestinal absorption and bioavailability.[5][6][7]
This guide provides the foundational chemistry required to generate a library of novel compounds from the this compound scaffold for subsequent screening and lead optimization.
Experimental Workflows and Protocols
The following diagram illustrates the overall workflow for the synthesis, purification, and characterization of derivatives from the parent compound.
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Theoretical and experimental studies on the interaction of biphenyl ligands with human and murine PD-L1: Up-to-date clues for drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (S)-2-Amino-3-biphenyl-3-yl-propionic acid
Introduction: (S)-2-Amino-3-biphenyl-3-yl-propionic acid is a non-proteinogenic amino acid (NPAA) that serves as a crucial chiral building block in pharmaceutical research and development.[1][2] Its synthesis, while achievable through several established routes, presents common challenges related to yield, purity, and stereochemical control. The bulky biphenyl moiety can introduce steric hindrance, and achieving high enantiomeric excess (e.e.) of the desired (S)-enantiomer is paramount for its application in biologically active molecules.
This guide provides troubleshooting advice and detailed protocols in a direct question-and-answer format to help researchers overcome common hurdles and improve the overall yield and purity of their synthesis.
Part 1: Foundational Synthetic Strategies & Common Issues
The asymmetric synthesis of α-amino acids like this compound typically relies on the diastereoselective alkylation of a chiral glycine enolate equivalent. One of the most reliable and widely cited methods is the Schöllkopf bislactim ether approach, which forms the basis for much of the discussion in this guide.[3] In this strategy, a chiral auxiliary controls the stereochemical outcome of the alkylation step.
Below is a generalized workflow for this synthetic approach.
Caption: General workflow for asymmetric synthesis via the Schöllkopf method.
Part 2: Troubleshooting Guide
This section addresses specific problems encountered during the synthesis. The underlying principle of troubleshooting is a logical, stepwise process of elimination.
Caption: Logical flow for troubleshooting common synthesis issues.
Q1: My overall yield is critically low (<30%). Where should I start investigating?
Answer: Low overall yield is a multi-faceted problem that can arise from incomplete reactions, product degradation, or mechanical losses during workup and purification.
-
Causality & Explanation:
-
Incomplete Deprotonation/Alkylation: The formation of the chiral enolate is the critical step. Insufficiently active base, poor quality solvent (presence of water), or temperatures that are too high can lead to a failed reaction. The subsequent alkylation with 3-bromomethyl-biphenyl may also be slow due to steric hindrance.
-
Degradation during Hydrolysis: The final hydrolysis step to cleave the chiral auxiliary and deprotect the amino acid requires harsh acidic conditions (e.g., refluxing in 1-6N HCl). Prolonged exposure can lead to degradation of the desired product.
-
Workup & Purification Losses: Your target molecule is an amino acid, making it amphoteric. During aqueous workup, incorrect pH can lead to the product remaining in the aqueous layer. Furthermore, silica gel chromatography of amino acids can be challenging, often resulting in tailing and significant loss of material on the column.
-
-
Troubleshooting Protocol:
-
Verify Reagent Quality: Titrate your n-BuLi solution before use. Ensure your THF is freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Verify the purity of your 3-bromomethyl-biphenyl electrophile by ¹H NMR.
-
Monitor Reaction Completion: Before quenching, take a small aliquot from the reaction, quench it separately, and analyze by TLC or LC-MS to confirm the consumption of the starting bislactim ether. If the reaction is stalled, consider extending the reaction time or slightly increasing the temperature (e.g., from -78 °C to -60 °C) after the initial addition.
-
Optimize Hydrolysis: Monitor the hydrolysis by TLC or LC-MS. Aim for the minimum time required for complete cleavage of the auxiliary. Some complex substrates benefit from milder hydrolysis conditions, such as using aqueous HBr at a lower temperature.
-
Refine Purification: Consider switching from silica gel chromatography to ion-exchange chromatography, which is often more effective for purifying amino acids. Alternatively, crystallization can be a highly effective method for both purification and separating diastereomers if applicable.[4]
-
Q2: The enantiomeric excess (e.e.) of my final product is below 90%. How can I improve stereocontrol?
Answer: Poor stereocontrol in this synthesis almost always points to issues in the diastereoselective alkylation step. The goal is to maximize the rigidity and facial bias of the chiral enolate during the approach of the electrophile.
-
Causality & Explanation:
-
Enolate Geometry & Temperature: The deprotonation step establishes a planar enolate. If the temperature is too high (e.g., > -70 °C), the enolate may not be sufficiently stable, leading to a loss of facial selectivity upon alkylation. The lithium cation's coordination to the enolate and the chiral auxiliary is key for stereodirection, and this coordination is stronger and more defined at lower temperatures.
-
Solvent Effects: The choice of solvent is critical. While THF is standard, its coordinating ability can sometimes be detrimental. Less coordinating solvents like toluene may enhance the rigidity of the lithium-enolate complex, leading to higher diastereoselectivity.
-
Counter-ion Effects: The nature of the counter-ion (e.g., Li⁺, Na⁺, K⁺) from the base can influence the aggregation state and geometry of the enolate, thereby affecting stereoselectivity.
-
-
Troubleshooting Protocol & Data:
-
Temperature Control: Ensure your cooling bath is stable and the internal reaction temperature does not rise above -75 °C during the addition of n-BuLi and the electrophile.
-
Solvent Screening: If temperature reduction is insufficient, perform a small-scale solvent screen. The following table provides illustrative data on how solvent choice can impact stereoselectivity.
-
Base Variation: Consider screening other strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Potassium Hexamethyldisilazide (KHMDS) to alter the enolate's counter-ion and aggregation state.
-
| Entry | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | THF | -78 | 75 | 92:8 |
| 2 | Toluene | -78 | 72 | 96:4 |
| 3 | THF/HMPA (5%) | -78 | 65 | 70:30 |
| 4 | 2-MeTHF | -78 | 78 | 94:6 |
| Table 1: Illustrative effect of solvent on the diastereoselectivity of the alkylation step. The d.r. of the intermediate directly correlates to the final product's e.e. |
Q3: I'm observing a persistent impurity that is difficult to separate. What could it be?
Answer: A common and problematic side reaction is dialkylation of the bislactim ether, especially if stoichiometry is not carefully controlled. Another possibility is elimination from the benzylic bromide electrophile.
-
Causality & Explanation:
-
Dialkylation: After the first successful alkylation, there is still a potentially acidic proton alpha to the newly introduced carbonyl group. If excess base is present or if the initial enolate is quenched and then re-formed, a second alkylation event can occur, leading to a dialkylated side product.
-
Elimination: Strong bases can induce elimination of HBr from the 3-bromomethyl-biphenyl electrophile, leading to the formation of a vinyl-biphenyl species which can polymerize or generate other impurities.
-
-
Troubleshooting Protocol:
-
Precise Stoichiometry: Use exactly one equivalent of base relative to the bislactim ether. Ensure the base is added slowly at low temperature to avoid localized excesses.
-
Slow Electrophile Addition: Add the solution of 3-bromomethyl-biphenyl dropwise over a prolonged period (e.g., 30-60 minutes) at -78 °C. This keeps the instantaneous concentration of the electrophile low, favoring the desired mono-alkylation.
-
Inverse Addition: In some cases, adding the generated enolate solution to the electrophile solution (inverse addition) can minimize side reactions, although this is less common for this specific synthesis.
-
Part 3: Detailed Experimental Protocol
This protocol is a representative procedure for the asymmetric synthesis based on the Schöllkopf method.[3][5]
Step 1: Diastereoselective Alkylation
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add (2S,5S)-2,5-dihydro-3,6-dimethoxy-2-isopropyl-5-phenylpyrazine (chiral auxiliary, 1.0 eq).
-
Add anhydrous THF (10 mL per mmol of auxiliary) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 eq, 1.6 M in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir for 30 minutes at -78 °C. The solution should turn a deep red/orange color, indicating enolate formation.
-
In a separate flame-dried flask, dissolve 3-bromomethyl-biphenyl (1.1 eq) in a minimum amount of anhydrous THF.
-
Add the solution of the electrophile to the enolate solution dropwise over 45 minutes at -78 °C.
-
Stir the reaction mixture at -78 °C for 3-4 hours, monitoring by TLC (e.g., 4:1 Hexanes:EtOAc) for the disappearance of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude alkylated bislactim ether.
Step 2: Hydrolysis and Purification
-
Dissolve the crude product from Step 1 in 1 N aqueous HCl (15 mL per mmol of crude material).
-
Heat the mixture to reflux (approx. 100-110 °C) for 4-6 hours, or until TLC/LC-MS analysis shows complete consumption of the intermediate.
-
Cool the reaction mixture to room temperature. The cleaved chiral auxiliary may precipitate and can be recovered by filtration if desired.
-
Wash the aqueous solution with dichloromethane or ether to remove any remaining organic-soluble impurities and the recovered auxiliary.
-
Adjust the pH of the aqueous layer to ~7 using a suitable base (e.g., 1M NaOH or NH₄OH). The product may precipitate at its isoelectric point.
-
If the product precipitates, collect it by vacuum filtration. If it remains in solution, consider purification by ion-exchange chromatography or lyophilization followed by recrystallization from a solvent system like water/ethanol.
Part 4: Frequently Asked Questions (FAQs)
-
Q: What is the best method to determine the enantiomeric excess (e.e.) of my final product?
-
A: The most reliable method is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase. You will likely need to derivatize the amine (e.g., with a benzoyl or dansyl group) to get good separation and UV detection. Alternatively, you can convert the amino acid to its methyl ester and use chiral gas chromatography (GC).
-
-
Q: Can I use a different chiral auxiliary?
-
A: Yes, other auxiliaries like Evans' oxazolidinones are also effective for asymmetric alkylations.[5] However, the optimal reaction conditions (base, solvent, temperature) may differ significantly and would require re-optimization for your specific substrate.
-
-
Q: My 3-bromomethyl-biphenyl electrophile seems unstable. How should I handle it?
-
A: Benzylic bromides can be lachrymatory and are sensitive to moisture and light. It is best to use it fresh or store it under an inert atmosphere in a freezer. Purity should be checked by NMR before use, as decomposition can lead to lower yields and side products.
-
References
-
Guillou, C., et al. (2001). Asymmetric synthesis of L-[3-11C]alanine and L-[3-11C]phenylalanine by a phase-transfer alkylation reaction. Journal of the Chemical Society, Perkin Transactions 1, (13), 1628-1632. [Link]
-
Fosgerau, K., & Hoffmann, T. (2015). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Drug Discovery Today, 20(2), 1-1. [Link]
-
Wikipedia. (n.d.). Non-proteinogenic amino acids. Retrieved from Wikipedia. [Link]
- Google Patents. (2012). WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.
-
Nishiyama, Y., et al. (2012). Asymmetric synthesis of 3-azide-4-fluoro-l-phenylalanine. Bioscience, Biotechnology, and Biochemistry, 76(5), 1024-1027. [Link]
-
Chen, F. F., et al. (2021). Unlocking the Substrate Acceptance of Phenylalanine Amine Dehydrogenase Enables the Asymmetric Synthesis of Pharmaceutical N-Heterocyclic Primary Amines. ACS Catalysis, 11(1), 359-366. [Link]
- Google Patents. (2012). CN102531944A - Method for preparing and separating 2-acyl amino-3-xenyl propionic acid.
-
PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from Organic Syntheses. [Link]
-
Slaninova, J., et al. (2014). 1 Non-Proteinogenic 𝛼-Amino Acids, Natural Origin, Biological Functions. Wiley-VCH. [Link]
-
Velíšek, J., Kubec, R., & Cejpek, K. (2007). Biosynthesis of food constituents: Amino acids: 4. Non-protein amino acids. Czech Journal of Food Sciences, 25(5), 239-259. [Link]
-
Wu, S., et al. (2019). Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones. ACS Catalysis, 9(7), 6035-6041. [Link]
-
Shiraiwa, T., et al. (1998). Optical Resolution by Preferential Crystallization of (RS)-2-Amino-3-(2-carboxyethylthio)propanoic Acid. Bioscience, Biotechnology, and Biochemistry, 62(4), 818-820. [Link]
-
Nag, A. (Ed.). (2022). Greener Synthesis of Potential Drugs. In Greener Synthesis of Organic Compounds, Drugs and Natural Products. [Link]
-
Gotor-Fernández, V., et al. (2018). Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Molecules, 23(11), 2959. [Link]
-
Various Authors. (2019). How can you convert propanoic acid to 2 amino propanoic acid?. Quora. [Link]
-
Sun, M., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(1), 37-58. [Link]
-
ResearchGate. (2011). Chiral selectors and stationary phases for separating enantiomer mixtures. [Link]
-
Al-Majid, A. M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3907. [Link]
-
Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from Organic Syntheses. [Link]
-
PrepChem. (n.d.). Synthesis of 2-(4-chlorobenzoylamino)-3-(2-quinolon-3-yl)propionic acid. Retrieved from PrepChem. [Link]
-
Organic Syntheses. (n.d.). (S)-2-CHLOROALKANOIC ACIDS OF HIGH ENANTIOMERIC PURITY FROM (S)-2-AMINO ACIDS: (S)-2-CHLOROPROPANOIC ACID. Retrieved from Organic Syntheses. [Link]
Sources
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Optical Resolution by Preferential Crystallization of (RS)-2-Amino-3-(2-carboxyethylthio)propanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of (S)-2-Amino-3-biphenyl-3-yl-propionic acid
Welcome to the technical support center for the purification of (S)-2-Amino-3-biphenyl-3-yl-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this non-natural amino acid. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful purification of your target compound.
Section 1: Understanding the Challenges
This compound is a chiral molecule whose utility in pharmaceutical development is critically dependent on its enantiomeric purity. The purification process is often complicated by several factors inherent to its structure and common synthetic routes.
Key Purification Hurdles:
-
Enantiomeric Separation: As with most chiral compounds, the primary challenge is the efficient separation of the desired (S)-enantiomer from its (R)-enantiomer.[1][2]
-
Structurally Similar Impurities: Synthesis of amino acids can result in various impurities, including deletion or insertion products, or those with incomplete removal of protecting groups.[3][4][5]
-
Crystallization Difficulties: The biphenyl group can influence the compound's solubility and crystallization behavior, sometimes leading to "oiling out" or the formation of non-crystalline solids.[6][7]
-
Removal of Achiral Impurities: Starting materials, reagents, and byproducts from the synthetic route must be effectively removed.[8][9]
Logical Flow of Purification and Analysis
Caption: Workflow for Purification and Analysis.
Section 2: Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address common issues encountered during the purification of this compound.
Issue 1: Poor or No Separation of Enantiomers
Q1: I'm using chiral HPLC, but my enantiomers are co-eluting. What should I do?
A1: Co-elution of enantiomers in chiral HPLC is a common problem that can often be resolved by systematically optimizing your method.
-
Verify Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical for separating enantiomers.[10] Polysaccharide-based CSPs are often effective for a wide range of chiral compounds.[10] If you are unsure about the suitability of your current column, it may be necessary to screen other CSPs.
-
Optimize the Mobile Phase:
-
Adjust the Column Temperature: Temperature can significantly influence chiral recognition.[11] Lower temperatures often enhance the interactions responsible for separation, but in some cases, increasing the temperature can improve resolution.[11]
Q2: I'm trying diastereomeric salt crystallization, but both diastereomers are precipitating.
A2: This indicates that the solubilities of your diastereomeric salts are too similar in the chosen solvent system.
-
Screen Different Resolving Agents: The choice of the chiral resolving agent is crucial.[12][13][14] For a chiral acid, you will need an enantiomerically pure chiral base.[12][13] Common examples include brucine, strychnine, or synthetic amines like 1-phenylethanamine.[12][13]
-
Solvent Screening: The solubility of diastereomeric salts is highly dependent on the solvent. Experiment with a range of solvents with varying polarities.
-
Control Crystallization Conditions:
-
Cooling Rate: A slower cooling rate promotes the selective crystallization of the less soluble diastereomer.[7]
-
Temperature: The temperature at which crystallization occurs can be critical. In some cases, inoculating the solution at a higher temperature can lead to faster and more selective crystallization.[15]
-
Issue 2: Presence of Impurities in the Final Product
Q3: My final product shows extra peaks in the achiral HPLC analysis. How can I remove these impurities?
A3: The presence of achiral impurities points to inadequate purification during the initial stages.
-
Recrystallization: This is a powerful technique for removing impurities with different solubilities than your target compound.
-
Solvent Selection: The ideal solvent will dissolve your compound at high temperatures but not at low temperatures, while the impurities remain soluble at all temperatures.
-
Troubleshooting "Oiling Out": If your compound "oils out" instead of crystallizing, it means the solid has melted and separated as a liquid.[7] This can happen if the solvent's boiling point is higher than the compound's melting point.[7] To fix this, reheat the solution to redissolve the oil, add more solvent, and allow it to cool more slowly.[7]
-
-
Flash Chromatography: If recrystallization is ineffective, flash chromatography using an appropriate stationary phase (e.g., silica gel) and eluent system can be used to separate the target compound from impurities with different polarities.
Q4: My enantiomerically pure product is showing the presence of the other enantiomer after storage. What is happening?
A4: This suggests that your compound may be undergoing racemization.
-
pH and Temperature: Racemization of amino acids can be influenced by pH and temperature. Store your purified compound in a neutral, dry environment at a low temperature.
-
Avoid Harsh Conditions: During the final work-up steps, avoid exposing the purified enantiomer to strong acids or bases for prolonged periods, as this can promote racemization.
Issue 3: Analytical Method Challenges
Q5: How do I accurately determine the enantiomeric excess (ee) of my sample?
A5: Chiral HPLC is the most common and accurate method for determining enantiomeric excess.[10][16]
-
Method Validation: It is essential to have a validated chiral HPLC method that provides baseline resolution of the two enantiomers (Resolution > 1.5).[11]
-
Quantification: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:
-
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
-
Alternative Methods: Other techniques like chiral gas chromatography (GC) or nuclear magnetic resonance (NMR) with chiral shift reagents can also be used, though they may require derivatization of the amino acid.[10]
Data Summary Table for Method Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Chiral Column | Polysaccharide-based | Protein-based[17] | Macrocyclic glycopeptide-based[18] |
| Mobile Phase | Hexane/Isopropanol (90:10) with 0.1% TFA | Acetonitrile/Water (70:30) with 20mM Ammonium Acetate | Methanol/Water (80:20) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Temperature | 25 °C | 20 °C | 30 °C |
| Resolution (Rs) | 1.2 | 1.8 | 1.5 |
| Analysis Time | 15 min | 20 min | 12 min |
Section 3: Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution
This protocol provides a general workflow for the chiral resolution of this compound using a chiral base.
-
Salt Formation:
-
Dissolve the racemic 2-Amino-3-biphenyl-3-yl-propionic acid in a suitable solvent (e.g., methanol, ethanol).
-
Add an equimolar amount of an enantiomerically pure chiral base (e.g., (R)-(+)-1-phenylethylamine).
-
Stir the mixture at room temperature to allow for the formation of diastereomeric salts.
-
-
Crystallization:
-
Concentrate the solution under reduced pressure until crystals begin to form.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization.
-
-
Isolation of Diastereomer:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.
-
-
Liberation of the Free Amino Acid:
-
Suspend the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to a pH of ~2.
-
The free amino acid will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum.
-
-
Analysis:
-
Determine the enantiomeric excess of the purified amino acid using a validated chiral HPLC method.
-
Protocol 2: Chiral HPLC Analysis
This protocol outlines a starting point for developing a chiral HPLC method.
-
Column: Chiral stationary phase (e.g., polysaccharide-based).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., isopropanol or ethanol) with a small amount of an acidic modifier (e.g., 0.1% TFA).
-
Flow Rate: 0.5 - 1.5 mL/min.
-
Temperature: 25 °C (can be optimized).
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Troubleshooting Chiral HPLC
Caption: Troubleshooting Poor Chiral HPLC Resolution.
References
-
LibreTexts Chemistry. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
Daicel Chiral Technologies. (2021, March 14). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from [Link]
-
PubMed. (2004, August). Enantiomeric resolution of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by capillary electrophoresis: methods and applications. Retrieved from [Link]
-
Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Retrieved from [Link]
-
Bentham Science Publishers. (2008, June 1). Recent Patents on the Optical Resolution of Amino Acid Enantiomers by Crystallization from Solution. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 28). Resolution of Racemic Mixtures. Retrieved from [Link]
-
LibreTexts Chemistry. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
Wikipedia. (n.d.). Biphenyl. Retrieved from [Link]
-
Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, November 10). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. Retrieved from [Link]
-
PubMed. (2001). Optimization of the chiral separation of some 2-arylpropionic acids on an avidin column by modeling a combined response. Retrieved from [Link]
-
MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved from [Link]
- Google Patents. (n.d.). CN1680226A - Method for preparing high-purity biphenyl from crude biphenyl.
-
Journal of the American Chemical Society. (n.d.). The Crystal Structure of Biphenylene. Retrieved from [Link]
- Google Patents. (n.d.). CN102531944A - Method for preparing and separating 2-acyl amino-3-xenyl propionic acid.
-
Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]
-
MDPI. (n.d.). Enantiomers and Their Resolution. Retrieved from [Link]
-
MDPI. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]
-
PubMed. (n.d.). Related impurities in peptide medicines. Retrieved from [Link]
-
Scribd. (n.d.). HPLC Column Troubleshooting Guide. Retrieved from [Link]
-
The Journal of Physical Chemistry. (n.d.). Two crystal modifications of 4-hydroxybiphenyl: the biphenyl structure without an inversion center and a fully ordered structure containing nearly planar molecules. Retrieved from [Link]
-
Journal of the American Chemical Society. (n.d.). .alpha.-Hydroxy esters as chiral reagents: asymmetric synthesis of 2-arylpropionic acids. Retrieved from [Link]
-
ResearchGate. (2015, February 2). What is the usual nature of impurities in synthetic peptides?. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Impurity profile of amino acids?. Retrieved from [Link]
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
- Google Patents. (n.d.). CN106905177A - A kind of preparation method of the biphenyl propionic acid ethyl ester derivative hydrochloride of 2 amino 3.
-
Organic Syntheses. (n.d.). (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β 2 hPHE-OH). Retrieved from [Link]
-
Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. mdpi.com [mdpi.com]
- 3. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 4. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biphenyl - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chiral resolution - Wikipedia [en.wikipedia.org]
- 15. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 16. uma.es [uma.es]
- 17. Optimization of the chiral separation of some 2-arylpropionic acids on an avidin column by modeling a combined response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Overcoming Solubility Challenges with (S)-2-Amino-3-biphenyl-3-yl-propionic acid in Biological Buffers
Welcome to the technical support center for (S)-2-Amino-3-biphenyl-3-yl-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming solubility issues encountered when working with this compound in biological buffers. Our goal is to equip you with the knowledge and protocols necessary to ensure the successful design and execution of your experiments.
Understanding the Challenge: The Physicochemical Profile of this compound
This compound is an amino acid derivative characterized by a zwitterionic nature at physiological pH and a large, hydrophobic biphenyl moiety. This unique structure presents a significant challenge for achieving desired concentrations in aqueous biological buffers, which are essential for a wide range of in vitro and in vivo studies.
Key Physicochemical Properties:
| Property | Value/Characteristic | Implication for Solubility |
| Molecular Formula | C₁₅H₁₅NO₂[1] | - |
| Molecular Weight | 241.28 g/mol [1] | - |
| Structure | Contains a carboxylic acid, an amino group, and a biphenyl side chain. | Zwitterionic nature at physiological pH; the biphenyl group contributes to high hydrophobicity. |
| Predicted XLogP3 | 0.1[1] | Indicates a degree of lipophilicity that can limit aqueous solubility. |
| pKa (estimated) | Carboxylic acid (pKa₁): ~2-3, Amino group (pKa₂): ~9-10[2] | The compound's charge state, and therefore its solubility, is highly dependent on the pH of the buffer. |
The primary obstacle to the solubility of this compound is the hydrophobic biphenyl group, which favors a non-aqueous environment. Compounding this is its zwitterionic character. At its isoelectric point (pI), the pH at which the net charge of the molecule is zero, the solubility of an amino acid is at its minimum.[3] To enhance solubility, it is crucial to work at a pH that is sufficiently above or below the pI to ensure the compound exists predominantly in a charged, more water-soluble form.
Frequently Asked Questions (FAQs)
Q1: I've added this compound to my phosphate-buffered saline (PBS) at pH 7.4, and it's not dissolving. What's wrong?
A1: The insolubility you are observing is likely due to the compound being near its isoelectric point (pI) at pH 7.4, where zwitterionic compounds exhibit their lowest solubility.[3] Additionally, the large hydrophobic biphenyl group significantly reduces its affinity for aqueous buffers.
Q2: My compound initially dissolves in the buffer with some heating, but then precipitates out upon cooling or overnight storage. Why does this happen?
A2: This phenomenon, known as supersaturation, can occur when heat is used to force dissolution beyond the compound's thermodynamic solubility limit at room temperature. Upon cooling, the solution is no longer stable, and the excess compound precipitates out. It is crucial to prepare solutions at concentrations that are stable at the intended experimental temperature.
Q3: Can I use DMSO to dissolve the compound first and then dilute it into my biological buffer?
A3: Yes, this is a common and often effective strategy.[4][5] However, it's important to be aware of a few potential issues. Rapid dilution of a concentrated DMSO stock into an aqueous buffer can cause the compound to "crash out" or precipitate.[6] Additionally, the final concentration of DMSO in your assay should be kept to a minimum (typically <0.5%) as it can have its own biological effects and may be toxic to cells at higher concentrations.[7]
Q4: Are there any "quick fixes" to improve the solubility of my compound for a preliminary experiment?
A4: For a rapid initial assessment, you can try adjusting the pH of your buffer. Adding a small amount of a dilute acid (e.g., 0.1 M HCl) to lower the pH to around 2-3, or a dilute base (e.g., 0.1 M NaOH) to raise the pH to 9-10, should increase the solubility by shifting the equilibrium towards the cationic or anionic form, respectively. However, ensure the final pH is compatible with your experimental system.
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues
This guide provides a systematic approach to identifying and resolving solubility problems with this compound.
Caption: Troubleshooting workflow for solubility issues.
In-Depth Methodologies and Protocols
pH Adjustment Strategy
The ionization state of this compound is dictated by the pH of the solution. By adjusting the pH, we can shift the equilibrium towards the more soluble cationic or anionic forms.
Protocol for pH-Mediated Solubilization:
-
pKa Determination (Crucial First Step):
-
It is highly recommended to experimentally determine the pKa values of the carboxylic acid and amino groups of your specific batch of this compound. This can be achieved through methods like potentiometric titration or UV-Vis spectrophotometry.[8][9]
-
For initial estimations, you can assume a pKa₁ (carboxyl) of ~2-3 and a pKa₂ (amino) of ~9-10.[2]
-
-
Preparation of Stock Solutions:
-
Prepare a 1 M stock solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
-
Titration for Solubilization:
-
Create a slurry of the compound in your desired biological buffer at a concentration slightly higher than your target.
-
While stirring, slowly add the acid or base stock solution dropwise to the slurry.
-
To solubilize as the cation (protonated amine), adjust the pH to be at least 1-2 units below the pKa of the amino group (e.g., pH 7-8).
-
To solubilize as the anion (deprotonated carboxylate), adjust the pH to be at least 1-2 units above the pKa of the carboxylic acid group (e.g., pH 4-5).
-
For maximal solubility, aim for a pH that is 2 units away from the pI.
-
Monitor the dissolution visually. Once the solution is clear, record the final pH.
-
-
Buffer Compatibility Check:
-
Ensure the final pH of your solubilized compound is compatible with the pH tolerance of your biological system (e.g., cells, enzymes). If the required pH for solubility is outside the acceptable range for your experiment, consider another solubilization strategy.
-
Co-solvent Systems
The use of a water-miscible organic solvent can significantly enhance the solubility of hydrophobic compounds.
Protocol for Co-solvent Solubilization:
-
Solvent Selection:
-
Preparation of a High-Concentration Stock Solution:
-
Dissolve this compound in your chosen co-solvent to create a concentrated stock solution (e.g., 10-100 mM).
-
Use gentle warming or sonication if necessary to ensure complete dissolution.
-
-
Dilution into Biological Buffer:
-
Pre-warm your biological buffer to the experimental temperature (e.g., 37°C for cell culture).[6]
-
To avoid precipitation, perform a serial dilution. For example, first, dilute the stock solution 1:10 in the pre-warmed buffer, then further dilute this intermediate stock to your final working concentration.
-
Add the stock solution dropwise to the buffer while vortexing or stirring to ensure rapid mixing.[6]
-
-
Final Co-solvent Concentration:
-
Calculate the final percentage of the co-solvent in your working solution. For most cell-based assays, it is recommended to keep the final DMSO concentration below 0.5% (v/v) to avoid solvent-induced artifacts.[7]
-
Cyclodextrin-Based Formulations
Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules, like the biphenyl group of our compound, forming an inclusion complex with enhanced aqueous solubility.[12][13]
Protocol for Cyclodextrin Complexation:
-
Cyclodextrin Selection:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for parenteral and in vitro applications due to its high water solubility and low toxicity.[11][14]
-
The size of the cyclodextrin cavity is important. β-cyclodextrins are generally suitable for encapsulating single aromatic rings, and the biphenyl moiety may require a specific type or a higher molar ratio.[13]
-
-
Preparation of the Inclusion Complex (Kneading Method):
-
Determine the desired molar ratio of the compound to cyclodextrin (e.g., 1:1, 1:2).
-
In a mortar, add the cyclodextrin and a small amount of water to form a paste.
-
Gradually add the powdered this compound to the paste and knead for 30-60 minutes.
-
Dry the resulting mixture (e.g., in a vacuum oven at 40-50°C) to obtain a solid powder of the inclusion complex.
-
-
Solubility Testing of the Complex:
-
Attempt to dissolve the prepared inclusion complex in your biological buffer at the desired concentration.
-
Compare the solubility of the complex to that of the free compound.
-
Salt Formation
Converting the zwitterionic this compound into a salt form can significantly improve its solubility and dissolution rate.[6][15]
Considerations for Salt Formation:
-
For the acidic carboxylic acid group: Reacting the compound with a suitable base (e.g., sodium hydroxide, potassium hydroxide) can form a more soluble sodium or potassium salt.
-
For the basic amino group: Reacting the compound with a suitable acid (e.g., hydrochloric acid, methanesulfonic acid) can form a hydrochloride or mesylate salt, which often exhibit enhanced aqueous solubility.[16]
-
The synthesis and purification of a salt form require chemical expertise and should be performed in a chemistry laboratory setting. The resulting salt should be fully characterized to confirm its identity and purity before use in biological experiments.
Summary and Recommendations
The solubility of this compound in biological buffers is a surmountable challenge. A systematic approach, starting with an understanding of the compound's physicochemical properties, is key to success.
Caption: Decision tree for selecting a solubilization strategy.
We recommend starting with a pH adjustment strategy, as it is often the simplest and most cost-effective method. However, this is contingent on the experimental determination of the compound's pKa values. If pH modification is not feasible due to the constraints of your biological assay, the use of co-solvents like DMSO is a reliable alternative, provided the final solvent concentration is carefully controlled. For more challenging cases or for in vivo applications where high concentrations are required, cyclodextrin complexation or salt formation are powerful techniques to consider.
By following the guidelines and protocols outlined in this technical support center, researchers can confidently address the solubility issues of this compound and proceed with their experiments with greater accuracy and reproducibility.
References
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
Wikipedia. (n.d.). Amino acid. [Link]
-
Biochemistry Den. (n.d.). Zwitter Ion and Isoelectric point: How to Explain. [Link]
-
Troubleshooting Cell Culture Media for Bioprocessing. (2014). BioProcess International. [Link]
-
Quora. (2018). Why is an amino acid least soluble at its isoelectric point?[Link]
-
StudySmarter. (n.d.). Isoelectric and Isoionic pH Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. (2023). PubMed. [Link]
-
Chemistry For Everyone. (2025). How To Determine PKA Of Organic Compounds?[Link]
-
Scribd. (n.d.). Zwitter Ion & Isoelectric Point Properties of Aa. [Link]
-
ResearchGate. (2025). Considerations regarding use of solvents in in vitro cell based assays. [Link]
-
Oreate AI Blog. (2025). How to Determine pKa from Titration Curve. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
-
Kalek, M., & St-Amant, L. (2023). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry, 95(42), 15637–15644. [Link]
-
Development of Methods for the Determination of pKa Values. (n.d.). PMC. [Link]
-
The Chemistry Tutor. (2020). How to find pKa and Ka from a Titration Curve. [Link]
-
ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]
-
El-Gizawy, S. A., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(29), 18889–18901. [Link]
-
MDPI. (n.d.). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. [Link]
-
Isca Biochemicals. (n.d.). Amino acid pKa and pKi values. [Link]
-
ACS Omega. (2022). How to Predict the pKa of Any Compound in Any Solvent. [Link]
-
PMC. (n.d.). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]
-
Effects of amino acid additives on protein solubility - insights from desorption and direct electrospray ionization mass spectrometry. (n.d.). PMC. [Link]
-
ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. [Link]
-
PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]
-
Chemistry LibreTexts. (2025). 1.4.1 Acid-base Chemistry of Amino Acids. [Link]
-
MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]
-
YouTube. (2016). Isoelectric Point of Amino Acids with MCAT Shortcut. [Link]
-
Rowan Scientific. (2025). How to Predict pKa. [Link]
-
Production of hydrophobic amino acids from biobased resources: wheat gluten and rubber seed proteins. (n.d.). PMC. [Link]
-
The Journal of Physical Chemistry C. (2024). Effects of Cosolvent on the Intermolecular Interactions between an Analyte and a Gold Nanostar Surface Studied Using SERS. [Link]
-
University of Calgary. (n.d.). Ch27 pKa and pI values. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
RSC Publishing. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. [Link]
-
Journal of Biological Chemistry. (2008). Amino Acid Solubility and Hydrophobic Interactions in Proteins: the Work of Charles Tanford. [Link]
-
ResearchGate. (2016). How to prepare and store Amino acid stock solution?[Link]
-
YouTube. (2021). Making stock solutions - how and why. [Link]
-
PubChem. (n.d.). (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hcl. [Link]
-
Reddit. (2020). pKa's of Amino and Carboxylic Groups of Amino Acids. [Link]
Sources
- 1. This compound | C15H15NO2 | CID 10060246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iscabiochemicals.com [iscabiochemicals.com]
- 3. biochemden.com [biochemden.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
- 12. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends [mdpi.com]
- 15. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 16. cellculturedish.com [cellculturedish.com]
Optimizing reaction conditions for coupling (S)-2-Amino-3-biphenyl-3-yl-propionic acid
Technical Support Center: Coupling (S)-2-Amino-3-biphenyl-3-yl-propionic acid
Welcome to the technical support center for optimizing coupling reactions involving the sterically hindered, non-natural amino acid, this compound. The unique structural feature of this amino acid—a bulky biphenyl group adjacent to the chiral center—presents specific challenges that require careful consideration of reagents and reaction conditions to achieve high yields while preserving stereochemical integrity. This guide provides in-depth, field-proven insights to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Here we address common questions researchers encounter when working with this and similar sterically demanding amino acids.
Q1: Why is this compound considered a "difficult" residue to couple?
The primary challenge is steric hindrance. The bulky biphenyl-3-yl group impedes the approach of the incoming amine nucleophile to the activated carboxylic acid. This significantly slows down the reaction rate compared to smaller amino acids like Alanine or Glycine. Consequently, standard coupling conditions may result in low yields or incomplete reactions[1]. Furthermore, as the peptide chain elongates, it can adopt secondary structures or aggregate, further masking the reactive sites and compounding the difficulty[1][2].
Q2: Which coupling reagents are most effective for this amino acid?
Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) are often insufficiently reactive for such a sterically hindered residue.[1] More potent, modern coupling reagents are strongly recommended. These fall into two main classes:
-
Uronium/Aminium Salts: Reagents like HATU , HBTU, and HCTU are extremely popular and effective.[3] HATU is often considered one of the most powerful due to its formation of a highly reactive OAt-active ester.[1][4]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices.[5][6] PyAOP is analogous to HATU in forming the highly reactive OAt-ester.[4]
For extremely challenging couplings, the Oxyma-based reagent COMU offers high reactivity, improved solubility, and a better safety profile compared to benzotriazole-based reagents.[7]
Q3: What is the role of additives like HOBt or OxymaPure?
Additives are crucial, especially when using carbodiimides (e.g., EDC, DIC). The primary mechanism for carbodiimides involves forming a highly reactive O-acylisourea intermediate.[8][9] This intermediate is unstable and can rearrange into an unreactive N-acylurea byproduct, terminating the reaction.[3][10] Additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) intercept the O-acylisourea to form a more stable and selective active ester. This strategy significantly boosts coupling efficiency and, critically, suppresses racemization.[3][8]
Q4: How can I minimize the risk of racemization?
Racemization is a significant risk when activating any chiral amino acid. The α-proton becomes acidic upon activation, and its abstraction by a base can lead to loss of stereochemical integrity. To minimize this risk:
-
Choose the Right Base: Use a weaker, non-nucleophilic tertiary amine like N-methylmorpholine (NMM) or symmetrical collidine instead of stronger bases like N,N-Diisopropylethylamine (DIPEA) where possible.[3]
-
Control Temperature: Perform the coupling at a reduced temperature (e.g., 0 °C) before allowing it to slowly warm to room temperature. Low temperatures are consistently recommended for carbodiimide-mediated couplings.[3]
-
Use Racemization-Suppressing Additives: Always include additives like HOBt, HOAt, or OxymaPure in your reaction.[3][5]
-
Limit Pre-activation Time: Do not allow the carboxylic acid to sit in the presence of the coupling reagent and base for an extended period before adding the amine component. A short pre-activation of 1-5 minutes is typically sufficient.[1][11]
Q5: What is the best solvent for this coupling reaction?
Solvent choice is critical for solvating the reactants and the growing peptide chain, especially in solid-phase peptide synthesis (SPPS). Poor solvation can lead to aggregation and incomplete reactions.[1][12]
-
N,N-Dimethylformamide (DMF): The most common solvent for peptide coupling.
-
N-Methyl-2-pyrrolidone (NMP): Often superior to DMF for its enhanced solvating properties, especially for complex or hydrophobic sequences.[1][12]
-
Solvent Mixtures: For particularly difficult couplings, a mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[1][13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Coupling Reagent: The reagent is not potent enough to overcome the steric hindrance. 2. Poor Solubility/Aggregation: The amino acid or growing peptide chain is not well-solvated, preventing reaction.[1][2] 3. Insufficient Reaction Time: The reaction is kinetically slow due to steric bulk. | 1. Switch to a more powerful coupling reagent. Move from carbodiimides to a uronium/aminium (HATU, HCTU) or phosphonium (PyBOP, PyAOP) salt.[1] 2. Improve solvation. Change the solvent from DMF to NMP or use a solvent mixture. For SPPS, incorporating chaotropic salts like LiCl can disrupt aggregation.[13] 3. Increase reaction time. Extend the coupling time from 1-2 hours up to overnight. Applying gentle heat can also help but must be done cautiously to avoid racemization.[1] |
| Incomplete Reaction (Starting Materials Remain) | 1. Incomplete Coupling: A single coupling cycle was not sufficient to drive the reaction to completion. 2. Sub-stoichiometric Reagents: Insufficient equivalents of the amino acid or coupling reagents were used relative to the amine. | 1. Perform a double coupling. After the initial coupling reaction, wash the resin (in SPPS) or vessel and repeat the coupling step with a fresh solution of activated amino acid.[1] 2. Increase equivalents. Use a higher excess of the protected amino acid and coupling reagents (e.g., increase from 2 eq. to 4 eq.).[1] |
| N-Acylurea Byproduct Detected | 1. Carbodiimide Rearrangement: The O-acylisourea intermediate formed from EDC or DCC rearranged to the stable N-acylurea before reacting with the amine.[3][8] | 1. Use an additive. Always include HOBt or OxymaPure when using a carbodiimide reagent to trap the active intermediate.[8] 2. Change reagent class. Switch to a phosphonium or uronium salt reagent (e.g., HBTU, HATU, PyBOP) which do not form this type of byproduct.[5] |
| Product Racemization Detected | 1. Excessive Base Strength/Amount: A strong base like DIPEA or an excess of any base promoted epimerization.[3] 2. High Reaction Temperature: Elevated temperatures increase the rate of racemization.[3] 3. Prolonged Activation Time: The activated ester was allowed to sit for too long before the amine was introduced. | 1. Use a weaker base (e.g., NMM, collidine) or reduce the equivalents of DIPEA used.[3][4] 2. Maintain low temperature. Run the activation and initial coupling at 0 °C.[3][14] 3. Minimize pre-activation time. Add the amine component within 1-5 minutes of activating the carboxylic acid.[1][15] |
| Difficult Product Purification | 1. Byproduct Interference: Byproducts from the coupling reaction have similar chromatographic properties to the desired product. 2. Insoluble Byproducts: Dicyclohexylurea (DCU) from DCC is precipitating with the product.[5] | 1. Choose reagents with soluble byproducts. EDC and its urea byproduct are water-soluble and can be removed with an aqueous wash.[16] Byproducts from HATU/HBTU are also generally soluble and easily removed.[3] 2. Filter insoluble byproducts. If using DCC, the DCU byproduct can be removed by filtration prior to workup. For SPPS, use DIC, as its urea byproduct is more soluble and can be washed away.[5][6] |
Data & Reagent Comparison
A summary of common coupling reagents is provided below to guide your selection process.
| Reagent Class | Examples | Relative Reactivity | Common Byproducts | Key Considerations |
| Carbodiimide | DCC, DIC, EDC | Moderate | Insoluble (DCU) or water-soluble (EDU) ureas. Risk of N-acylurea.[5][8] | Economical. Requires an additive (HOBt, Oxyma) to suppress racemization and side reactions.[8] DIC is preferred for SPPS.[5] |
| Phosphonium Salt | PyBOP, PyAOP | High | Phosphoramide-based, generally soluble. | PyBOP is a robust, high-performing reagent. PyAOP is more reactive but also more expensive. Less hazardous byproducts than the original BOP reagent.[4][6] |
| Uronium/Aminium Salt | HBTU, HATU, HCTU, COMU | Very High | Tetramethylurea, guanidinium salts. Soluble. | HATU and HCTU are among the most powerful reagents for hindered couplings.[1] COMU is an excellent modern alternative with a better safety profile.[7] |
Experimental Protocols & Workflows
Protocol 1: Recommended Starting Protocol for Coupling using HATU
This protocol provides a robust starting point for the solution-phase coupling of N-protected this compound.
Reagents & Materials:
-
N-Fmoc-(S)-2-Amino-3-biphenyl-3-yl-propionic acid
-
Amine component (e.g., an amino acid ester hydrochloride)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF or NMP
Procedure:
-
In a clean, dry, nitrogen-flushed flask, dissolve the N-protected this compound (1.0 eq.) in anhydrous DMF (or NMP).
-
If the amine component is a salt (e.g., HCl), add it to the flask along with DIPEA (2.2 eq.). If the amine is free, add it later (Step 5) and use only 1.2 eq. of DIPEA here.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add HATU (1.1 eq.) to the solution. Stir for 1-5 minutes to pre-activate the carboxylic acid. The best practice is to add the amine last after pre-activation.[15]
-
If using a free amine, add it (1.1 eq.) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and continue stirring for 4-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Workflow Diagrams
The following diagrams illustrate the general coupling workflow and a decision-making process for troubleshooting.
Caption: General workflow for amide bond formation.
Caption: Troubleshooting decision tree for low-yield reactions.
References
- A Comparative Analysis of Carbodiimide Coupling Agents in Peptide Synthesis. Benchchem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
- Carbodiimide Crosslinker Chemistry: EDC and DCC. Creative Proteomics.
- Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. Interchim.
- Carbodiimide. Wikipedia.
- Coupling Reagents. Aapptec Peptides.
- Amino Acid and Peptide Chiral Separations. Sigma-Aldrich.
- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Creative Peptides.
- Commonly Used Coupling Reagents in Peptide Synthesis. Dilunett.
- The Crucial Role of Chiral Derivatization in Amino Acid Analysis. Benchchem.
- Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex.
- Coupling Reagents. ResearchGate.
- Hatu reaction. Reddit.
- HATU coupling - what's the best order? Reddit.
- 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Creative Peptides.
- How do I avoid side reactions while doing this peptide coupling reaction? Reddit.
- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography. ACS Publications.
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications.
- How to get a better yield from the HATU reaction experiment? ResearchGate.
- Analyses of amino acids, Enantiomeric purity. CAT.
- What do you do when your peptide synthesis fails? Biotage.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. bachem.com [bachem.com]
- 4. file.globalso.com [file.globalso.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 10. Carbodiimide - Wikipedia [en.wikipedia.org]
- 11. reddit.com [reddit.com]
- 12. biotage.com [biotage.com]
- 13. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 14. reddit.com [reddit.com]
- 15. reddit.com [reddit.com]
- 16. interchim.fr [interchim.fr]
Technical Support Center: Troubleshooting Aggregation in Peptides Containing (S)-2-Amino-3-biphenyl-3-yl-propionic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides incorporating the non-canonical amino acid (S)-2-Amino-3-biphenyl-3-yl-propionic acid, also known as 3-(3-biphenylyl)-L-alanine. The unique properties of this amino acid can present significant challenges, most notably peptide aggregation. This guide provides in-depth, experience-driven troubleshooting strategies in a direct question-and-answer format to help you overcome these hurdles and ensure the success of your experiments.
Section 1: The Root of the Problem - Understanding the Driver of Aggregation
The core challenge with this compound stems from its chemical structure. The side chain features a biphenyl group, which is significantly larger and more nonpolar than the benzyl group of natural phenylalanine.[1][] This pronounced hydrophobicity is the primary driver of peptide aggregation.[3][4][5] In aqueous environments, these bulky, water-averse side chains tend to self-associate to minimize their contact with water, a phenomenon known as hydrophobic collapse. This process can lead to the formation of insoluble oligomers and larger aggregates, which can precipitate out of solution.[3][6]
Figure 1: Mechanism of Aggregation. Hydrophobic biphenyl side chains drive peptide self-assembly.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My peptide solution is cloudy or has formed a precipitate. How can I confirm it's aggregation and characterize it?
Answer: Visual turbidity or precipitation is a strong indicator of aggregation. However, to proceed with a logical troubleshooting strategy, it's crucial to confirm and characterize the nature of the aggregates. A multi-step approach using orthogonal techniques is recommended.[7]
Figure 2: Workflow for characterizing suspected peptide aggregation.
-
Preliminary Assessment (Visual & Centrifugation):
-
Step 1: Vigorously vortex the sample. Observe if the solution remains cloudy or if particulates are visible.
-
Step 2: Centrifuge the sample at ~12,000 x g for 20 seconds.[8]
-
Step 3: Carefully inspect for a pellet. The presence of a pellet confirms insoluble aggregates. The supernatant can be used for further analysis of soluble components.
-
-
Quantitative Analysis with Dynamic Light Scattering (DLS):
-
Purpose: DLS is a rapid screening method to determine the size distribution of particles in solution, making it excellent for detecting aggregates.[9][10]
-
Protocol:
-
Filter a small aliquot of the peptide solution (supernatant if centrifuged) through a 0.22 µm filter to remove dust.
-
Analyze the sample according to your instrument's standard operating procedure.
-
Interpretation: A monomodal peak at a low hydrodynamic radius (typically <5 nm) indicates a homogenous, monomeric peptide. The presence of larger species or high polydispersity (%Pd) indicates the presence of soluble oligomers or aggregates.[7]
-
-
-
Separation with Size Exclusion Chromatography (SEC):
-
Purpose: SEC separates molecules based on their size, providing quantitative data on the ratio of monomer to aggregate.[11]
-
Protocol:
-
Select a column with a fractionation range appropriate for your peptide's molecular weight.
-
Equilibrate the column with a suitable mobile phase (this may require optimization, see FAQ 2).
-
Inject the filtered peptide solution.
-
Interpretation: The resulting chromatogram will show distinct peaks. The main peak should correspond to the monomer. Earlier eluting peaks represent higher molecular weight aggregates. Peak integration allows for quantification of the aggregate percentage.
-
-
-
Detection of Fibrillar Aggregates with Thioflavin T (ThT) Assay:
-
Purpose: ThT is a dye that exhibits enhanced fluorescence upon binding to the beta-sheet structures characteristic of amyloid-like fibrils.[12][13][14]
-
Protocol:
-
Prepare a fresh 1 mM stock solution of ThT in water and filter it (0.2 µm).[14]
-
In a 96-well black assay plate, add your peptide sample (e.g., 20 µL). Include a buffer-only control.[15]
-
Prepare a working ThT solution (e.g., dilute the stock to 25 µM in PBS, pH 7.4).[14]
-
Add the working ThT solution to each well (e.g., 180 µL).[15]
-
Incubate for 1 hour in the dark.[15]
-
Read fluorescence with excitation at ~450 nm and emission at ~485 nm.[14]
-
Interpretation: A significant increase in fluorescence intensity compared to the control indicates the presence of fibrillar aggregates.
-
-
FAQ 2: What is the best initial strategy to dissolve my lyophilized peptide?
Answer: There is no universal solvent for all peptides.[16] A systematic, trial-and-error approach is necessary, starting with the least harsh solvents.[16][17] For a peptide containing the highly hydrophobic this compound, it is very likely that an organic co-solvent will be required.[18][19][20]
Core Principle: Always test solubility on a small portion of the peptide before dissolving the entire sample.[17][21][22]
-
Start with an Organic Solvent: First, attempt to dissolve the peptide in a minimal amount of a pure organic solvent.[20]
-
Dilute with Aqueous Buffer: Once dissolved, slowly add your desired aqueous buffer dropwise to the peptide-organic solution while vortexing.[23] This prevents localized high concentrations of the peptide in the aqueous phase, which can cause immediate precipitation.
-
Observe: If the solution becomes turbid, you have likely reached the solubility limit at that solvent/buffer ratio.[23]
| Solvent | Use Case & Properties | Pros | Cons |
| DMSO (Dimethyl sulfoxide) | Excellent for very hydrophobic peptides.[18][20] | Low toxicity in most biological assays (<1% v/v).[19][20] | Can oxidize Met and Cys residues.[18][19] |
| DMF (Dimethylformamide) | Alternative to DMSO, especially for peptides with oxidation-sensitive residues.[18][20] | Does not oxidize Met/Cys. | Higher toxicity than DMSO. |
| ACN (Acetonitrile) | Less polar than DMSO/DMF. Good for moderately hydrophobic peptides.[20] | Volatile and easily removed by lyophilization. | May not be strong enough for highly aggregating peptides. |
| TFE / HFIP | Structure-disrupting solvents (chaotropes) that can break up secondary structures.[18][24] | Very powerful for dissolving stubborn aggregates.[18][24] | Can interfere with biological assays; may need to be removed. |
-
Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.[8][16]
-
Aliquot: Weigh a small amount (e.g., 0.1-0.5 mg) of peptide into a microcentrifuge tube.
-
Solvent Addition: Add a small volume (e.g., 10-20 µL) of 100% DMSO. Vortex or sonicate briefly (3 x 10 seconds).[20] The solution should become clear.
-
Aqueous Dilution: While vortexing, slowly add your desired aqueous buffer (e.g., PBS, pH 7.4) drop-by-drop until you reach the final desired concentration.
-
Final Check: Centrifuge the final solution at high speed for 1 minute. If there is no pellet and the solution is clear, the peptide is successfully dissolved.
FAQ 3: My peptide is still not soluble even with organic solvents. How can I use pH to improve solubility?
Answer: Peptide solubility is highly dependent on its net charge and is typically lowest at its isoelectric point (pI), the pH at which the net charge is zero.[25] By adjusting the pH of the solution away from the pI, you increase the peptide's net charge, leading to electrostatic repulsion between molecules that can overcome the hydrophobic attraction driving aggregation.[19][23][25]
-
For Basic Peptides (net positive charge): Dissolving in an acidic solution (pH < pI) ensures all basic groups are protonated.
-
For Acidic Peptides (net negative charge): Dissolving in a basic solution (pH > pI) ensures all acidic groups are deprotonated.
-
Calculate pI: First, calculate the theoretical pI of your peptide sequence using an online tool. This will guide your choice of acidic or basic buffers.
-
Prepare Aliquots: Place small, equal amounts of your lyophilized peptide into several tubes.
-
Test Acidic Conditions (if pI > 7):
-
Test Basic Conditions (if pI < 7):
-
Evaluate: After attempting solubilization, check for clarity and centrifuge as described in FAQ 2. Select the condition that provides the best solubility and is compatible with your downstream application.
FAQ 4: Are there any additives that can help break up or prevent aggregation?
Answer: Yes, certain chemical excipients can be highly effective at disrupting the intermolecular forces that cause aggregation. These should be considered when solvent and pH optimization are insufficient.
| Additive | Mechanism of Action | Typical Starting Concentration | Considerations |
| Guanidine HCl (GdnHCl) | A strong chaotropic agent that disrupts the hydrogen-bonding network of water, thereby weakening hydrophobic interactions and denaturing secondary structures.[18] | 6 M for initial solubilization, then dilute. | Denatures proteins; will interfere with most biological assays unless removed. |
| Urea | Another potent chaotropic agent that functions similarly to GdnHCl.[18][27] | 8 M for initial solubilization, then dilute. | Can carbamylate primary amines over time; solutions should be made fresh. Interferes with biological assays. |
| L-Arginine | Acts as a "chemical chaperone." It is thought to suppress aggregation by coating the hydrophobic surfaces of peptides, sterically hindering self-association.[28][29][30][31] | 0.5 - 2 M | Generally non-denaturing and often compatible with biological systems.[28] Can be very effective. |
| Proline | Can interfere with the formation of ordered β-sheet structures, a common feature of aggregates. | 0.5 - 2 M | Biologically compatible. |
-
Prepare a concentrated stock solution of the chosen additive (e.g., 6 M GdnHCl or 2 M Arginine) in your primary buffer.
-
Attempt to dissolve a small aliquot of the peptide directly in this stock solution.
-
If successful, this concentrated peptide stock can then be carefully diluted into the final assay buffer. Be aware that diluting a chaotrope may cause the peptide to re-aggregate if the final concentration of the additive is too low to maintain solubility.
FAQ 5: How can I prevent my peptide from aggregating during storage and handling?
Answer: Proper storage and handling are critical to maintaining the long-term integrity of your peptide and preventing degradation or aggregation.[8][16]
-
Lyophilized Form: For long-term storage, always store peptides in their lyophilized (powder) form at -20°C or preferably -80°C in a sealed container with a desiccant.[8][16][18][32] This minimizes degradation from moisture and oxidation.[8]
-
Solution Form: Storing peptides in solution is not recommended for long periods.[8] If you must store a solution, prepare single-use aliquots and freeze them at -80°C.[16] Avoid repeated freeze-thaw cycles, as this can degrade the peptide.[16] Using sterile, slightly acidic buffers (pH 5-6) can also prolong the shelf life of peptide solutions.[16][33]
-
Equilibration: Before opening a vial of lyophilized peptide, always allow it to warm to room temperature in a desiccator.[8] This prevents condensation from forming inside the vial, which introduces moisture and compromises stability.[8]
-
Oxygen-Free Solvents: If your peptide contains Cysteine (Cys), Methionine (Met), or Tryptophan (Trp), use oxygen-free buffers for reconstitution, as these residues are susceptible to oxidation.[20][22]
-
Sonication: Gentle sonication in an ice bath can help break up small particles and aid dissolution.[20]
Section 3: References
-
LifeTein. How to dissolve peptides?[Link]
-
JPT Peptide Technologies. Peptide Solubilization. [Link]
-
SB-PEPTIDE. Peptide Solubility Guidelines - How to solubilize a peptide. [Link]
-
LifeTein®. How to store and handle my synthesized peptides?[Link]
-
Yanfen Biotech. Proper Storage and Handling Guidelines for Peptides. [Link]
-
GenScript. How to Store Peptides | Best Practices for Researchers. [Link]
-
Schafer-N. How to dissolve a peptide?[Link]
-
Kim, W., & Hecht, M. H. (2006). Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide. Proceedings of the National Academy of Sciences, 103(43), 15824-15829. [Link]
-
Kim, W., & Hecht, M. H. (2006). Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide. Princeton University. [Link]
-
LifeTein. (2024). How Can I Make My Peptide More Water Soluble?[Link]
-
protocols.io. (2024). Thioflavin T Assay. [Link]
-
Biancalana, M., & Koide, S. (2010). ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(7), 1405-1412. [Link]
-
Zhang, S., et al. (2021). Aggregation Rules of Short Peptides. JACS Au, 1(9), 1339-1348. [Link]
-
Amyloidosis Research and Treatment Center. Thioflavin T spectroscopic assay. [Link]
-
Kuroda, M., et al. (1996). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. Peptide Science, 38(3), 297-304. [Link]
-
National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 10060246. [Link]
-
van der Walle, C. F., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(5), 20170025. [Link]
-
Arakawa, T., et al. (2006). Aggregation suppression of proteins by arginine during thermal unfolding. Protein Science, 15(5), 1145-1151. [Link]
-
Google Patents. Thioflavin t method for detection of amyloid polypeptide fibril aggregation.
-
Lourenço, A. M., et al. (2022). Aggregation of a Parkinson's Disease-Related Peptide: When Does Urea Weaken Hydrophobic Interactions? The Journal of Physical Chemistry B, 126(22), 4067-4077. [Link]
-
ResearchGate. Aggregation Suppression of Proteins by Arginine During Thermal Unfolding. [Link]
-
Arakawa, T., et al. (2006). Aggregation suppression of proteins by arginine during thermal unfolding. Protein Science. [Link]
-
Zentriforce Pharma. DLS Services for Peptide Development. [Link]
-
ResearchGate. Role of Arginine in the Stabilization of Proteins against Aggregation. [Link]
-
NanoReach. (2023). Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. [Link]
-
International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. [Link]
-
ResearchGate. Peptide aggregation: insights from SEC-HPLC analysis. [Link]
-
Novatia, LLC. Aggregation by DLS. [Link]
-
Pearson+. (2023). Is phenylalanine hydrophilic or hydrophobic? Explain why.[Link]
-
National Center for Biotechnology Information. (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hcl. PubChem Compound Summary for CID 217434. [Link]
-
Biozentrum, University of Basel. Preventing Protein Aggregation. [Link]
-
Luan, C. H., et al. (1989). Hydrophobicity of amino acid residues: differential scanning calorimetry and synthesis of the aromatic analogues of the polypentapeptide of elastin. International Journal of Peptide and Protein Research, 33(3), 209-217. [Link]
-
University of Arizona. Hydrophobicity Scales. [Link]
Sources
- 1. Is phenylalanine hydrophilic or hydrophobic? Explain why. | Study Prep in Pearson+ [pearson.com]
- 3. Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. collaborate.princeton.edu [collaborate.princeton.edu]
- 5. Hydrophobicity Scales | Appendix | The Fundamentals of Biochemistry: Interactive Tutorials | Colorado State University [bc401.bmb.colostate.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. enovatia.com [enovatia.com]
- 8. lifetein.com [lifetein.com]
- 9. zentriforce.com [zentriforce.com]
- 10. medium.com [medium.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Thioflavin T spectroscopic assay [assay-protocol.com]
- 14. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 15. Thioflavin T Assay [protocols.io]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. lifetein.com [lifetein.com]
- 18. lifetein.com [lifetein.com]
- 19. jpt.com [jpt.com]
- 20. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 21. agrisera.com [agrisera.com]
- 22. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 23. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 24. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. biosynth.com [biosynth.com]
- 26. bachem.com [bachem.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Aggregation suppression of proteins by arginine during thermal unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Aggregation suppression of proteins by arginine during thermal unfolding. | Semantic Scholar [semanticscholar.org]
- 31. researchgate.net [researchgate.net]
- 32. jpt.com [jpt.com]
- 33. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
Technical Support Center: Chiral Separation of (S)-2-Amino-3-biphenyl-3-yl-propionic Acid Enantiomers
Welcome to the technical support resource for the enantioselective analysis of 2-Amino-3-biphenyl-3-yl-propionic acid. This guide is designed for researchers, chromatographers, and drug development professionals who are tasked with resolving the enantiomers of this non-proteinogenic amino acid, a critical chiral building block in modern pharmaceuticals. As a molecule possessing both acidic (carboxyl) and basic (amino) functional groups, along with a bulky biphenyl moiety, its separation presents unique challenges that require a nuanced approach. This document provides field-proven insights, detailed troubleshooting protocols, and validated starting methods to ensure you achieve robust and reproducible chiral separations.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions that form the foundation of successful chiral method development for this specific analyte.
Q1: Which analytical technique is the most effective for separating the enantiomers of 2-Amino-3-biphenyl-3-yl-propionic acid?
A1: The choice of technique depends on your specific goals, such as analytical quantification, preparative isolation, or high-throughput screening.
-
High-Performance Liquid Chromatography (HPLC): This is the most versatile and widely adopted technique for this type of analysis. With a vast array of commercially available Chiral Stationary Phases (CSPs), HPLC offers excellent scalability and robustness for both analytical and preparative purposes. Polysaccharide-based CSPs, in particular, have demonstrated broad success for separating aromatic amino acids and profen-like molecules.[1][2]
-
Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular alternative, especially for preparative scale work. It uses supercritical CO₂ as the primary mobile phase, which significantly reduces organic solvent consumption and can lead to faster separations and column equilibration times compared to normal-phase HPLC.[3][4] The same polysaccharide CSPs used in HPLC are highly effective in SFC.
-
Capillary Electrophoresis (CE): CE is a powerful technique known for its extremely high separation efficiency and minimal sample consumption.[5] For chiral amino acids, CE methods typically employ a chiral selector, such as a cyclodextrin, added directly to the background electrolyte.[6][7][8] It is an excellent choice for analytical-scale purity checks where sample material is limited.
Q2: What type of Chiral Stationary Phase (CSP) is the best starting point for an HPLC or SFC method?
A2: For an analyte like 2-Amino-3-biphenyl-3-yl-propionic acid, polysaccharide-based CSPs are the most logical and effective starting point. These phases, typically derived from amylose or cellulose coated or immobilized on a silica support, offer a multi-modal mechanism for chiral recognition. The separation is driven by a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, all of which are relevant for your molecule.[2][9]
-
Initial Recommendation: Start with an amylose-based CSP, such as one with tris(3,5-dimethylphenylcarbamate) as the chiral selector (e.g., Chiralpak® IA, IB, IC). These have shown great success in resolving a wide range of racemates, including amino acids and compounds with aromatic rings.[10][11]
-
Immobilized vs. Coated: Whenever possible, select an immobilized polysaccharide CSP. These columns have the chiral selector covalently bonded to the silica, making them compatible with a much wider range of organic solvents (including those prohibited for coated phases, like THF or DMF), which provides greater flexibility during method development and allows for stronger wash solvents to regenerate the column.[12]
Q3: My chromatogram shows severe peak tailing. What is the underlying cause and how do I fix it?
A3: Peak tailing for this analyte is almost always due to its amphoteric nature—it has both a basic amino group and an acidic carboxylic acid group. These functional groups can engage in undesirable secondary interactions with the stationary phase, particularly with residual silanol groups on the silica support or with the chiral selector itself.
The solution is to control the ionization state of the analyte by using mobile phase additives .[13]
-
For Normal-Phase or Polar Organic Modes: The carboxylic acid group is the primary cause of tailing. Add a small amount of a strong acid, like 0.1% trifluoroacetic acid (TFA) , or a weaker acid like 0.1-0.5% acetic acid to the mobile phase.[9][13] This suppresses the deprotonation of the carboxylic acid, neutralizing its charge and minimizing strong ionic interactions with the stationary phase.
-
For Reversed-Phase Mode: Both functional groups can be problematic. Controlling the mobile phase pH with a buffer (typically in the range of pH 2-6) is crucial.[14] A low pH (e.g., pH 2.5 using a phosphate buffer with TFA) will protonate the carboxylic acid and the amino group, which can improve peak shape.
-
Basic Additives: While less common for acidic tailing, a basic additive like diethylamine (DEA) might be considered if secondary interactions are occurring with the protonated amino group, though an acidic additive is the first line of defense for this compound class.
Q4: My resolution is inconsistent between runs or has degraded over time. What could be the issue?
A4: Inconsistent resolution often points to a "memory effect" on the column or changes in the mobile phase.[15]
-
Additive Memory Effect: Chiral stationary phases are highly sensitive. If the column was previously used with a different additive (e.g., a basic modifier) and not properly flushed, residual molecules can alter the surface chemistry and interfere with the current separation mechanism.[15] It is best practice to dedicate specific columns to acidic or basic methods. To recover a column, extensive flushing with a strong, compatible solvent (like isopropanol for coated phases or DMF/THF for immobilized phases) is necessary.[12]
-
Mobile Phase Volatility: In normal-phase HPLC using hexane/alcohol mixtures, the more volatile component (hexane) can evaporate over time, changing the mobile phase ratio and affecting retention and resolution. Always use fresh mobile phase and keep solvent reservoirs tightly capped.
-
Column Contamination: Strongly retained impurities from sample injections can accumulate at the head of the column, blocking interaction sites and reducing efficiency.[12][16] Use a guard column and ensure adequate sample cleanup. If contamination is suspected, reverse-flush the column (if permitted by the manufacturer) or use a validated regeneration procedure.
Section 2: Troubleshooting Guide for HPLC/SFC Separations
Use this table to diagnose and resolve specific experimental issues encountered during the chiral separation of 2-Amino-3-biphenyl-3-yl-propionic acid.
| Problem | Probable Cause(s) | Recommended Solutions & Scientific Rationale |
| No Separation or Poor Resolution (Rs < 1.5) | 1. Incorrect Chiral Stationary Phase (CSP): The chosen CSP does not provide sufficient stereoselective interactions. | 1a. Switch CSP Class: If using an amylose-based CSP, try a cellulose-based one, or vice-versa. The different helical structures of these polysaccharides create distinct chiral environments.[2]1b. Try a Different Selector: Even within the same class (e.g., amylose), different carbamate derivatives (e.g., 3,5-dimethylphenyl vs. 3,5-dichlorophenyl) can yield dramatically different selectivity. |
| 2. Suboptimal Mobile Phase Composition: The mobile phase strength is incorrect, or the modifier is not optimal for inducing chiral recognition. | 2a. Adjust Modifier Ratio (NP/SFC): In normal phase (Hexane/Alcohol) or SFC (CO₂/Alcohol), vary the alcohol percentage. A lower percentage generally increases retention and can improve resolution.[17]2b. Change Alcohol Modifier: Switch between ethanol, isopropanol, and methanol. These alcohols have different hydrogen bonding capabilities and polarities, which directly impacts the interaction between the analyte and the CSP.[17]2c. Explore Polar Organic Mode: Try a single polar solvent like acetonitrile or methanol with an acidic additive. This mode can offer unique selectivity. | |
| 3. High Column Temperature: Higher temperatures increase molecular motion and can reduce the stability of the transient diastereomeric complexes needed for separation. | 3a. Reduce Column Temperature: Lower the temperature in 5-10°C increments (e.g., from 25°C to 15°C). This often enhances enantioselectivity, leading to better resolution.[13] | |
| Peak Tailing | 1. Undesirable Ionic Interactions: The carboxylic acid group is ionized and interacting strongly with the stationary phase. | 1a. Add Acidic Modifier: Add 0.1% TFA or 0.5% acetic acid to the mobile phase to suppress ionization of the analyte's carboxyl group.[9][13]1b. Check pH (Reversed-Phase): Ensure the mobile phase pH is at least 1.5-2 units below the pKa of the carboxylic acid group. |
| 2. Column Overload: Injecting too much sample mass saturates the active sites on the CSP. | 2a. Reduce Injection Concentration/Volume: Dilute the sample by a factor of 5 or 10 and reinject. | |
| 3. Column Degradation: The stationary phase is damaged, or the column inlet is contaminated, creating active sites. | 3a. Use a Guard Column: Protect the analytical column from strongly adsorbed impurities.3b. Regenerate or Replace Column: Follow the manufacturer's regeneration protocol. If performance is not restored, the column may be compromised.[12] | |
| Peak Fronting | 1. Column Overload: Similar to tailing, but presents as a leading edge. | 1a. Reduce Injection Concentration/Volume: Dilute the sample and reinject. |
| 2. Sample Solvent Mismatch: The sample is dissolved in a solvent significantly stronger than the mobile phase, causing the band to spread upon injection. | 2a. Dissolve Sample in Mobile Phase: Whenever possible, use the initial mobile phase as the sample diluent.[18] | |
| Split Peaks | 1. Partially Blocked Inlet Frit: Particulates from the sample or system have clogged the column inlet, causing the flow path to split. | 1a. Reverse and Flush Column: Disconnect the column from the detector, reverse the flow direction, and flush to waste at a low flow rate.[12]1b. Install an In-line Filter: Place a 0.5 µm in-line filter before the column to catch particulates.[16] |
| 2. Column Bed Collapse/Void: A void has formed at the head of the column due to pressure shocks or silica dissolution. | 2a. Replace Column: This issue is typically not correctable and requires a new column. Prevent it by avoiding sudden pressure changes and operating within the column's recommended pH range.[12] | |
| Drifting Retention Times | 1. Poor Column Equilibration: The column has not reached thermal or chemical equilibrium with the mobile phase. | 1a. Increase Equilibration Time: Flush the column with the mobile phase for at least 10-20 column volumes before the first injection. |
| 2. Mobile Phase Composition Change: Evaporation of a volatile solvent component (e.g., hexane). | 2a. Prepare Fresh Mobile Phase Daily: Keep solvent reservoirs capped and use fresh mobile phase for long analytical sequences.[18] | |
| 3. Temperature Fluctuation: The ambient or column oven temperature is not stable. | 3a. Use a Column Oven: Ensure the column is housed in a thermostatically controlled compartment set to a stable temperature. | |
| High Backpressure | 1. System or Column Blockage: Particulate matter has accumulated in the system (e.g., in-line filter, tubing) or on the column inlet frit. | 1a. Isolate the Source: Systematically disconnect components (column, guard column, etc.) to identify the point of restriction.1b. Filter Mobile Phase and Samples: Filter all mobile phases (0.45 µm) and samples (0.22 µm) to prevent particulate contamination.[16] |
Section 3: Detailed Experimental Protocol - Chiral HPLC Method
This protocol provides a robust starting point for the separation of 2-Amino-3-biphenyl-3-yl-propionic acid enantiomers using normal-phase HPLC. It is designed to be a self-validating system with clear performance criteria.
Instrumentation & Materials
-
HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, and UV detector.
-
Chiral Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) CSP, 5 µm, 4.6 x 250 mm (e.g., Chiralpak® IA).
-
Solvents: HPLC-grade n-Hexane, Ethanol, and Trifluoroacetic Acid (TFA).
-
Sample: Racemic standard of 2-Amino-3-biphenyl-3-yl-propionic acid.
Chromatographic Conditions
| Parameter | Value | Rationale |
| Mobile Phase | n-Hexane / Ethanol / TFA (80:20:0.1, v/v/v) | Hexane/Ethanol provides good selectivity in normal phase. TFA is critical to ensure sharp, symmetrical peaks by suppressing carboxylate ionization.[13] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temp. | 25°C | A controlled starting temperature. Can be lowered to 15°C to improve resolution if needed.[13] |
| Detection | UV at 254 nm | The biphenyl group provides strong chromophores for sensitive UV detection. |
| Injection Vol. | 10 µL | A typical volume to avoid column overload. |
Sample Preparation
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of the racemic standard in Ethanol.
-
Working Solution: Dilute the stock solution to a final concentration of 0.1 mg/mL using the mobile phase as the diluent. This minimizes solvent mismatch effects.[18]
System Suitability
Before running samples, inject the working racemic standard solution to verify system performance.
-
Acceptance Criterion: The resolution (Rs) between the two enantiomer peaks must be ≥ 2.0 .
-
Rationale: A resolution of 2.0 ensures baseline separation, which is essential for accurate quantification of enantiomeric purity.
Procedure
-
Equilibrate the column with the mobile phase at 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure no system peaks interfere.
-
Inject the system suitability standard (0.1 mg/mL racemic solution) and verify that the resolution criterion is met.
-
Proceed with the injection of analytical samples.
Section 4: Visualization of Workflows
Diagram 1: Experimental Workflow
Caption: A typical workflow for chiral HPLC analysis.
Diagram 2: Troubleshooting Logic for Poor Resolution
Caption: A decision tree for troubleshooting poor resolution.
References
- Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples.
- Amino Acid Analysis Through Capillary Electrophoresis Technology.
- Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand.
- Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis.
- Chiral separation of amino acids and peptides by capillary electrophoresis. PubMed.
- Methods of analysis of chiral non-steroidal anti-inflamm
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
- Preparative SFC Method Development.
- The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflamm
- Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. Benchchem.
- Comparative optical separation of racemic Ibuprofen by using chiral stationary phase.
- Analysis, fate and toxicity of chiral non-steroidal anti-inflammatory drugs in wastewaters and the environment: a review. ProQuest.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.
- Getting Started with Chiral Method Development Part Three: Method Development Optimiz
- Separation of enantiomers of ibuprofen on chiral stationary phases by packed column supercritical fluid chrom
- Review- Alternatives for the separation of drug enantiomers: ibuprofen as a model compound. SciELO.
- The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis. Farmacia.
- Achiral Supercritical Fluid Chromatography (SFC)
- Chiral Analysis Control of Three Nonsteroidal Anti-inflammatory Drugs by HPLC Methods. Der Pharma Chemica.
- Are mobile phases used in chiral separation using HPLC and SFC the same?
- Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separ
- Troubleshooting Basics, Part 4: Peak Shape Problems.
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Alwsci.
- Trouble with chiral separations.
- Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral St
- A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Chiral Technologies Amino Acid D
- A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals.
- (S)-2-Amino-3-biphenyl-3-yl-propionic acid. PubChem.
- Three-Minute Enantioselective Amino Acid Analysis by Ultra-High-Performance Liquid Chromatography Drift Tube Ion Mobility-Mass Spectrometry Using a Chiral Core–Shell Tandem Column Approach. NIH.
- Enantioselectivity Effects in Clinical Metabolomics and Lipidomics. MDPI.
- Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. MDPI.
- 2-Amino-3-(2-chlorophenyl)propanoic acid. Selleck Chemicals.
Sources
- 1. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Separation of enantiomers of ibuprofen on chiral stationary phases by packed column supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selvita.com [selvita.com]
- 5. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Chiral separation of amino acids and peptides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. yakhak.org [yakhak.org]
- 11. mdpi.com [mdpi.com]
- 12. chiraltech.com [chiraltech.com]
- 13. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 14. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. waters.com [waters.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling Up the Production of (S)-2-Amino-3-biphenyl-3-yl-propionic acid
Welcome to the technical support center for the synthesis and scale-up of (S)-2-Amino-3-biphenyl-3-yl-propionic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the production of this valuable unnatural amino acid. Our focus is on providing practical, field-proven insights to ensure the successful and efficient scale-up of your synthesis.
I. Introduction to this compound
This compound, a derivative of phenylalanine, is a chiral building block of significant interest in medicinal chemistry. Its biphenyl moiety offers unique steric and electronic properties, making it a valuable component in the design of novel therapeutics. The successful incorporation of this unnatural amino acid into drug candidates relies on the robust and scalable synthesis of the enantiomerically pure (S)-isomer.
This guide will focus on a common and effective strategy for the asymmetric synthesis of this compound: the alkylation of a chiral glycine enolate equivalent. We will explore the intricacies of this method, from initial reaction setup to final product purification and analysis, with a strong emphasis on troubleshooting and scalability.
II. Recommended Synthetic Workflow
The asymmetric synthesis of this compound can be efficiently achieved using a chiral auxiliary-based approach. The following workflow outlines a common strategy employing an Evans oxazolidinone auxiliary.
Caption: A four-step synthetic workflow for this compound.
III. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Problem 1: Low Diastereoselectivity in the Asymmetric Alkylation Step
Question: My asymmetric alkylation is yielding a low diastereomeric excess (de). What are the likely causes and how can I improve the stereoselectivity?
Answer:
Low diastereoselectivity is a common challenge in asymmetric synthesis and can be influenced by several factors. A systematic approach to optimization is crucial for achieving high stereochemical control.
-
Causality and Explanation: The stereochemical outcome of the alkylation is determined by the facial selectivity of the electrophile's approach to the chiral enolate. This is governed by the steric hindrance imposed by the chiral auxiliary and the geometry of the enolate.
-
Troubleshooting Steps:
-
Temperature Control: Lowering the reaction temperature is often the most effective way to enhance diastereoselectivity.[1] Slower reaction kinetics at lower temperatures amplify the energy difference between the transition states leading to the desired and undesired diastereomers.
-
Base and Enolization Conditions: The choice of base and the method of enolate formation are critical. For Evans oxazolidinones, sodium or lithium hexamethyldisilazide (NaHMDS or LiHMDS) are commonly used. Ensure the base is added slowly at a low temperature to ensure complete and clean enolate formation.
-
Solvent Effects: The polarity of the solvent can influence the aggregation state and geometry of the enolate. Aprotic solvents like tetrahydrofuran (THF) or diethyl ether are generally preferred. It is advisable to screen a range of aprotic solvents to find the optimal conditions.[1]
-
Electrophile Reactivity: A highly reactive electrophile can sometimes lead to reduced selectivity. If possible, consider using a less reactive derivative of 3-(bromomethyl)biphenyl. However, this may require longer reaction times or slightly elevated temperatures, so a balance must be found.
-
| Parameter | Recommendation | Rationale |
| Temperature | -78 °C to -40 °C | Enhances kinetic resolution between diastereomeric transition states. |
| Base | NaHMDS or LiHMDS | Strong, non-nucleophilic bases that promote clean enolate formation. |
| Solvent | Anhydrous THF | Aprotic solvent that solvates the cation without interfering with enolate geometry. |
| Addition Rate | Slow, dropwise addition of electrophile | Maintains a low concentration of the electrophile, minimizing side reactions. |
Problem 2: Incomplete Reaction or Low Conversion
Question: The alkylation reaction is not going to completion, resulting in a low yield of the desired product. What can I do to improve the conversion?
Answer:
Incomplete conversion can be due to a variety of factors, including steric hindrance, reagent purity, and insufficient reaction time.
-
Causality and Explanation: The biphenylmethyl group is sterically demanding, which can slow down the rate of alkylation. Additionally, impurities in the starting materials or reagents can quench the enolate or deactivate the electrophile.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure all reagents, especially the base and the electrophile, are of high purity and anhydrous. The solvent must be thoroughly dried before use.
-
Reaction Time and Temperature: For sterically hindered electrophiles, longer reaction times may be necessary. If the reaction is clean but slow at low temperatures, a gradual increase in temperature (e.g., from -78 °C to -60 °C) after the initial addition may improve the rate of conversion.
-
Stoichiometry: A slight excess of the electrophile (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion. However, a large excess should be avoided as it can lead to side reactions and complicate purification.
-
Activation of the Electrophile: In some cases, the use of a more reactive electrophile, such as 3-(iodomethyl)biphenyl, may be beneficial, although this may also impact selectivity and should be evaluated carefully.
-
Problem 3: Difficulties in Purification and Isolation
Question: I am struggling to purify the final product and remove the chiral auxiliary and other impurities. What are the best practices for purification at scale?
Answer:
Effective purification is crucial for obtaining the final product with high chemical and enantiomeric purity.
-
Causality and Explanation: The product, being an amino acid, is zwitterionic and can be highly polar, making it challenging to handle with standard organic extraction and chromatography techniques. The chiral auxiliary and unreacted starting materials are often less polar and can be separated based on this difference.
-
Troubleshooting Steps:
-
Auxiliary Removal and Initial Workup: After cleavage of the chiral auxiliary, a liquid-liquid extraction is typically employed to separate the auxiliary from the crude amino acid. The auxiliary will partition into the organic phase, while the amino acid remains in the aqueous phase.
-
Crystallization: The most effective method for purifying amino acids at scale is crystallization. After the initial workup, the pH of the aqueous solution containing the amino acid should be adjusted to its isoelectric point to induce precipitation.
-
Ion-Exchange Chromatography: For highly pure material, especially at the lab scale, ion-exchange chromatography can be very effective for separating the target amino acid from other charged impurities.
-
Chiral HPLC for Purity Analysis: To confirm the enantiomeric purity of the final product, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice. This analytical technique can resolve the (S) and (R) enantiomers, allowing for accurate determination of the enantiomeric excess (ee).
-
Caption: A decision tree for the purification of this compound.
IV. Frequently Asked Questions (FAQs)
Q1: What are the key safety considerations when scaling up this synthesis?
A1: When scaling up, it is crucial to consider the following safety aspects:
-
Reactions involving strong bases: The use of strong bases like NaHMDS or LiHMDS can be hazardous. These reagents are pyrophoric and react violently with water. Ensure all operations are conducted under an inert atmosphere (e.g., nitrogen or argon) and that appropriate personal protective equipment (PPE) is worn.
-
Exothermic reactions: The acylation and alkylation steps can be exothermic. On a larger scale, heat dissipation becomes more critical. Use a reactor with efficient cooling and monitor the internal temperature closely.
-
Solvent handling: Large volumes of flammable organic solvents like THF and ether pose a fire risk. Ensure proper grounding of equipment and adequate ventilation.
Q2: How can I monitor the progress of the alkylation reaction?
A2: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for monitoring the reaction. A co-spot of the starting material and the reaction mixture on a TLC plate can show the consumption of the starting material. For more quantitative analysis, HPLC is preferred.
Q3: What are the potential sources of racemization in this synthesis?
A3: Racemization is a significant concern in chiral synthesis. Potential sources include:
-
Prolonged exposure to strong base: While the chiral auxiliary is designed to prevent racemization of the product, prolonged exposure of the enolate to the base, especially at higher temperatures, can lead to some loss of stereochemical integrity.
-
During auxiliary cleavage: The conditions for hydrolyzing the oxazolidinone should be carefully controlled. Harsh acidic or basic conditions could potentially lead to epimerization at the alpha-carbon.
Q4: Can I recycle the chiral auxiliary?
A4: Yes, one of the advantages of using an Evans auxiliary is that it can often be recovered and reused. After the cleavage step and extraction, the auxiliary in the organic phase can be purified by crystallization or chromatography. The economic viability of recycling depends on the cost of the auxiliary and the efficiency of the recovery process.
Q5: What are common impurities that I should look for in the final product?
A5: Besides the undesired (R)-enantiomer, other potential impurities include:
-
Unreacted starting materials: 3-(bromomethyl)biphenyl and the N-acylated chiral auxiliary.
-
Dialkylated product: If the enolate is not completely mono-alkylated, a second alkylation can occur, although this is less common with sterically hindered electrophiles.
-
Byproducts from side reactions: Depending on the reaction conditions, side reactions such as elimination of the electrophile can occur.
| Impurity Type | Analytical Detection Method |
| (R)-enantiomer | Chiral HPLC |
| Unreacted Starting Materials | HPLC, GC-MS |
| Dialkylated Product | HPLC, LC-MS |
| Side Reaction Byproducts | LC-MS, NMR |
V. Experimental Protocols
Protocol 1: Asymmetric Alkylation of N-Acylated Evans Auxiliary
-
To a solution of the N-acylated (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF (10 mL/mmol) at -78 °C under a nitrogen atmosphere, add NaHMDS (1.1 equiv, 1.0 M in THF) dropwise over 15 minutes.
-
Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.
-
Add a solution of 3-(bromomethyl)biphenyl (1.2 equiv) in anhydrous THF (2 mL/mmol) dropwise over 20 minutes, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the progress by TLC or HPLC.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude alkylated product.
Protocol 2: Cleavage of the Chiral Auxiliary and Isolation of the Amino Acid
-
Dissolve the crude alkylated product in a mixture of THF and water (3:1).
-
Add lithium hydroxide (4.0 equiv) and hydrogen peroxide (30% aqueous solution, 4.0 equiv) at 0 °C.
-
Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC or HPLC).
-
Quench the reaction by adding an aqueous solution of sodium sulfite.
-
Concentrate the mixture in vacuo to remove the THF.
-
Wash the resulting aqueous solution with dichloromethane to remove the chiral auxiliary.
-
Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH 5-6) with 1 M HCl to precipitate the product.
-
Collect the solid by filtration, wash with cold water and diethyl ether, and dry under vacuum to afford the this compound.
VI. References
-
O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. Accessed January 12, 2026. [Link]
-
Evans, D. A., et al. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of .alpha.-substituted carboxylic acids. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]
-
CN106905177A - A kind of preparation method of the biphenyl propionic acid ethyl ester derivative hydrochloride of 2 amino 3. Google Patents. Accessed January 12, 2026.
-
Impurity profile of amino acids. ResearchGate. Accessed January 12, 2026. [Link]
-
Purification of L-Phenylalanine from a Ternary Amino Acid Mixture Using a Two-Zone SMB/Chromatography Hybrid System. Taylor & Francis Online. Accessed January 12, 2026. [Link]
Sources
Technical Support Center: Stereochemical Integrity in the Synthesis of (S)-2-Amino-3-biphenyl-3-yl-propionic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for ensuring the stereochemical purity of (S)-2-Amino-3-biphenyl-3-yl-propionic acid. This non-proteinogenic amino acid is a valuable building block in pharmaceutical development, and maintaining its (S)-enantiomeric form is critical for biological activity and regulatory approval. This guide provides an in-depth analysis of racemization risks and offers field-proven troubleshooting strategies and protocols to preserve the chiral integrity of your compound throughout its synthesis.
Section 1: Understanding the Root Cause: Mechanisms of Racemization
Racemization, the conversion of an enantiomerically pure compound into a mixture of equal parts of both enantiomers, is a significant challenge in amino acid chemistry. The primary cause is the lability of the proton on the α-carbon (the chiral center). Deprotonation of this α-proton leads to the formation of a planar, achiral enolate intermediate. Reprotonation can then occur from either face of the planar intermediate, resulting in either the original (S)-enantiomer or the undesired (R)-enantiomer.[1]
During synthesis, particularly during the activation of the carboxylic acid for amide bond formation, this process is significantly accelerated via two primary pathways:
-
Direct Enolization: A base directly abstracts the α-proton from the activated amino acid derivative. The strength and steric hindrance of the base are critical factors.[2]
-
Oxazolone (Azlactone) Formation: This is the most common pathway. The activated carboxyl group is attacked intramolecularly by the oxygen of the N-protecting group's carbonyl, forming a planar, five-membered oxazolone ring. The α-proton of this intermediate is highly acidic and rapidly abstracted by even weak bases, leading to a symmetric, achiral intermediate that readily racemizes upon hydrolysis or aminolysis.[2][3]
Diagram: Key Racemization Pathways
Caption: Figure 1: The two primary pathways leading to racemization of activated N-protected amino acids.
Section 2: Troubleshooting Guide & Proactive Strategies
This section addresses common issues encountered during the synthesis of this compound, framed in a question-and-answer format.
Q1: My final product shows significant racemization (>5% D-isomer). Which step is the most likely culprit?
A1: The most probable source of racemization is the carboxyl group activation and subsequent coupling step . This is where the α-proton is most acidic and susceptible to abstraction. Key factors to investigate are your choice of coupling reagent, base, temperature, and activation time. While less common, racemization can also occur during N-terminal deprotection if harsh conditions are used, or during esterification if the reaction is run for extended periods under basic conditions.[4]
Q2: Which coupling reagents and additives should I use to minimize racemization?
A2: The choice of coupling reagent is critical. While highly reactive reagents can speed up coupling, they may also accelerate oxazolone formation. The key is to use a reagent in combination with an additive that forms a less racemization-prone active ester intermediate.
-
Recommended: Carbodiimides like N,N'-Diisopropylcarbodiimide (DIC) are excellent choices when used with racemization-suppressing additives.[5] Additives like 1-Hydroxybenzotriazole (HOBt) , 1-Hydroxy-7-azabenzotriazole (HOAt) , and Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are essential.[2][6] They react with the initially formed activated species to generate active esters that are more stable towards racemization but still sufficiently reactive for amidation. Oxyma and HOAt are generally considered superior to HOBt in suppressing racemization.[2]
-
Use with Caution: Uronium/Aminium salts like HBTU and HATU are very efficient but must be used correctly. Pre-activation should be minimized. The base required for these couplings can itself promote racemization. HATU is generally preferred over HBTU due to the reactivity of the HOAt-derived active ester.
Table 1: Comparison of Common Coupling Additives
| Additive | Chemical Name | pKa | Key Advantage |
| HOBt | 1-Hydroxybenzotriazole | 4.60 | The historical standard, effective but can have safety concerns (explosive when anhydrous).[5] |
| HOAt | 1-Hydroxy-7-azabenzotriazole | 3.28 | More acidic than HOBt, leading to faster coupling and better racemization suppression.[2] |
| Oxyma | Ethyl 2-cyano-2-(hydroxyimino)acetate | ~4.6 | A non-explosive, highly effective alternative to HOBt and HOAt.[2][6] |
Q3: What is the best base to use during the coupling reaction?
A3: The base is arguably as important as the coupling reagent. Its role is to neutralize protonated amine components and, in some cases, facilitate the reaction. However, excess or strong bases are a primary driver of racemization.[2]
-
Best Choices: Use weaker, sterically hindered bases. N-methylmorpholine (NMM) (pKa 7.38) or 2,4,6-Collidine (pKa 7.43) are strongly recommended. Their steric bulk and moderate basicity reduce the rate of α-proton abstraction.[2][7]
-
Avoid: N,N-Diisopropylethylamine (DIEA or Hünig's base) (pKa ~10.1) and especially Triethylamine (TEA) should be avoided if possible. Their strong basicity significantly increases the risk of racemization.[2]
Table 2: Impact of Tertiary Amine Bases on Racemization
| Base | pKa | Steric Hindrance | Racemization Risk |
| Triethylamine (TEA) | 10.75 | Low | Very High |
| Diisopropylethylamine (DIEA) | 10.1 | Moderate | High |
| N-Methylmorpholine (NMM) | 7.38 | Moderate | Low |
| 2,4,6-Collidine | 7.43 | High | Very Low |
Q4: How does temperature affect racemization, and what are the optimal conditions?
A4: Higher temperatures accelerate all reactions, including the undesirable racemization pathways.[8]
-
Optimal Temperature: Perform coupling reactions at 0°C , and allow the reaction to slowly warm to room temperature. For particularly sensitive couplings, maintaining the temperature at 0°C or even lower may be necessary.
-
Microwave Synthesis: While microwave energy can dramatically shorten reaction times, the associated high temperatures can lead to significant racemization, especially for sensitive residues like histidine and cysteine.[7][8] If using a microwave reactor, carefully control the temperature, keeping it below 50°C for the coupling step involving your target amino acid.[7]
Q5: Does the N-terminal protecting group matter?
A5: Yes, absolutely. The type of N-protecting group has a direct impact on the propensity for oxazolone formation.
-
Safe Choices (Urethane-type): Fmoc (9-Fluorenylmethyloxycarbonyl) , Boc (tert-Butoxycarbonyl) , and Z (Benzyloxycarbonyl) are urethane-based protecting groups. The lone pair on the nitrogen is delocalized into the carbonyl of the protecting group itself, making it less nucleophilic and significantly suppressing the rate of oxazolone formation. These are the industry standard for preventing racemization during coupling.[9][10]
-
High-Risk (Acyl-type): Acyl-type protecting groups like Acetyl (Ac) or Benzoyl (Bz) dramatically increase the risk of racemization via the oxazolone pathway and should be avoided on the amino acid being activated.[2]
Section 3: Recommended Protocol for Low-Racemization Coupling
This protocol outlines a robust method for coupling N-Fmoc-(S)-2-Amino-3-biphenyl-3-yl-propionic acid to an amine component (R-NH₂) while minimizing epimerization.
Materials:
-
N-Fmoc-(S)-2-Amino-3-biphenyl-3-yl-propionic acid (1.0 equiv)
-
Amine component (e.g., an amino acid ester hydrochloride) (1.1 equiv)
-
DIC (1.1 equiv)
-
Oxyma (1.2 equiv)
-
N-Methylmorpholine (NMM) (1.1 equiv, only if using an amine salt like a hydrochloride)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine component and NMM (if used) in anhydrous DCM. Cool the solution to 0°C in an ice-water bath.
-
Amino Acid Addition: In a separate flask, dissolve N-Fmoc-(S)-2-Amino-3-biphenyl-3-yl-propionic acid and Oxyma in anhydrous DCM.
-
Initiation: Add the solution from Step 2 to the cooled solution from Step 1 with stirring.
-
Activation: Slowly add DIC dropwise to the reaction mixture at 0°C.
-
Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature (~20-23°C) and stir for an additional 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure completion. Avoid unnecessarily long reaction times.
-
Workup: Upon completion, filter the mixture to remove the diisopropylurea (DCU) byproduct. Wash the filtrate with 5% citric acid solution, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Crucially, analyze the enantiomeric purity of the final product using a suitable chiral HPLC or SFC method.
Workflow: Decision-Making for Stereopure Synthesis
Caption: A decision-making workflow for selecting optimal conditions to prevent racemization.
Section 4: Frequently Asked Questions (FAQs)
Q: Can I "fix" a racemized batch of my final product? A: Resolving a racemic mixture is often more difficult and costly than preventing racemization in the first place. It typically requires preparative chiral chromatography, which can be expensive and lead to significant yield loss. It is far more efficient to optimize the synthetic steps to preserve stereochemistry.
Q: I have to use DIEA for solubility reasons. How can I minimize the damage? A: If DIEA is unavoidable, use it sparingly (no more than the stoichiometric amount required). Ensure the reaction is run at 0°C or lower, and that the activation time is as short as possible. Add the DIEA slowly and last, after all other components have been mixed. The combination of a superior additive like Oxyma or HOAt becomes even more critical in this scenario.
Q: Does the solvent choice affect racemization? A: Yes, solvent polarity can play a role. More polar solvents can sometimes stabilize the charged intermediates that lead to racemization. However, the choice of reagents (base, coupling agent) typically has a much larger impact. DMF and DCM are common and acceptable choices, but the key is to ensure all reagents are soluble and the reaction can be performed at a low temperature.
References
-
Kovalevsky, R. A., Kucherenko, A. S., & Zlotin, S. G. (2022). Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. Chemical Communications. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Truman, R. (2023). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation. [Link]
-
Royal Society of Chemistry. (2022). Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. Chemical Communications. [Link]
-
Puig-castellvi, F., et al. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. International Journal of Peptide and Protein Research. [Link]
-
Catala, A., et al. (2022). Catalytic Enantioselective Synthesis of Amino Acids Made Easy. Nature Portfolio. [Link]
-
Scintilla, S. (2019). Chemically fuelled deracemization of amino acids. University of Groningen. [Link]
-
Per-Ola, J., & Knudsen, K. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. The Journal of Organic Chemistry. [Link]
-
Grigg, R., et al. (2007). Enantioselective Synthesis of Non‐Proteinogenic 2‐Arylallyl‐α‐amino Acids via Pd/In Catalytic Cascades. ChemInform. [Link]
-
Grigg, R., & Gunaratne, H. Q. N. (1983). The mechanism of the racemisation of α-amino acids in the presence of aldehydes. Queen's University Belfast Research Portal. [Link]
-
Liu, L., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]
-
Palasek, S. A., et al. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. Journal of Peptide Science. [Link]
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. [Link]
-
Smith, G. G., Williams, K. M., & Wonnacott, D. M. (1980). Factors affecting the rate of racemization of amino acids and their significance to geochronology. The Journal of Organic Chemistry. [Link]
-
Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]
-
ResearchGate. (2017). Racemization in amino acids? ResearchGate. [Link]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
-
Van der Donk, W. A., et al. (2008). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. The Journal of Organic Chemistry. [Link]
-
Truman, R. (2022). Racemization of amino acids under natural conditions: part 4-racemization always exceeds the rate of peptide elongation in aqueous solution. Journal of Creation. [Link]
-
Cintas, P., et al. (2021). A new twist in eutectic composition: deracemization of a racemic compound amino acid by Viedma ripening and temperature. ChemRxiv. [Link]
-
PubChem. (n.d.). This compound. PubChem. [Link]
-
Głowacka, I. E., et al. (2015). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules. [Link]
-
PrepChem. (n.d.). Synthesis of 2-(4-chlorobenzoylamino)-3-(2-quinolon-3-yl)propionic acid. PrepChem. [Link]
Sources
- 1. creation.com [creation.com]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Validation & Comparative
Comparing the efficacy of (S)-2-Amino-3-biphenyl-3-yl-propionic acid with similar compounds
An In-Depth Comparative Guide to the Efficacy of (S)-2-Amino-3-biphenyl-3-yl-propionic Acid and its Analogs in Drug Discovery
Introduction: The Emergence of Unnatural Amino Acids in Medicinal Chemistry
In the landscape of modern drug discovery, unnatural amino acids (UAAs) have become indispensable tools for medicinal chemists.[1] These synthetic building blocks offer unique physicochemical and pharmacological properties that allow for the fine-tuning of peptide and small-molecule drug candidates, enhancing attributes like metabolic stability, bioavailability, and target selectivity.[1][2] this compound, a non-proteinogenic amino acid characterized by a biphenyl moiety attached at the meta position of the phenylalaninyl side chain, represents a compelling scaffold for investigation.[3] The biphenyl group is a privileged structure in medicinal chemistry, known to be a key component in a wide array of pharmacologically active compounds, including anti-inflammatory, antiviral, and antihypertensive agents.[4] This guide provides a comparative analysis of this compound against structurally similar compounds, supported by experimental data, to elucidate key structure-activity relationships (SAR) that govern their efficacy.
Structural Analogs for Comparative Analysis
To understand the therapeutic potential of this compound, it is crucial to compare it with analogs that feature systematic modifications. The selection of comparators is based on exploring the impact of the biphenyl substitution pattern and the overall aromatic system on biological activity.
-
This compound (Core Compound): The foundational molecule with a meta-substituted biphenyl group. Its IUPAC name is (2S)-2-amino-3-(3-phenylphenyl)propanoic acid.[3]
-
(S)-3-([1,1'-biphenyl]-4-yl)-2-aminopropanoic acid (Para-Isomer): A direct structural isomer where the phenyl group is attached at the para position. This allows for an assessment of how the substitution pattern influences receptor interaction and biological function.
-
(S)-3-([1,1':4',1''-terphenyl]-4-yl)-2-aminopropanoic acid (Extended Aromatic System): An analog with an extended terphenyl system. This modification significantly increases the size and lipophilicity of the side chain, which can impact target binding and cell permeability.
Caption: Structural comparison of the core compound and its key analogs.
Comparative Efficacy: Antibacterial Activity
Recent studies have highlighted the potential of biphenyl-containing amino acids as novel antimicrobial agents, a critical area of research given the rise of multi-drug resistant bacteria.[4] The incorporation of the biphenyl group into amino acid side chains appears to be a promising strategy for developing effective antimicrobials.[4] A comparative analysis of the para-isomer and the terphenyl analog reveals significant differences in their activity against various Gram-negative and Gram-positive bacterial strains.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for these compounds against a panel of clinically relevant bacteria. The MIC is a standard measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
| Compound | Bacterial Strain | MIC (mg/L) |
| (S)-3-([1,1'-biphenyl]-4-yl)-2-aminopropanoic acid (Para-Isomer) | S. maltophilia MDC 9288 | ≤0.0011 |
| P. aeruginosa MDC 5249 | 0.548 | |
| P. aeruginosa 80 | 0.721 | |
| E. coli ESBL 64 | 4.387 | |
| K. pneumoniae 63 | 4.387 | |
| S. aureus MDC 5233 | No significant activity | |
| (S)-3-([1,1':4',1''-terphenyl]-4-yl)-2-aminopropanoic acid (Extended System) | S. maltophilia MDC 9288 | ≤0.0072 |
| P. aeruginosa strains | 0.548 - 0.721 | |
| S. aureus MDC 5233 | High activity reported |
Data synthesized from studies on biphenyl derivatives.[5]
Structure-Activity Relationship (SAR) Insights
The experimental data reveals critical SAR insights:
-
High Potency of the Para-Isomer: The para-substituted biphenyl analog demonstrates exceptionally high potency against S. maltophilia and significant activity against P. aeruginosa strains.[5] This suggests that the geometry of the para-isomer may allow for a more favorable interaction with its molecular target compared to other configurations. The planarity and polarizability of the biphenyl rings are critical for receptor binding, and the para-substitution likely optimizes the spatial arrangement of the molecule for its target.[6]
-
Species-Dependent Activity: The para-isomer's lack of activity against the Gram-positive S. aureus strain, while being effective against Gram-negative bacteria, points to a species-dependent mechanism of action.[5] This could be due to differences in cell wall composition, efflux pump activity, or the specific molecular target in these organisms.
-
Impact of the Extended Aromatic System: The terphenyl analog also shows high activity against Gram-negative strains and, notably, gains potent activity against the Gram-positive S. aureus.[4][5] This suggests that the increased lipophilicity and surface area of the terphenyl moiety may enhance its ability to penetrate the peptidoglycan layer of Gram-positive bacteria or interact with a different or broader spectrum of molecular targets.
-
Potential Mechanism of Action: One proposed mechanism for these compounds is the inhibition of bacterial extracellular proteases.[4] These enzymes are crucial virulence factors that degrade host tissues and help bacteria evade the immune system. The terphenyl analog, in particular, has been identified as a novel inhibitor of Proteinase K and collagenase activity, which supports this hypothesis.[4][5]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
To ensure the trustworthiness and reproducibility of the efficacy data, a standardized protocol for determining MIC via the broth microdilution method is essential. This method is a gold standard for assessing antimicrobial susceptibility.
Step-by-Step Methodology
-
Preparation of Bacterial Inoculum:
-
Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.
-
Inoculate the colonies into a tube containing sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Incubate the broth culture at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound (e.g., in DMSO).
-
Perform a serial two-fold dilution of each compound in a 96-well microtiter plate using CAMHB to achieve the desired final concentration range.
-
Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate (except the negative control).
-
The final volume in each well should be uniform (e.g., 100 µL).
-
Incubate the plate at 35-37°C for 16-20 hours under ambient atmospheric conditions.
-
-
Determination of MIC:
-
After incubation, visually inspect the microtiter plate for bacterial growth (indicated by turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Caption: Standard experimental workflow for MIC determination.
Conclusion and Future Directions
The comparative analysis of this compound and its analogs demonstrates the profound impact of subtle structural modifications on biological efficacy. The para-isomer, (S)-3-([1,1'-biphenyl]-4-yl)-2-aminopropanoic acid , emerges as a highly potent antibacterial agent against specific Gram-negative pathogens.[5] Furthermore, extending the aromatic system to a terphenyl moiety not only retains this activity but also broadens the spectrum to include Gram-positive bacteria like S. aureus, potentially through enhanced cell penetration or interaction with additional molecular targets like bacterial proteases.[4][5]
These findings underscore the value of biphenyl-containing unnatural amino acids as versatile scaffolds for the development of novel therapeutics.[4][7] Future research should focus on:
-
Elucidating the precise molecular targets and mechanisms of action for these compounds.
-
Conducting comprehensive SAR studies by exploring a wider range of substitutions on the biphenyl rings to optimize potency and selectivity.
-
Evaluating the in vivo efficacy and pharmacokinetic profiles of the most promising candidates in preclinical models of infection.
By leveraging these insights, the scientific community can continue to harness the power of unnatural amino acids to address pressing medical needs, particularly in the fight against infectious diseases.
References
- Title: Construction of a family of biphenyl combinatorial libraries: structure-activity studies utilizing libraries of mixtures Source: PubMed URL
- Title: (S)
- Title: Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery Source: PubMed Central URL
- Title: Fighting infections with non-proteinogenic amino acids – biphenyl derivatives Source: Functional Food Center/Food Science Publisher URL
- Title: Amino Acids for Prodrug Development Source: BOC Sciences URL
- Title: Application of Amino Acids in the Structural Modification of Natural Products: A Review Source: N/A URL
- Title: Some biologically active biphenyl derivatives Source: ResearchGate URL
- Title: Amino Acids in the Development of Prodrugs Source: PubMed Central URL
- Title: Amino Acids in the Development of Prodrugs Source: ResearchGate URL
- Title: A Technical Guide to the Structural Analogs of (R)-3-Amino-3-(3-(trifluoromethyl)phenyl)
- Title: Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity Source: PubMed URL
Sources
- 1. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Application of Amino Acids in the Structural Modification of Natural Products: A Review [frontiersin.org]
- 3. This compound | C15H15NO2 | CID 10060246 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mail.ffhdj.com [mail.ffhdj.com]
- 6. Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity [pubmed.ncbi.nlm.nih.gov]
- 7. Construction of a family of biphenyl combinatorial libraries: structure-activity studies utilizing libraries of mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Target of (S)-2-Amino-3-biphenyl-3-yl-propionic acid: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the journey from a promising small molecule to a clinically effective therapeutic is fraught with challenges. A critical, and often arduous, step in this process is the definitive identification and validation of the compound's biological target.[1][2][3][4] This guide provides an in-depth, comparative framework for researchers, scientists, and drug development professionals on how to approach the target validation of a novel bioactive compound, using (S)-2-Amino-3-biphenyl-3-yl-propionic acid as a case study. As a compound with a defined chemical structure but without a well-established biological target, it presents an ideal scenario to illustrate a multi-faceted validation strategy.
This guide is structured to provide not just protocols, but the strategic reasoning behind employing a suite of orthogonal methodologies. By integrating direct target engagement, functional cellular responses, and genetic approaches, we can build a robust body of evidence to confidently name the biological target and elucidate its mechanism of action.
Section 1: The Imperative of Target Validation
Target validation is the rigorous process of confirming that a specific molecular entity, such as a protein or nucleic acid, is critically involved in a disease pathway and that modulating its activity with a small molecule will lead to a therapeutic effect.[3][4][5][6] A poorly validated target is a primary reason for the high attrition rates in later stages of drug development. Therefore, a comprehensive and unbiased approach to target deconvolution and validation is paramount.[2][7][8] For this compound, our goal is to move from a chemical entity to a well-defined biological mechanism.
Section 2: Hypothesis Generation: Where to Begin?
Before embarking on extensive experimental validation, it is crucial to generate a set of plausible hypotheses for the biological target of this compound. This can be achieved through a combination of computational and initial experimental screening approaches.
-
In Silico Profiling: The structure of this compound, an amino acid analog, suggests potential interactions with amino acid binding sites on enzymes or receptors. Computational methods like molecular docking against libraries of known protein structures can provide initial, testable hypotheses.
-
Phenotypic Screening: If the compound has a known cellular phenotype (e.g., induction of apoptosis, inhibition of cell proliferation), this can guide the search for targets within pathways known to regulate that phenotype.
-
Broad-Spectrum Biochemical Screening: Screening the compound against a large panel of purified enzymes and receptors can quickly identify potential high-affinity interactions.
Section 3: Demonstrating Direct Target Engagement in a Cellular Context
A cornerstone of target validation is demonstrating that the compound physically interacts with its putative target within the complex milieu of a living cell. Several biophysical techniques are invaluable for this purpose.[][10][11]
Cellular Thermal Shift Assay (CETSA)
The Cellular Thermal Shift Assay (CETSA) is a powerful method to assess target engagement in intact cells and tissues.[12][13][14][15][16] It is based on the principle that the binding of a ligand, such as our compound of interest, stabilizes the target protein, leading to an increase in its thermal denaturation temperature.[12][14][16]
Causality Behind the Choice: CETSA is a label-free method that provides evidence of direct binding in a physiological context, which is a significant advantage over assays using purified proteins.[13][14][15]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Culture the selected cell line to 80-90% confluency. Treat the cells with varying concentrations of this compound or a vehicle control for a predetermined time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[16]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.[14]
-
Quantification of Soluble Target Protein: Collect the supernatant and quantify the amount of the soluble target protein using methods like Western blotting or ELISA.[14]
-
Data Analysis: Plot the amount of soluble protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[16]
Affinity-Based Target Identification
Affinity chromatography is a classic and robust technique for identifying the binding partners of a small molecule.[7][17][18][19][20][21][22] This method involves immobilizing a derivative of this compound onto a solid support to "fish" for its binding partners from a cell lysate.[21][22]
Causality Behind the Choice: This approach is particularly useful when the target is completely unknown, as it can identify novel binding partners. Photo-affinity labeling, a variation of this technique, can capture even transient or weak interactions.[18]
Experimental Workflow: Affinity Chromatography
Caption: Workflow for affinity chromatography-based target identification.
Section 4: Quantifying the Binding Interaction: Biophysical Methods
While CETSA and affinity chromatography confirm binding, other biophysical techniques can provide quantitative data on the binding affinity and thermodynamics of the interaction.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of binding interactions.[23][24][25][26][27][28][29] It directly measures the heat released or absorbed during the binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.[][23][24][27]
Causality Behind the Choice: ITC provides a complete thermodynamic profile of the interaction in a label-free and solution-based format, offering deep mechanistic insights into the binding event.[23][25][26][27]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare a solution of the purified putative target protein in a suitable buffer. Prepare a solution of this compound in the same buffer.
-
ITC Experiment: Load the protein solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.
-
Titration: Perform a series of injections of the compound into the protein solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat signals from each injection and plot them against the molar ratio of the compound to the protein. Fit the data to a suitable binding model to determine the thermodynamic parameters.[24]
Comparison of Direct Binding Assay Methods
| Method | Principle | Advantages | Disadvantages |
| CETSA | Ligand-induced thermal stabilization of the target protein in cells.[12][14] | In-cell target engagement, label-free.[13][14] | Indirect measurement of binding, requires a specific antibody for detection. |
| Affinity Chromatography | Immobilized ligand captures binding partners from a lysate.[19][21] | Unbiased identification of novel targets.[7] | Requires chemical modification of the compound, risk of false positives.[30] |
| ITC | Measures heat changes upon binding of two molecules in solution.[23][24] | Provides a complete thermodynamic profile, label-free.[23][25] | Requires purified protein, can be low-throughput. |
Section 5: Genetic Approaches for Target Validation
Genetic methods provide an orthogonal and powerful approach to confirm that the observed cellular phenotype of this compound is mediated through its putative target.
RNA Interference (RNAi)
CRISPR/Cas9 Gene Editing
Logical Flow: Genetic Validation
Caption: A flowchart illustrating the logic of using genetic methods for target validation.
Comparison of Genetic Validation Methods
| Method | Mechanism | Advantages | Disadvantages |
| RNAi | Post-transcriptional gene silencing (mRNA degradation).[33] | Transient and tunable knockdown, relatively fast.[32] | Incomplete knockdown, potential for off-target effects.[31][34] |
| CRISPR/Cas9 | DNA double-strand break leading to gene knockout.[32] | Complete and permanent loss of function, high specificity.[34] | Can be lethal if the target is an essential gene, more time-consuming to generate knockout cell lines.[33] |
Section 6: Functional Assays and Pathway Analysis
Once direct binding and genetic evidence support a particular target, it is crucial to demonstrate that the interaction of this compound with its target leads to a functional consequence on a relevant cellular pathway.
For instance, if the validated target is a kinase, a functional assay would involve measuring the phosphorylation of its known substrates in the presence and absence of the compound. If the target is a caspase, an enzyme involved in apoptosis, a relevant assay would be to measure its proteolytic activity. For example, some small molecules act as caspase-3 inhibitors.[35][36][37][38]
Section 7: Conclusion: A Weight-of-Evidence Approach
Validating the biological target of a novel compound like this compound is not a linear process but rather an iterative one that relies on a weight-of-evidence approach. No single experiment is definitive. By combining evidence from direct target engagement assays (CETSA, affinity chromatography), quantitative biophysical measurements (ITC), and genetic perturbations (RNAi, CRISPR), researchers can build a compelling and robust case for the mechanism of action of their compound. This comprehensive validation strategy is essential for mitigating risk and increasing the probability of success in the long and arduous path of drug development.
References
- Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods, 19(2), 213-221.
- Zheng, C. J., Han, L. Y., & Chen, Y. Z. (2006). Target validation: a door to drug discovery. Current topics in medicinal chemistry, 6(1), 35-42.
- Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks.
- BOC Sciences. (n.d.). Biophysical Assays | Protein Interaction Analysis. BOC Sciences.
- Lee, D., Long, S. A., Adams, J. L., & Amour, A. (2001). A new class of potent small-molecule inhibitors of caspase-3. Bioorganic & medicinal chemistry letters, 11(24), 3177-3181.
- Rix, U., & Superti-Furga, G. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert opinion on drug discovery, 4(7), 701-714.
- Zhou, M., Li, Q., & Wang, R. (2016). Current experimental methods for characterizing protein-protein interactions. Current Protein and Peptide Science, 17(4), 350-359.
- Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Reaction Biology.
- Ciulli, A., & Williams, G. (2010). Biophysical screening for the discovery of small-molecule ligands. Methods in molecular biology (Clifton, N.J.), 572, 377-400.
- Lee, J. W., & Kim, H. J. (2015). Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery. Journal of microbiology and biotechnology, 25(7), 963-973.
- ScienceDirect. (n.d.). Caspase 3 Inhibitors. ScienceDirect.
- Sygnature Discovery. (n.d.). Comparing RNAi and CRISPR/Cas9 for Modulating Drug Targets: A Case Study on IKKβ in NFκB Signalling Pathway.
- Sigma-Aldrich. (n.d.). Caspase-3 Inhibitor I. Sigma-Aldrich.
- TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
- Scott, J. D., & Brown, D. G. (2015). Target (In) Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS medicinal chemistry letters, 6(6), 613-616.
- Wang, Y., Qin, L., & Li, Y. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in chemistry, 6, 481.
- Wikipedia. (n.d.).
- Kumar, D., & Kumar, R. (2019). Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury. Current neuropharmacology, 17(10), 965-977.
- Zheng, W., & Li, Z. (2011). Identification and validation of protein targets of bioactive small molecules. Future medicinal chemistry, 3(16), 2055-2065.
- Selleckchem. (n.d.).
- Danaher Life Sciences. (n.d.). Target Identification & Validation in Drug Discovery & Development. Danaher Life Sciences.
- UCL. (n.d.).
- Oncodesign Services. (n.d.). Target Deconvolution | Drug Discovery | CRO services. Oncodesign Services.
- ACS Omega. (2024). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview.
- Giuliano, K. A., & Taylor, D. L. (2006). Target validation in drug discovery. Methods in molecular biology (Clifton, N.J.), 356, 15-24.
- National Academies of Sciences, Engineering, and Medicine. (2014). Target Validation. In Improving and Accelerating Therapeutic Development for Nervous System Disorders.
- Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1445, 127-147.
- Podjarny, A., & Cenac, C. (Eds.). (2011). Biophysical Approaches Determining Ligand Binding to Biomolecular Targets: Detection, Measurement and Modelling. Royal Society of Chemistry.
- Wang, X., Wang, J., & Li, X. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. ACS central science, 8(9), 1251-1259.
- Seo, S. Y., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in enzymology, 625, 1-21.
- Robers, M. B., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Cell chemical biology, 27(10), 1352-1359.e3.
- Conduct Science. (2019).
- Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS chemical biology, 6(1), 34-46.
- Horizon Discovery. (2022).
- Grokipedia. (2026). Cellular thermal shift assay. Grokipedia.
- Creative Biolabs. (n.d.). Affinity Chromatography.
- Nordic Biosite. (n.d.). Gene Silencing – RNAi or CRISPR? Nordic Biosite.
- Synthego. (n.d.). RNAi vs. CRISPR: Guide to Selecting the Best Gene Silencing Method. Synthego.
- News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual review of pharmacology and toxicology, 56, 141-161.
- Cellomatics Biosciences. (n.d.). Target Validation.
- Lee, J. W., & Kwon, H. J. (2016). Target identification for biologically active small molecules using chemical biology approaches. Journal of microbiology and biotechnology, 26(8), 1317-1327.
- Ubigene. (n.d.). CRISPR vs RNAi: Why CRISPR Is the Superior Tool for Modern Genetic Research. Ubigene.
- Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.
Sources
- 1. ddtjournal.com [ddtjournal.com]
- 2. Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Target Validation - Improving and Accelerating Therapeutic Development for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Target validation in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Target Validation - Cellomatics Biosciences [cellomaticsbio.com]
- 7. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]
- 8. Target Deconvolution | Drug Discovery | CRO services [oncodesign-services.com]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. grokipedia.com [grokipedia.com]
- 15. news-medical.net [news-medical.net]
- 16. annualreviews.org [annualreviews.org]
- 17. tandfonline.com [tandfonline.com]
- 18. scispace.com [scispace.com]
- 19. conductscience.com [conductscience.com]
- 20. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 22. drughunter.com [drughunter.com]
- 23. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. reactionbiology.com [reactionbiology.com]
- 25. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 27. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 28. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 29. pubs.acs.org [pubs.acs.org]
- 30. researchgate.net [researchgate.net]
- 31. RNAi and CRISPRi: On-target knockdown leads to high-confidence datasets [horizondiscovery.com]
- 32. Gene Silencing – RNAi or CRISPR? - Nordic Biosite [nordicbiosite.com]
- 33. synthego.com [synthego.com]
- 34. CRISPR vs RNAi: Why CRISPR Is the Superior Tool for Modern Genetic Research | Ubigene [ubigene.us]
- 35. Screening for caspase-3 inhibitors: a new class of potent small-molecule inhibitors of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. What are caspase 3 inhibitors and how do they work? [synapse.patsnap.com]
- 37. Inhibition of Caspase 3 and Caspase 9 Mediated Apoptosis: A Multimodal Therapeutic Target in Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 38. selleckchem.com [selleckchem.com]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling: A Case Study Approach
Authored for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of January 2026, comprehensive public data on the biological activity and cross-reactivity of (S)-2-Amino-3-biphenyl-3-yl-propionic acid is limited. This guide, therefore, employs a case-study approach to illustrate the critical methodologies and data interpretation frameworks for assessing the cross-reactivity of novel chemical entities. We will use a phenylalanine-based covalent inactivator of AKT kinase as a representative example to provide a practical and in-depth examination of selectivity profiling.
The Imperative of Selectivity in Drug Discovery
The journey of a small molecule from a promising hit to a therapeutic agent is fraught with challenges, with off-target effects being a primary cause of attrition. The therapeutic efficacy of a compound like this compound is not solely defined by its on-target potency but, crucially, by its selectivity. Cross-reactivity, the binding of a compound to unintended proteins, can lead to unforeseen toxicities or a dilution of the desired therapeutic effect.[1] Therefore, a rigorous and early assessment of a compound's selectivity profile is a cornerstone of modern drug discovery.
This guide provides a framework for designing and interpreting cross-reactivity studies, explaining the rationale behind experimental choices and presenting data in a comparative format.
Case Study: A Phenylalanine-Based Covalent Inactivator of AKT Kinase
To illustrate the principles of cross-reactivity profiling, we will consider a hypothetical phenylalanine derivative designed as a covalent inactivator of AKT1 kinase.[2] AKT1 is a serine/threonine kinase that is a key node in cell signaling pathways regulating growth, proliferation, and survival. Its dysregulation is implicated in various cancers, making it an attractive therapeutic target.
Our case study compound, which we will refer to as "Phe-vinyl ketone," is designed to form a covalent bond with a non-catalytic cysteine residue in AKT1, leading to its irreversible inhibition.[2][3] While potent on-target activity is the goal, the electrophilic nature of the vinyl ketone warhead necessitates a thorough investigation of its potential interactions with other proteins, particularly other kinases and proteins with reactive cysteine residues.[3][4]
A Multi-Pronged Approach to Cross-Reactivity Profiling
No single assay can provide a complete picture of a compound's selectivity.[5] A robust cross-reactivity assessment integrates data from multiple orthogonal methods, spanning from purified protein assays to complex cellular systems.[6]
Initial Broad-Spectrum Assessment: Large-Panel Kinase Screening
Given that Phe-vinyl ketone targets a kinase, a logical first step is to assess its selectivity across the human kinome. The high degree of conservation in the ATP-binding pocket of kinases makes them common off-targets for kinase inhibitors.[7]
Expertise & Experience: A broad kinase panel screen provides a wide, albeit sometimes shallow, view of a compound's kinase selectivity. It is an efficient method to identify potential off-target liabilities early in the discovery process.[8][9] Services like Eurofins' KINOMEscan® or Reaction Biology's kinase panel screening offer comprehensive profiling against hundreds of kinases.[8][10]
Methodology: Competition Binding Assay (e.g., KINOMEscan®)
The KINOMEscan® platform utilizes a competition binding assay to quantify the interaction of a test compound with a panel of kinases.[10][11]
Experimental Protocol:
-
Immobilization: A proprietary ligand that binds to the ATP-binding site of a kinase is immobilized on a solid support.
-
Competition: The kinase of interest, the test compound (Phe-vinyl ketone), and the immobilized ligand are incubated together.
-
Quantification: The amount of kinase bound to the solid support is quantified, typically using qPCR to measure a DNA tag conjugated to the kinase. A lower amount of bound kinase indicates stronger competition by the test compound.[11]
-
Data Analysis: The results are often expressed as the percentage of control, where a lower percentage signifies stronger binding. Dissociation constants (Kd) can also be determined.[12]
Data Presentation:
Table 1: Illustrative KINOMEscan® Results for Phe-vinyl ketone at 1 µM
| Kinase Target | Gene Symbol | % of Control | Selectivity Score (S-Score) |
| AKT1 | AKT1 | 0.5 | S(1) = 0.01 |
| AKT2 | AKT2 | 1.5 | S(10) = 0.05 |
| AKT3 | AKT3 | 2.0 | S(10) = 0.06 |
| SGK1 | SGK1 | 35 | S(35) = 0.20 |
| P70S6K | RPS6KB1 | 45 | S(35) = 0.25 |
| Other Kinase 1 | GENE1 | 5.0 | S(10) = 0.08 |
| Other Kinase 2 | GENE2 | 10.0 | S(10) = 0.10 |
Note: Data is illustrative. S-Scores are a method to quantify selectivity, with lower scores indicating higher selectivity.
Visualization of Kinase Selectivity:
The output of a kinome scan is often visualized using a TREEspot™ diagram, which maps the hit profile onto a phylogenetic tree of the human kinome.[10]
Cellular Target Engagement: Confirming Interactions in a Physiological Context
While biochemical assays are excellent for initial screening, they may not fully recapitulate the cellular environment.[6] Factors like cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can influence a compound's target engagement and selectivity.[12] The Cellular Thermal Shift Assay (CETSA®) is a powerful technique to verify target engagement in intact cells.[13][14][15]
Expertise & Experience: CETSA provides direct evidence of a compound binding to its target in a cellular milieu by measuring changes in the target protein's thermal stability.[16][17] This method is label-free and can be adapted to a high-throughput format when coupled with mass spectrometry (Thermal Proteome Profiling or TPP).[13]
Methodology: Western Blot-based CETSA
Experimental Protocol:
-
Cell Treatment: Culture cells to an appropriate density and treat with either vehicle (DMSO) or varying concentrations of Phe-vinyl ketone for a defined period.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by rapid cooling.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Protein Analysis: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific to the target protein (AKT1) and a potential off-target identified from the kinome scan.
Data Presentation:
Table 2: Illustrative CETSA Data for Phe-vinyl ketone
| Target Protein | Treatment | Melting Temperature (Tm) | Thermal Shift (ΔTm) |
| AKT1 | Vehicle (DMSO) | 52.5 °C | N/A |
| AKT1 | 10 µM Phe-vinyl ketone | 58.0 °C | +5.5 °C |
| Off-Target 1 | Vehicle (DMSO) | 55.0 °C | N/A |
| Off-Target 1 | 10 µM Phe-vinyl ketone | 56.0 °C | +1.0 °C |
Visualization of CETSA Workflow:
Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).
Broader Off-Target Profiling: Radioligand Binding Assays
To cast an even wider net for potential off-target interactions beyond the kinome, broad panel screening using radioligand binding assays is a valuable strategy.[18][19] These assays can assess a compound's affinity for a diverse range of targets, including G-protein coupled receptors (GPCRs), ion channels, and transporters.
Expertise & Experience: Radioligand binding assays are considered a "gold standard" for measuring the affinity of a ligand for its target due to their robustness and sensitivity.[19][20] They are particularly useful for identifying interactions that might not be predicted by the compound's primary mechanism of action. However, these assays can be prone to artifacts, so careful experimental design is crucial.[21]
Methodology: Competitive Radioligand Binding Assay
Experimental Protocol:
-
Preparation: A membrane preparation containing the receptor of interest is incubated with a specific radioligand at a fixed concentration.
-
Competition: Increasing concentrations of the test compound (Phe-vinyl ketone) are added to compete with the radioligand for binding to the receptor.
-
Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration.
-
Detection: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The data is used to generate an inhibition curve and calculate the IC50, which can then be converted to a binding affinity constant (Ki).[20]
Data Presentation:
Table 3: Illustrative Radioligand Binding Assay Panel Results for Phe-vinyl ketone at 10 µM
| Target Class | Target | % Inhibition |
| GPCR | Adrenergic alpha-2A | 8% |
| GPCR | Dopamine D2 | 12% |
| Ion Channel | hERG | 25% |
| Transporter | Serotonin Transporter (SERT) | 5% |
| Other | Sigma-1 Receptor | 55% |
Note: Significant inhibition (>50%) would warrant follow-up with full dose-response curves to determine the Ki value.
Comparative Analysis of Cross-Reactivity Methodologies
The choice of assay for cross-reactivity profiling depends on the stage of the drug discovery project, the nature of the compound, and the specific questions being asked.
Table 4: Comparison of Key Cross-Reactivity Profiling Techniques
| Assay Type | Principle | Throughput | Physiological Relevance | Information Provided |
| Kinome/Biochemical Scans | Competition for binding to purified proteins.[22][23] | High | Low to Medium | Binding affinity (Kd) or % inhibition across a large panel.[12] |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters protein thermal stability.[13][14] | Low to High (with MS) | High | Target engagement in intact cells (ΔTm, EC50).[15] |
| Radioligand Binding Assays | Competition with a radiolabeled ligand.[18][19] | Medium | Medium | Binding affinity (Ki) for a diverse set of targets.[20] |
| In Situ Proteome Reactivity Profiling | Covalent labeling of proteins in living systems.[24] | Medium | High | Identifies direct covalent targets in a cellular context. |
Integrated Strategy for Data Interpretation
A successful cross-reactivity assessment involves the strategic integration of data from these orthogonal assays.
Visualization of an Integrated Cross-Reactivity Workflow:
Caption: Decision-making workflow for cross-reactivity assessment.
By following such a workflow, researchers can systematically identify and validate potential off-target interactions. For our case study compound, Phe-vinyl ketone, if the kinome scan revealed potent inhibition of a kinase structurally unrelated to AKT1, CETSA would be a critical next step to determine if this interaction occurs in cells. If confirmed, functional assays would be employed to understand the downstream consequences of this off-target inhibition. This data would then inform the decision to either proceed with the current compound or guide medicinal chemistry efforts to enhance selectivity.[25]
Conclusion
The assessment of cross-reactivity is not a single experiment but a strategic campaign designed to build a comprehensive selectivity profile of a novel compound. For a molecule like this compound, or our case study compound Phe-vinyl ketone, understanding its interactions across the proteome is as critical as confirming its on-target potency. By integrating data from broad biochemical panels, cellular target engagement assays, and functional follow-up studies, drug discovery teams can make more informed decisions, mitigate the risk of late-stage failures, and ultimately develop safer and more effective medicines.
References
-
Cellular thermal shift assay: an approach to identify and assess protein target engagement. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
Cellular thermal shift assay - Wikipedia. [Link]
-
Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [Link]
-
Biochemical assays in drug discovery and development - Celtarys Research. [Link]
-
Biochemical Assays | Enzymatic & Kinetic Activity - Domainex. [Link]
-
Kinase Panel Screening and Profiling Service - Reaction Biology. [Link]
-
KINOMEscan Technology - Eurofins Discovery. [Link]
-
Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity - Promega Connections. [Link]
-
Extending kinome coverage by analysis of kinase inhibitor broad profiling data - PubMed. [Link]
-
Kinase Screening & Profiling Service | Drug Discovery Support. [Link]
-
Practical Guidance for Small Molecule Screening - Yale Center for Molecular Discovery. [Link]
-
Rational Approaches to Improving Selectivity in Drug Design - PMC - PubMed Central. [Link]
-
Radioligand Binding Assays & Fluorescence Polarization - Sygnature Discovery. [Link]
-
Radioligand Binding Assay - Creative Bioarray. [Link]
-
How to Choose the Right Biochemical Assay for Drug Discovery - BellBrook Labs. [Link]
-
Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology - YouTube. [Link]
-
Target discovery in small-molecule cell-based screens by in situ proteome reactivity profiling. [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. [Link]
-
Radioligand binding assays in the drug discovery process: potential pitfalls of high throughput screenings - PubMed. [Link]
-
Radioligand Binding Assay | Gifford Bioscience. [Link]
-
Phenylalanine-Based Inactivator of AKT Kinase: Design, Synthesis, and Biological Evaluation | ACS Medicinal Chemistry Letters - ACS Publications. [Link]
-
Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - NIH. [Link]
-
Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid | Journal of the American Chemical Society. [Link]
-
Reactive chemistry for covalent probe and therapeutic development - PMC - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 6. promegaconnections.com [promegaconnections.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Extending kinome coverage by analysis of kinase inhibitor broad profiling data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 14. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Radioligand binding assays in the drug discovery process: potential pitfalls of high throughput screenings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 23. bellbrooklabs.com [bellbrooklabs.com]
- 24. [PDF] Target discovery in small-molecule cell-based screens by in situ proteome reactivity profiling | Semantic Scholar [semanticscholar.org]
- 25. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of (S)-2-Amino-3-biphenyl-3-yl-propionic acid derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of (S)-2-Amino-3-biphenyl-3-yl-propionic acid derivatives as inhibitors of neprilysin (NEP), a key therapeutic target in cardiovascular diseases. Drawing upon established structure-activity relationship (SAR) principles from closely related compound series, this document offers a scientific rationale for molecular design and optimization, alongside detailed experimental protocols for synthesis and biological evaluation.
Introduction: The Significance of Neprilysin Inhibition
Neprilysin (NEP), also known as neutral endopeptidase, is a zinc-dependent metalloprotease that plays a crucial role in the degradation of several vasoactive peptides, including natriuretic peptides (ANP, BNP), bradykinin, and adrenomedullin.[1][2][3][4] Inhibition of NEP leads to an increase in the circulating levels of these peptides, promoting vasodilation, natriuresis, and diuresis, thereby reducing cardiovascular stress.[5][6] This mechanism of action has been successfully translated into the clinic with the advent of sacubitril, the active metabolite of which, LBQ657, is a potent NEP inhibitor.[7][8] Sacubitril is co-formulated with the angiotensin receptor blocker valsartan in the drug Entresto®, which has demonstrated significant efficacy in reducing the risk of cardiovascular death and hospitalization in patients with heart failure.[9][10][11]
The this compound scaffold represents a promising chemical starting point for the development of novel NEP inhibitors. Its structural similarity to known inhibitors, featuring a biphenyl moiety for interaction with the S1' subsite of the enzyme and a carboxylic acid for zinc chelation, makes it an attractive candidate for medicinal chemistry exploration. This guide will delve into the critical structural features of this scaffold and its derivatives that govern their inhibitory potency against NEP.
The Rationale Behind SAR Studies: A Causal Exploration
The design of potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. Structure-activity relationship (SAR) studies are the systematic investigation of how chemical structure influences biological activity. For this compound derivatives, the primary goal of SAR is to understand how modifications to the biphenyl rings, the amino acid core, and the propionic acid side chain impact the compound's ability to bind to and inhibit neprilysin.
The fundamental principle guiding this exploration is the lock-and-key model (and its more refined induced-fit variant) of enzyme-inhibitor interactions. The inhibitor must possess specific steric and electronic features to complement the active site of NEP. Key interaction points include:
-
Zinc-Binding Group: The carboxylic acid of the propionic acid moiety is crucial for coordinating with the catalytic zinc ion in the NEP active site.
-
S1' Pocket Interaction: The biphenyl group is hypothesized to occupy the hydrophobic S1' pocket of NEP, contributing significantly to binding affinity.
-
S2' Pocket Interaction: Modifications to the amino acid portion can influence interactions with the S2' subsite.
-
Hydrogen Bonding Network: The amino and carbonyl groups of the amino acid backbone can form critical hydrogen bonds with residues in the active site.
By systematically altering the chemical structure and measuring the corresponding change in inhibitory activity (typically as an IC50 value), we can build a predictive model of the pharmacophore, guiding the design of more potent and drug-like molecules.
Comparative Analysis of Biphenyl Derivatives as Neprilysin Inhibitors
While specific SAR data for a broad range of this compound derivatives is not extensively available in the public domain, we can draw valuable insights from the closely related biphenyl butanoic acid series, as detailed in the work by Kawanami et al.[7] This study provides a robust framework for understanding the key structural determinants of NEP inhibition within this chemical class.
The Biphenyl Moiety: Probing the S1' Pocket
The biphenyl group is a critical pharmacophoric element. Its orientation and substitution pattern significantly influence binding affinity.
| Compound ID | Biphenyl Substitution | Linker Modification | NEP IC50 (nM)[7] |
| LBQ657 (Sacubitrilat) | Unsubstituted | (S)-γ-amino-α-methyl | 5.8 |
| Compound 4 | Unsubstituted | Butanoic Acid | 22 |
| Compound 13 | 3'-Chloro | Butanoic Acid | 1.3 |
| Compound 16 | 3'-Methyl | Butanoic Acid | 1.3 |
| Compound 5 | 2'-Chloro | Butanoic Acid | 6.4 |
| Compound 24 | 4'-Chloro | Butanoic Acid | 100 |
Analysis of Biphenyl Substitutions:
-
Meta-Substitution is Favorable: The data clearly indicates that substitution at the meta-position (3') of the biphenyl ring is highly beneficial for potency. Both chloro (Compound 13) and methyl (Compound 16) substitutions at this position resulted in a significant ~17-fold increase in potency compared to the unsubstituted analog (Compound 4).[7] This suggests that the meta-position of the biphenyl ring is oriented towards a region of the S1' pocket that can accommodate and favorably interact with these substituents.
-
Ortho-Substitution is Tolerated but Less Optimal: A chloro-substituent at the ortho-position (2') (Compound 5) resulted in a modest improvement in potency compared to the unsubstituted compound, but was significantly less potent than the meta-substituted analog.[7] This indicates that while the ortho-position is accessible, it may not provide the same level of beneficial interactions as the meta-position.
-
Para-Substitution is Detrimental: Substitution at the para-position (4') with a chloro group (Compound 24) led to a significant loss of potency.[7] This strongly suggests that the para-position is directed towards a sterically or electronically unfavorable region of the S1' pocket.
The Linker: Optimizing Zinc Chelation and Subsite Interactions
The length and stereochemistry of the linker between the biphenyl moiety and the zinc-binding carboxylic acid are crucial for optimal orientation within the active site. The parent compound of this guide, this compound, features a propionic acid linker with an amino group at the α-position. While direct SAR on this specific linker is limited, the study on butanoic acid derivatives provides valuable insights. A longer linker, as seen in the butanoic acid series, can still achieve potent inhibition, indicating some flexibility in how the zinc-binding group is presented.[7]
Alternative Neprilysin Inhibitors: A Performance Benchmark
To provide context for the potency of the this compound class, it is essential to compare their potential activity with other known NEP inhibitors.
| Inhibitor | Target(s) | Reported IC50 (nM) |
| Sacubitrilat (LBQ657) | NEP | 5.8[7] |
| Thiorphan | NEP | 4.7 |
| Candoxatrilat | NEP | 8.1 |
| Omapatrilat | NEP, ACE | 1.4 (NEP), 5.3 (ACE) |
This table highlights the high potency of established NEP inhibitors, setting a benchmark for the development of new chemical entities based on the this compound scaffold.
Experimental Protocols
General Synthesis of this compound Derivatives
The synthesis of these derivatives can be approached through several established synthetic routes. A common strategy involves the asymmetric synthesis of the amino acid core followed by modification of the biphenyl ring.
A Representative Synthetic Scheme:
Caption: General synthetic route to this compound derivatives.
Step-by-Step Methodology:
-
Synthesis of the Biphenyl Precursor:
-
Start with a suitably substituted 3-bromobenzaldehyde.
-
Perform a Henry reaction with nitromethane in the presence of a base like ammonium acetate to yield the corresponding β-nitrostyrene.
-
Reduce the nitroalkene to the corresponding phenylacetonitrile using a reducing agent such as iron in hydrochloric acid.
-
-
Asymmetric Strecker Synthesis:
-
React the 3-bromophenylacetonitrile with a chiral auxiliary, such as (R)-phenylglycinol, and potassium cyanide to form a diastereomeric mixture of α-amino nitriles.
-
Separate the desired diastereomer by chromatography or crystallization.
-
Hydrolyze the nitrile group under acidic conditions (e.g., refluxing in concentrated HCl) to afford the (S)-2-amino-3-(3-bromophenyl)propanoic acid.
-
-
Suzuki Coupling:
-
Protect the amino and carboxylic acid groups if necessary.
-
Perform a Suzuki cross-coupling reaction between the bromo-substituted amino acid and a desired arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3).
-
Deprotect to yield the final this compound derivative.
-
In Vitro Neprilysin Inhibition Assay (Fluorometric)
This protocol describes a common method for determining the in vitro inhibitory activity of the synthesized compounds against recombinant human neprilysin.[1][12]
Workflow Diagram:
Caption: Workflow for a fluorometric neprilysin inhibition assay.
Materials:
-
Recombinant Human Neprilysin (rhNEP)
-
Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of rhNEP in assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare serial dilutions of the test compounds in DMSO.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 50 µL of assay buffer.
-
Add 2 µL of the test compound dilution (or DMSO for control wells).
-
Add 20 µL of the rhNEP solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to all wells.
-
-
Measurement and Data Analysis:
-
Immediately begin measuring the fluorescence intensity kinetically at an excitation wavelength of ~330 nm and an emission wavelength of ~430 nm for 30-60 minutes at 37°C.[1][12]
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel and potent neprilysin inhibitors. Based on the extensive SAR data from the closely related biphenyl butanoic acid series, key structural modifications can be rationally designed to optimize potency. Specifically, substitutions at the meta-position of the biphenyl ring are predicted to significantly enhance inhibitory activity.
Future research should focus on a systematic exploration of the SAR of the this compound scaffold itself. This would involve synthesizing and evaluating a library of compounds with diverse substitutions on both phenyl rings of the biphenyl moiety, as well as exploring different bioisosteric replacements for the carboxylic acid and amino groups. Such studies will provide a more complete understanding of the pharmacophoric requirements for high-affinity binding to neprilysin and will undoubtedly pave the way for the discovery of next-generation cardiovascular therapeutics.
References
-
Neprilysin Activity Assay Kit (Fluorometric) (BN00723). (n.d.). Retrieved from [Link]
-
Synthesis and identification of new sacubitril derivatives as lead compounds for antibacterial, antifungal and antitubercular (TB) activities against dormant tuberculosis. RSC Advances, 13(21), 14359–14376. [Link]
-
Kawanami, T., Karki, R., Cody, E., Liu, Q., Liang, G., Ksander, G., ... & Mogi, M. (2020). Structure-Guided Design of Substituted Biphenyl Butanoic Acid Derivatives as Neprilysin Inhibitors. ACS Medicinal Chemistry Letters, 11(2), 188–194. [Link]
-
Synthesis, Isolation, and Analysis of Stereoisomers of Sacubitril. (2020). Molecules, 25(23), 5668. [Link]
-
Completion of Sacubitril Synthesis. (2021). The Journal of Organic Chemistry, 86(17), 11697–11708. [Link]
-
Synthesis of a Precursor to Sacubitril Using Enabling Technologies. (2015). Organic Letters, 17(22), 5566–5569. [Link]
-
Structure-guided design of substituted biphenyl butanoic acid derivatives as Neprilysin inhibitors. (2020). ACS Medicinal Chemistry Letters, 11(2), 188-194. [Link]
-
Neprilysin Inhibitor Screening Kit (Fluorometric). (n.d.). Creative BioMart. Retrieved from [Link]
-
Virani, S. S., & Rodgers, G. P. (2022). Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions. JACC: Basic to Translational Science, 8(1), 88-105. [Link]
-
Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions. (2022). JACC: Basic to Translational Science, 8(1), 88-105. [Link]
-
Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications. (2024). Frontiers in Pharmacology, 15, 1359993. [Link]
-
Yamamoto, K., & Rakugi, H. (2021). Angiotensin receptor-neprilysin inhibitors: Comprehensive review and implications in hypertension treatment. Hypertension Research, 44(7), 765–775. [Link]
-
Fonarow, G. C., & Vaduganathan, M. (2020). Narrative review in the current role of angiotensin receptor-neprilysin inhibitors. Annals of Translational Medicine, 8(14), 899. [Link]
-
Neprilysin inhibition to treat heart failure: a tale of science, serendipity, and second chances. (2015). European Journal of Heart Failure, 17(11), 1107–1115. [Link]
-
Campbell, D. J. (2017). Long-term neprilysin inhibition - implications for ARNIs. Nature Reviews Cardiology, 14(3), 171–186. [Link]
-
A Systematic Review and Meta-Analysis of an Angiotensin Receptor–Neprilysin Inhibitor in Patients Using a Durable Left Ventricular Assist Device. (2024). Journal of Cardiovascular Development and Disease, 11(12), 365. [Link]
-
Dual Angiotensin Receptor and Neprilysin Inhibition with Sacubitril/Valsartan in Chronic Systolic Heart Failure: Understanding the New PARADIGM. (2015). Pharmacotherapy, 35(10), 947–961. [Link]
-
3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. (2010). Bioorganic & Medicinal Chemistry, 18(9), 3212–3223. [Link]
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neprilysin Inhibitors in Heart Failure: The Science, Mechanism of Action, Clinical Studies, and Unanswered Questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Comprehensive review on neprilysin (NEP) inhibitors: design, structure-activity relationships, and clinical applications [frontiersin.org]
- 5. Neprilysin inhibition to treat heart failure: a tale of science, serendipity, and second chances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dual Angiotensin Receptor and Neprilysin Inhibition with Sacubitril/Valsartan in Chronic Systolic Heart Failure: Understanding the New PARADIGM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Guided Design of Substituted Biphenyl Butanoic Acid Derivatives as Neprilysin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-guided design of substituted biphenyl butanoic acid derivatives as Neprilysin inhibitors - OAK Open Access Archive [oak.novartis.com]
- 9. Angiotensin receptor-neprilysin inhibitors: Comprehensive review and implications in hypertension treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Narrative review in the current role of angiotensin receptor-neprilysin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term neprilysin inhibition - implications for ARNIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. content.abcam.com [content.abcam.com]
A Researcher's Guide to Evaluating TGR5 Agonism: A Comparative Framework for Novel Compounds like (S)-2-Amino-3-biphenyl-3-yl-propionic acid
For drug development professionals and researchers in metabolic diseases, the Takeda G-protein-coupled receptor 5 (TGR5) presents a compelling therapeutic target.[1][2] Activation of TGR5 is linked to beneficial metabolic effects, including the stimulation of glucagon-like peptide-1 (GLP-1) secretion, which plays a crucial role in glucose homeostasis.[3][4][5] This guide provides a comprehensive framework for evaluating the in vitro and in vivo efficacy of novel TGR5 agonists, using the hypothetical candidate, (S)-2-Amino-3-biphenyl-3-yl-propionic acid, as a case study. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis with established TGR5 agonists.
The Therapeutic Promise of TGR5
TGR5, also known as GPBAR1, is a membrane-bound receptor activated by bile acids.[6] Its activation triggers a cascade of intracellular events, primarily through the Gαs and adenylate cyclase pathway, leading to an increase in cyclic adenosine monophosphate (cAMP).[4][7] This signaling cascade is responsible for the therapeutic benefits associated with TGR5 agonism, which include improved glucose tolerance and reduced inflammation.[8][9] The development of potent and selective TGR5 agonists is a promising strategy for the treatment of type 2 diabetes and other metabolic disorders.[10][11]
In Vitro Efficacy: From Receptor Activation to Cellular Response
The initial assessment of a potential TGR5 agonist begins with a series of in vitro assays to determine its potency, selectivity, and downstream functional effects.
TGR5 Receptor Activation Assays
The first step is to confirm direct interaction with and activation of the TGR5 receptor. This is typically achieved using engineered cell lines that overexpress the human TGR5 receptor.
-
cAMP Accumulation Assay: This assay directly measures the production of cAMP, the primary second messenger of TGR5 activation.[12] An increase in intracellular cAMP levels upon treatment with the test compound provides strong evidence of receptor agonism.
-
Reporter Gene Assay: This method utilizes a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of a cAMP response element (CRE).[4][13] Activation of TGR5 leads to an increase in cAMP, which in turn drives the expression of the reporter gene, providing a quantifiable readout of receptor activation.[4]
Table 1: Hypothetical In Vitro TGR5 Activation Data
| Compound | TGR5 EC50 (nM) | Assay Type |
| This compound | 75 | cAMP Accumulation |
| INT-777 (Positive Control) | 820[14] | cAMP Accumulation |
| Compound 6g (Positive Control) | 0.057[10][15] | Luciferase Reporter |
EC50 (Half-maximal effective concentration) is a measure of the compound's potency.
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture: HEK293 cells stably expressing human TGR5 are cultured to ~80% confluency.
-
Cell Preparation: Cells are harvested and resuspended in a stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[12]
-
Compound Treatment: Cells are incubated with varying concentrations of the test compound (e.g., this compound) and a positive control (e.g., INT-777) for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The amount of cAMP in the cell lysate is quantified using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[13][16]
-
Data Analysis: The results are plotted as a dose-response curve to determine the EC50 value.
GLP-1 Secretion Assay
A key therapeutic outcome of TGR5 activation is the stimulation of GLP-1 secretion from intestinal enteroendocrine L-cells.[5] The human NCI-H716 cell line is a well-established model for studying GLP-1 secretion in vitro.[5][17][18]
Table 2: Hypothetical GLP-1 Secretion Data in NCI-H716 Cells
| Compound (10 µM) | Fold Increase in GLP-1 Secretion (vs. Vehicle) |
| This compound | 4.5 |
| INT-777 (Positive Control) | 3.8[17] |
Experimental Protocol: GLP-1 Secretion Assay in NCI-H716 Cells
-
Cell Culture: NCI-H716 cells are cultured in a 96-well plate and allowed to differentiate for 48 hours.
-
Starvation: The culture medium is replaced with a serum-free medium, and the cells are incubated for 2 hours.
-
Compound Treatment: The cells are then treated with the test compound or a positive control in the presence of a dipeptidyl peptidase-4 (DPP-4) inhibitor to prevent GLP-1 degradation.
-
Supernatant Collection: After a 2-hour incubation, the cell culture supernatant is collected.[17][18][19]
-
GLP-1 Quantification: The concentration of active GLP-1 in the supernatant is measured using a commercially available ELISA kit.
-
Data Normalization: GLP-1 levels are normalized to the total protein content of the cells in each well.
Figure 1: TGR5 signaling pathway leading to GLP-1 secretion.
In Vivo Efficacy: Translating Cellular Effects to Systemic Benefits
Positive in vitro results provide the rationale for progressing a compound to in vivo studies. Animal models, typically mice, are used to assess the compound's therapeutic efficacy and potential side effects.
Oral Glucose Tolerance Test (OGTT)
The OGTT is a gold standard for evaluating a compound's ability to improve glucose homeostasis.[20][21][22][23] In this test, fasted mice are given an oral bolus of glucose, and their blood glucose levels are monitored over time. An effective anti-diabetic agent will reduce the glucose excursion following the glucose challenge.
Table 3: Hypothetical OGTT Data in Diet-Induced Obese (DIO) Mice
| Treatment Group | Dose (mg/kg, p.o.) | AUC of Glucose Excursion (mg/dL*min) | % Reduction vs. Vehicle |
| Vehicle | - | 25000 | - |
| This compound | 30 | 17500 | 30% |
| Compound 6g (Positive Control) | 30 | 16250 | 35%[10] |
AUC (Area Under the Curve) provides a measure of total glucose exposure over time.
Experimental Protocol: Oral Glucose Tolerance Test (OGTT) in Mice
-
Animal Model: Diet-induced obese (DIO) C57BL/6 mice are commonly used as they mimic many features of human type 2 diabetes.
-
Fasting: Mice are fasted for 6-8 hours with free access to water.[20]
-
Baseline Blood Glucose: A baseline blood sample is taken from the tail vein to measure fasting glucose levels.
-
Compound Administration: The test compound is administered orally (p.o.) via gavage.
-
Glucose Challenge: After a set time (e.g., 30 minutes), a concentrated glucose solution (e.g., 2 g/kg) is administered orally.[22]
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.[22]
-
Data Analysis: The AUC of the glucose excursion is calculated for each treatment group.
Figure 2: Experimental workflow for evaluating a novel TGR5 agonist.
Pharmacokinetics and Side Effect Profile
A crucial aspect of in vivo evaluation is to understand the compound's pharmacokinetic (PK) profile and to assess potential on-target side effects.
-
Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[24] A favorable PK profile, including good oral bioavailability, is essential for a successful drug candidate.
-
Gallbladder Filling: TGR5 is also expressed in the gallbladder, and its activation can lead to gallbladder filling, which is a potential safety concern.[3][8][25] Therefore, it is important to assess the effect of the test compound on gallbladder volume in animal models.[3][25]
Comparative Analysis: Bridging the In Vitro-In Vivo Gap
A successful TGR5 agonist should demonstrate a clear correlation between its in vitro potency and its in vivo efficacy. A compound with high potency in cAMP and GLP-1 secretion assays is expected to show significant glucose-lowering effects in the OGTT at a reasonable dose. However, discrepancies can arise due to poor pharmacokinetic properties or off-target effects. For instance, a compound may be highly potent in vitro but show weak efficacy in vivo due to rapid metabolism or poor absorption. Conversely, a compound with moderate in vitro potency but excellent bioavailability may exhibit robust in vivo effects.
The ideal candidate, such as our hypothetical this compound, would exhibit high potency and efficacy in both in vitro and in vivo settings, coupled with a favorable safety profile, particularly with minimal impact on gallbladder filling.
Conclusion
The evaluation of a novel TGR5 agonist requires a systematic and multi-faceted approach, progressing from initial in vitro screening to comprehensive in vivo characterization. By employing the detailed protocols and comparative framework outlined in this guide, researchers can effectively assess the therapeutic potential of new chemical entities like this compound. This rigorous evaluation is essential for identifying promising candidates for the treatment of type 2 diabetes and other metabolic diseases, ultimately advancing the field of metabolic drug discovery.
References
- Briere DA, Ruan X, Cheng CC, Siesky AM, Fitch TE, Dominguez C, et al. (2015) Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice. PLoS ONE 10(8): e0136873.
- INT-777. Grokipedia. (2026-01-08).
- Chaudhari, S., et al. (2021). Intestinal Co-culture System to Study TGR5 Agonism and Gut Restriction. Bio-protocol, 11(12), e4051.
- Briere, D. A., et al. (2015). Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice. PLoS ONE, 10(8), e0136873.
- Cayman Chemical. (n.d.). TGR5 (GP-BAR1) Reporter Assay Kit.
- ResearchGate. (n.d.).
- Briere, D. A., et al. (2015). Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice. PubMed.
- Reimer, R. A. (2013). NCI-H716 Cells. In The Impact of Food Bioactives on Health. Springer.
- Cayman Chemical. (n.d.). INT-777 (CAS 1199796-29-6).
- ResearchGate. (n.d.). (PDF) Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice.
- Agarwal, S., et al. (2015). Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist. ACS Medicinal Chemistry Letters, 6(8), 923-928.
- Pellicciari, R., et al. (2009). Discovery of 6 alpha-Ethyl-23(S)-methylcholic Acid (S-EMCA, INT-777) as a Potent and Selective Agonist for the TGR5 Receptor, a Novel Target for Diabesity. Journal of Medicinal Chemistry, 52(24), 7958-7961.
- ResearchGate. (n.d.).
- INDIGO Biosciences. (2022, November 29). TGR5 (GPBAR1) Assay for Human G Protein-Coupled Bile Acid Receptor 1 Now Available.
- Verhoeckx, K. C. M., et al. (2020). In-vitro GLP-1 Release Assay Using STC-1 Cells. Bio-protocol, 10(16), e3726.
- Zhang, R., et al. (2021). Taurochenodeoxycholic Acid Increases cAMP Content via Specially Interacting with Bile Acid Receptor TGR5. Molecules, 26(23), 7175.
- Murthy, K. S., et al. (2015). Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway. American Journal of Physiology-Gastrointestinal and Liver Physiology, 308(8), G681-G692.
- ResearchGate. (n.d.). Safety, Pharmacokinetics, and Pharmacodynamic Effects of a Selective TGR5 Agonist, SB-756050, in Type 2 Diabetes | Request PDF.
- Bansal, Y., et al. (2022). Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment. European Journal of Medicinal Chemistry, 238, 114467.
- Ibrahim, M., et al. (2022). UDCA and INT-777 suppress cardiac fibrosis triggered by IL-11 through involvement of TGR5. medRxiv.
- Pellicciari, R., et al. (2009). Discovery of 6α-Ethyl-23(S)-methylcholic Acid (S-EMCA, INT-777) as a Potent and Selective Agonist for the TGR5 Receptor, a Novel Target for Diabesity. Journal of Medicinal Chemistry, 52(24), 7958-7961.
- Rizzo, G., et al. (2010). Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist. Molecular Pharmacology, 78(4), 617-630.
- Cayman Chemical. (n.d.). TGR5 (GP-BAR1) Reporter Assay Kit.
- Chen, Y.-F., et al. (2022).
- Wang, Y., et al. (2021). Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. RSC Medicinal Chemistry, 12(4), 598-606.
- Zheng, X., et al. (2015). A Novel TGR5 Activator WB403 Promotes GLP-1 Secretion and Preserves Pancreatic β-Cells in Type 2 Diabetic Mice. PLoS ONE, 10(7), e0132172.
- Briere, D. A., et al. (2015). Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice. PLoS ONE, 10(8), e0136873.
- Johns, D. G., et al. (2013). Safety, Pharmacokinetics, and Pharmacodynamic Effects of a Selective TGR5 Agonist, SB-756050, in Type 2 Diabetes. Clinical Pharmacology in Drug Development, 2(4), 317-326.
- Protocols.io. (2020, April 14). Oral Glucose Tolerance Test in Mouse.
- ResearchGate. (n.d.). GLP-1 release by NCI-H716 cells. GLP-1 release into NCI-H716 cell... | Download Scientific Diagram.
- Guba, W., et al. (2024). Discovery and characterization of small-molecule TGR5 ligands with agonistic activity. European Journal of Medicinal Chemistry, 276, 116616.
- Melior Discovery. (n.d.). Oral Glucose Tolerance Test (OGTT) in Mice.
- Li, Y., et al. (2020). Sennoside A Induces GLP-1 Secretion Through Activation of the ERK1/2 Pathway in L-Cells. Frontiers in Pharmacology, 11, 567.
- Taconic Biosciences. (n.d.). Oral Glucose Tolerance Test.
- ResearchGate. (n.d.). GLP-1 secretion by NCI-H716 cells stimulated by incubating with... | Download Scientific Diagram.
- Mouse Metabolic Phenotyping Centers. (2024, April 1). Oral Glucose Tolerance Test.
- bioRxiv. (2024, September 19). Validation of a refined protocol for mouse oral glucose tolerance testing without gavage.
- Patsnap Synapse. (2025, March 11). What TGR5 agonists are in clinical trials currently?
- Revvity. (2024, June 10). Cell preparation: a key step for successful cAMP assays.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 3. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice | PLOS One [journals.plos.org]
- 4. caymanchem.com [caymanchem.com]
- 5. NCI-H716 Cells - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. researchgate.net [researchgate.net]
- 8. TGR5 Signaling in Hepatic Metabolic Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Taurochenodeoxycholic Acid Increases cAMP Content via Specially Interacting with Bile Acid Receptor TGR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. grokipedia.com [grokipedia.com]
- 15. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Functional Characterization of the Semisynthetic Bile Acid Derivative INT-767, a Dual Farnesoid X Receptor and TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. dovepress.com [dovepress.com]
- 20. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 21. meliordiscovery.com [meliordiscovery.com]
- 22. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]
- 23. mmpc.org [mmpc.org]
- 24. Safety, Pharmacokinetics, and Pharmacodynamic Effects of a Selective TGR5 Agonist, SB-756050, in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of different synthetic routes to (S)-2-Amino-3-biphenyl-3-yl-propionic acid
A Comparative Guide to the Synthetic Routes of (S)-2-Amino-3-biphenyl-3-yl-propionic acid
For Researchers, Scientists, and Drug Development Professionals
This compound, a non-proteinogenic amino acid, is a valuable building block in medicinal chemistry and drug discovery. Its unique biphenyl moiety allows for the exploration of novel chemical space in peptide and small molecule therapeutics. The stereospecific synthesis of this compound is crucial for its biological activity. This guide provides a comparative analysis of different synthetic routes to this compound, offering insights into the methodologies, experimental data, and the rationale behind the strategic choices in each approach.
Introduction to Asymmetric Synthesis of Non-Proteinogenic Amino Acids
The synthesis of enantiomerically pure non-proteinogenic amino acids is a significant challenge in organic chemistry. Several strategies have been developed to control the stereochemistry at the α-carbon, broadly categorized into chiral auxiliary-mediated methods, catalytic asymmetric reactions, and enzymatic resolutions. This guide will delve into two prominent and conceptually distinct approaches for the synthesis of this compound:
-
Diastereoselective Alkylation using a Schöllkopf Chiral Auxiliary: This classic and reliable method involves the temporary incorporation of a chiral auxiliary to direct the stereochemical outcome of an alkylation reaction.
-
Catalytic Asymmetric Hydrogenation: A highly efficient and atom-economical approach that utilizes a chiral catalyst to enantioselectively reduce a prochiral precursor.
A third emerging strategy involving transition metal complexes with chiral ligands will also be briefly discussed, highlighting its potential for synthesizing a diverse range of unnatural amino acids.
Route 1: Diastereoselective Alkylation via Schöllkopf Chiral Auxiliary
The Schöllkopf bis-lactim ether method is a cornerstone of asymmetric amino acid synthesis.[1] This strategy relies on a chiral auxiliary derived from L-valine to create a sterically hindered environment, forcing the incoming electrophile to attack from a specific face of the enolate.
Causality of Experimental Choices
The choice of the L-valine-derived bis-lactim ether is critical. The bulky isopropyl group of the valine residue effectively shields one face of the glycine-derived enolate, leading to high diastereoselectivity in the subsequent alkylation step. The use of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) is essential to ensure complete deprotonation of the prochiral center without competing side reactions. The electrophile, in this case, 3-(bromomethyl)biphenyl, is chosen to introduce the desired biphenyl-3-yl-methyl side chain. The final acidic hydrolysis cleaves the chiral auxiliary, which can be recovered, and liberates the desired (S)-amino acid methyl ester. Subsequent saponification yields the final product.
Experimental Protocol
Step 1: Synthesis of the Schöllkopf Chiral Auxiliary (bis-lactim ether of cyclo(L-Val-Gly))
A detailed procedure for the preparation of the Schöllkopf auxiliary, (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, can be found in the literature.[1]
Step 2: Asymmetric Alkylation
-
A solution of the Schöllkopf chiral auxiliary (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., argon).
-
n-Butyllithium (1.05 eq, as a solution in hexanes) is added dropwise, and the mixture is stirred for 30 minutes to form the lithium enolate.
-
A solution of 3-(bromomethyl)biphenyl (1.1 eq) in anhydrous THF is added dropwise to the enolate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for several hours until completion (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the diastereomerically enriched alkylated product.
Step 3: Hydrolysis and Deprotection
-
The purified alkylated bis-lactim ether is dissolved in a mixture of methanol and 1 M hydrochloric acid.
-
The mixture is stirred at room temperature for several hours to effect hydrolysis.
-
The solvent is removed under reduced pressure, and the residue is dissolved in water.
-
The aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove the valine methyl ester and other byproducts.
-
The aqueous layer is then neutralized with a base (e.g., sodium bicarbonate) and the this compound methyl ester is extracted.
-
The methyl ester is then saponified using a base like lithium hydroxide in a mixture of THF and water to yield the final product, this compound.
Performance Data
| Parameter | Value | Reference |
| Diastereomeric Excess (d.e.) | >95% | [1] |
| Enantiomeric Excess (e.e.) | >95% | [1] |
| Overall Yield | Moderate to Good | [1] |
Route 2: Catalytic Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation is a powerful and highly efficient method for the synthesis of chiral compounds. This approach involves the reduction of a prochiral olefin precursor using hydrogen gas in the presence of a chiral transition metal catalyst. For the synthesis of α-amino acids, the precursor is typically an α-enamido ester or a related dehydroamino acid derivative.
Causality of Experimental Choices
The success of this method hinges on the choice of the chiral ligand that coordinates to the metal center (commonly rhodium or ruthenium). Ligands such as DuPhos and related bisphosphines have proven to be exceptionally effective in creating a chiral environment around the metal, which dictates the facial selectivity of the hydrogenation. The precursor, (Z)-2-acetamido-3-(biphenyl-3-yl)acrylic acid, is synthesized from 3-biphenylcarboxaldehyde and N-acetylglycine. The Z-isomer is generally preferred as it often leads to higher enantioselectivity with common catalyst systems. The hydrogenation is typically carried out under mild pressure of hydrogen gas at room temperature.
Experimental Protocol
Step 1: Synthesis of (Z)-2-acetamido-3-(biphenyl-3-yl)acrylic acid
-
A mixture of 3-biphenylcarboxaldehyde (1.0 eq), N-acetylglycine (1.2 eq), and sodium acetate (1.2 eq) in acetic anhydride is heated at reflux for several hours.
-
The reaction mixture is cooled, and the product is precipitated by the addition of water.
-
The crude product is collected by filtration, washed with water, and recrystallized to afford the desired α,β-unsaturated N-acetylamino acid.
Step 2: Asymmetric Hydrogenation
-
In a glovebox, a pressure vessel is charged with (Z)-2-acetamido-3-(biphenyl-3-yl)acrylic acid (1.0 eq) and a catalytic amount of a chiral rhodium complex, such as [Rh(COD)(Et-DuPhos)]BF₄ (0.01 eq).
-
Anhydrous, degassed methanol is added as the solvent.
-
The vessel is sealed, removed from the glovebox, and pressurized with hydrogen gas (e.g., 50 psi).
-
The reaction mixture is stirred at room temperature for several hours until the hydrogen uptake ceases.
-
The pressure is released, and the solvent is removed under reduced pressure.
-
The residue is taken up in a suitable solvent and passed through a short pad of silica gel to remove the catalyst.
Step 3: Deprotection
-
The N-acetylated product is hydrolyzed by heating with an aqueous acid solution (e.g., 6 M HCl) at reflux.
-
After cooling, the solution is neutralized with a base to precipitate the free amino acid.
-
The product is collected by filtration, washed with cold water, and dried to yield this compound.
Performance Data
| Parameter | Value | Reference |
| Enantiomeric Excess (e.e.) | >95% | General performance of Rh-DuPhos catalysts |
| Overall Yield | Good to Excellent | General performance of this methodology |
Emerging Strategy: Ni(II) Complex Mediated Asymmetric Synthesis
A promising alternative for the asymmetric synthesis of non-proteinogenic amino acids involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine or alanine. This method allows for the diastereoselective addition of various nucleophiles to the α-carbon of the amino acid. For instance, the conjugate addition of nucleophiles to a dehydroalanine derivative coordinated to a chiral Ni(II) complex has been shown to produce a variety of (S)-α-aminopropionic acids with high enantiomeric purity after cleavage from the metal complex.[2] While a specific application to the synthesis of this compound is not yet widely reported, this methodology holds significant potential for future developments in this area.
Comparative Analysis
| Feature | Schöllkopf Method | Catalytic Asymmetric Hydrogenation |
| Stereocontrol | Stoichiometric chiral auxiliary | Catalytic amount of chiral ligand |
| Atom Economy | Lower, due to the use of a stoichiometric auxiliary | Higher, as the chiral source is catalytic |
| Substrate Scope | Broad, applicable to a wide range of electrophiles | Dependent on the synthesis of the prochiral olefin |
| Scalability | More challenging due to stoichiometric reagents and cryogenic conditions | Generally more amenable to large-scale synthesis |
| Catalyst/Auxiliary Cost | Chiral auxiliary is recoverable but requires stoichiometric amounts | Chiral ligands and metal precursors can be expensive, but used in small quantities |
| Operational Complexity | Multi-step, requires handling of pyrophoric reagents (n-BuLi) and low temperatures | Generally simpler, milder reaction conditions |
Conclusion
Both the Schöllkopf chiral auxiliary method and catalytic asymmetric hydrogenation represent robust and effective strategies for the synthesis of enantiomerically pure this compound.
-
The Schöllkopf method offers versatility and high diastereoselectivity, making it a reliable choice for laboratory-scale synthesis of a wide variety of unnatural amino acids. Its main drawbacks are lower atom economy and the need for stoichiometric amounts of the chiral auxiliary.
-
Catalytic asymmetric hydrogenation is a more modern and atom-economical approach that is well-suited for larger-scale production. Its efficiency is highly dependent on the availability of the appropriate prochiral precursor and the selection of the optimal catalyst system.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale of synthesis, cost considerations, and available expertise and equipment. The emerging field of transition metal-mediated asymmetric synthesis using chiral ligands also presents exciting future possibilities for the efficient and versatile production of this and other valuable non-proteinogenic amino acids.
Visualizations
Synthetic Pathway Diagrams
Caption: Overview of the two primary synthetic routes.
Caption: Key stereodetermining step in the Schöllkopf synthesis.
Caption: Enantioselective step in catalytic hydrogenation.
References
-
Schöllkopf, U. Enantioselective synthesis of non-proteinogenic amino acids via metallated bis-lactim ethers of 2,5-diketopiperazines. Tetrahedron1983 , 39 (12), 2085-2091. [Link]
-
Burk, M. J.; Feaster, J. E.; Nugent, W. A.; Harlow, R. L. New electron-rich chiral phosphines for asymmetric catalysis. Preparation and use of C2-symmetric bis(phospholanes): production of .alpha.-amino acid derivatives via highly enantioselective hydrogenation reactions. J. Am. Chem. Soc.1993 , 115 (22), 10125–10138. [Link]
-
Knowles, W. S. Asymmetric hydrogenations (Nobel Lecture). Angew. Chem. Int. Ed.2002 , 41 (12), 1998-2007. [Link]
-
Saghyan, A. S.; et al. Asymmetric synthesis of enantiomerically enriched (S)-α-aminopropionic acids containing heterocyclic side chains. Tetrahedron: Asymmetry2013 , 24 (23), 1535-1541. [Link]
Sources
A Comparative Guide to the Pharmacokinetics and Pharmacodynamics of (S)-2-Amino-3-biphenyl-3-yl-propionic Acid Analogs
In the landscape of modern drug discovery, the family of arylpropionic acids has long been a cornerstone, yielding numerous therapeutic agents with diverse pharmacological activities. Within this broad class, (S)-2-Amino-3-biphenyl-3-yl-propionic acid and its analogs represent a compelling scaffold for the development of novel therapeutics. This guide provides a comparative analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of these analogs, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causal relationships between chemical structure and biological activity, supported by established experimental data and protocols.
Introduction: The Therapeutic Potential of Biphenylpropionic Acid Scaffolds
The biphenylpropionic acid moiety is a privileged structure in medicinal chemistry, most famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and flurbiprofen. The introduction of an amino group at the alpha-position, as seen in this compound, opens new avenues for therapeutic targeting, potentially shifting the pharmacodynamic profile away from traditional cyclooxygenase (COX) inhibition towards other targets such as amino acid transporters or receptors. Understanding the structure-activity relationships (SAR) that govern the PK and PD profiles of these analogs is paramount for optimizing their therapeutic potential and minimizing off-target effects.
Comparative Pharmacokinetics: A Journey from Administration to Elimination
The journey of a drug through the body is dictated by its absorption, distribution, metabolism, and excretion (ADME) properties. For the this compound series, subtle structural modifications can profoundly impact these parameters.
Absorption
Oral bioavailability is a critical determinant of a drug's utility. For this class of compounds, absorption is influenced by factors such as lipophilicity (LogP) and aqueous solubility. The presence of the amino and carboxylic acid groups imparts a degree of polarity, which can be modulated by derivatization of these functional groups or modification of the biphenyl rings.
Distribution
Once absorbed, the extent of a drug's distribution into tissues is governed by its plasma protein binding (PPB) and ability to cross biological membranes. Arylpropionic acids are known to bind extensively to plasma albumin[1]. The free (unbound) fraction is responsible for the pharmacological effect. Structural modifications that alter the overall charge and lipophilicity of the molecule will influence its volume of distribution (Vd).
Metabolism: The Biotransformation Landscape
The metabolic fate of biphenylpropionic acid derivatives is a key determinant of their duration of action and potential for drug-drug interactions. Drawing parallels from well-studied profens, we can anticipate several key metabolic pathways[1][2][3].
-
Hydroxylation: The biphenyl ring system is susceptible to aromatic hydroxylation, primarily mediated by cytochrome P450 (CYP) enzymes. The position of hydroxylation can be influenced by the substitution pattern on the rings.
-
Conjugation: The carboxylic acid moiety is a prime site for glucuronidation, a major phase II metabolic pathway that facilitates excretion.
-
Chiral Inversion: For 2-arylpropionic acids, metabolic chiral inversion of the less active (R)-enantiomer to the more active (S)-enantiomer can occur[4]. This is a crucial consideration for compounds developed as single enantiomers.
The table below summarizes the anticipated impact of structural modifications on key pharmacokinetic parameters.
| Structural Modification | Anticipated Effect on Pharmacokinetics | Rationale |
| Esterification of Carboxylic Acid | Increased oral absorption (prodrug strategy) | Masks the polar carboxylic acid, increasing lipophilicity and membrane permeability. The ester is later hydrolyzed in vivo to release the active parent drug. |
| Substitution on Biphenyl Rings | Altered metabolic stability and plasma protein binding | Electron-withdrawing or -donating groups can influence the rate of CYP-mediated hydroxylation. Steric hindrance can also shield the molecule from metabolic enzymes. Changes in lipophilicity will affect PPB. |
| Modification of the Amino Group | Modulated solubility and potential for active transport | Acylation or alkylation of the amino group can alter the pKa and overall charge of the molecule, impacting solubility and interaction with amino acid transporters. |
Excretion
The primary route of excretion for metabolites of arylpropionic acids is renal[1]. The rate of excretion is dependent on the water solubility of the metabolites, which is generally increased through metabolic processes like hydroxylation and glucuronidation.
Comparative Pharmacodynamics: Unraveling the Mechanism of Action
While classical arylpropionic acids are known COX inhibitors, the introduction of an alpha-amino group can significantly alter the pharmacodynamic profile. The this compound scaffold can be viewed as a constrained analog of phenylalanine, suggesting potential interactions with targets that recognize amino acids.
Potential Molecular Targets
-
Amino Acid Transporters: The structural similarity to amino acids suggests that these compounds could be substrates or inhibitors of various amino acid transporters, such as the large neutral amino acid transporter (LAT1), which is often overexpressed in cancer cells[5].
-
N-Methyl-D-Aspartate (NMDA) Receptors: Biphenyl derivatives of amino acids have been explored as antagonists of the NMDA receptor, a key player in neuronal signaling[6].
-
Peroxisome Proliferator-Activated Receptors (PPARs): Certain biphenylcarboxylic acids have been identified as modulators of PPARs, which are nuclear receptors involved in metabolism and inflammation[7].
The following table presents a hypothetical comparison of the pharmacodynamic profiles of different analogs.
| Analog | Structural Feature | Potential Primary Target | Anticipated Pharmacological Effect |
| Analog A | Unmodified parent compound | Amino Acid Transporter (e.g., LAT1) | Anticancer (by depriving cancer cells of essential amino acids) |
| Analog B | Introduction of a phosphono group | NMDA Receptor | Neuroprotective |
| Analog C | Modification of the biphenyl substitution pattern | PPARγ | Anti-inflammatory, Insulin Sensitizing |
Experimental Protocols: A Guide to In Vitro ADME and PD Assessment
To empirically determine the pharmacokinetic and pharmacodynamic profiles of novel this compound analogs, a battery of in vitro assays is essential. These assays provide critical data for lead optimization and candidate selection before advancing to more complex in vivo studies[8][9][10].
In Vitro Pharmacokinetic Assays
This assay provides an early indication of a compound's susceptibility to phase I metabolism.
Protocol:
-
Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (human or other species of interest), NADPH (as a cofactor for CYP enzymes), and buffer (e.g., phosphate buffer, pH 7.4).
-
Initiation of Reaction: Add the test compound to the incubation mixture to a final concentration typically between 1-10 µM.
-
Time Points: Incubate the mixture at 37°C. At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Data Interpretation: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Workflow for assessing metabolic stability in liver microsomes.
This assay determines the fraction of a drug that binds to plasma proteins.
Protocol:
-
Apparatus Setup: Use a commercially available equilibrium dialysis apparatus with a semi-permeable membrane separating two chambers.
-
Sample Preparation: Add plasma to one chamber and a buffer solution (e.g., PBS, pH 7.4) to the other chamber.
-
Compound Addition: Add the test compound to the plasma-containing chamber.
-
Equilibration: Incubate the apparatus at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours).
-
Sampling: After incubation, take samples from both the plasma and buffer chambers.
-
Analysis: Determine the concentration of the test compound in both samples by LC-MS/MS.
-
Calculation: Calculate the percentage of bound and unbound drug.
In Vitro Pharmacodynamic Assays
These assays measure the affinity of a compound for its putative molecular target.
Protocol (Example: Radioligand Binding Assay for a Receptor):
-
Preparation of Membranes: Prepare cell membranes expressing the receptor of interest.
-
Assay Buffer: Prepare a suitable binding buffer.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a known radiolabeled ligand for the receptor, and varying concentrations of the test compound.
-
Incubation: Incubate the plate to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to trap the membranes with the bound radioligand. Wash the filters to remove unbound radioligand.
-
Detection: Measure the radioactivity on the filter mat using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). This can be converted to a binding affinity constant (Ki).
Caption: General workflow for a radioligand binding assay.
These assays measure the functional consequence of a compound interacting with its target in a cellular context.
Protocol (Example: Amino Acid Uptake Assay):
-
Cell Culture: Culture a cell line that expresses the amino acid transporter of interest (e.g., a cancer cell line overexpressing LAT1).
-
Assay Conditions: Plate the cells in a 96-well plate. Wash the cells with a buffer that is free of the natural amino acid substrate.
-
Compound Treatment: Incubate the cells with varying concentrations of the test compound.
-
Substrate Addition: Add a radiolabeled amino acid (e.g., [3H]-Leucine) to the wells and incubate for a short period.
-
Termination of Uptake: Rapidly wash the cells with ice-cold buffer to remove the extracellular radiolabeled amino acid.
-
Lysis and Detection: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the amino acid uptake (IC50).
Conclusion and Future Directions
The this compound scaffold holds significant promise for the development of novel therapeutics with diverse pharmacodynamic profiles. A thorough understanding and early assessment of the pharmacokinetic and pharmacodynamic properties of analogs are crucial for successful drug development. By employing the systematic in vitro assays outlined in this guide, researchers can make data-driven decisions to optimize lead compounds, thereby increasing the probability of advancing safe and efficacious candidates to clinical trials. Future research in this area should focus on elucidating the precise molecular targets of these analogs and exploring their therapeutic potential in relevant disease models.
References
-
Selvita. In Vitro ADME. [Link]
-
R.L. Smith, J. Caldwell. The disposition and metabolism of flurbiprofen in several species including man. PubMed, [Link]
-
Sygnature Discovery. In Vitro ADME & Physicochemical Profiling. [Link]
-
Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
-
Pettersen, J. E., Ulsaker, G. A., & Jellum, E. (1978). Studies on the Metabolism of 2,4'-isobutylphenylpropionic Acid (Ibuprofen) by Gas Chromatography and Mass Spectrometry. Dialysis Fluid, a Convenient Medium for Studies on Drug Metabolism. Journal of Chromatography, 145(3), 413-420. [Link]
-
Brooks, C. J., & Gilbert, M. T. (1974). Identification of urinary metabolites of (+/-)-2-(p-isobutylphenyl)propionic acid (Ibuprofen) by routine organic acid screening. Clinica Chimica Acta, 54(1), 143-147. [Link]
-
Pawełczyk, T., & Maciejewska, D. (2015). Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Via Medica Journals, 12(2), 107-113. [Link]
-
Pozdnyakova, I., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. ResearchGate. [Link]
-
National Center for Biotechnology Information. (S)-2-Amino-3-[1-(2-[18F]fluoroethyl)-1H-[1][11][12]triazol-4-yl]propanoic acid. Bookshelf. [Link]
-
Fankhauser, D. B., et al. (2015). Design, Synthesis, and Biological Evaluation of Indole Biphenylcarboxylic Acids as PPARγ Antagonists. ACS Medicinal Chemistry Letters, 6(10), 1051-1055. [Link]
-
Urwyler, S., et al. (1996). Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonists--II. Pharmacological characterization in vivo. Neuropharmacology, 35(6), 655-665. [Link]
-
PubChem. This compound. [Link]
-
Creative Biolabs. In Vitro ADME Studies. [Link]
-
Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies. Bioorganic & Medicinal Chemistry, 18(4), 1641-1658. [Link]
-
Asada, M., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212-3223. [Link]
-
Perreault, M., et al. (2021). In Vitro ADME Properties of Two Novel Antimicrobial Peptoid-Based Compounds as Potential Agents against Canine Pyoderma. Pharmaceutics, 13(11), 1899. [Link]
-
ResearchGate. Synthesis, Characterization, ADME Study and In-Vitro Anti-Inflammatory Activity of Aspirin Amino Acid Conjugates. [Link]
-
Kearbey, J. D., et al. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. Xenobiotica, 34(3), 273-280. [Link]
-
Frontiers in Chemistry. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. [Link]
-
PubChem. (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hcl. [Link]
Sources
- 1. The disposition and metabolism of flurbiprofen in several species including man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the metabolism of 2,4'-isobutylphenylpropionic acid (ibuprofen) by gas chromatography and mass spectrometry. Dialysis fluid, a convenient medium for studies on drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of urinary metabolites of (+/-)-2-(p-isobutylphenyl)propionic acid (Ibuprofen) by routine organic acid screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.viamedica.pl [journals.viamedica.pl]
- 5. scilit.com [scilit.com]
- 6. Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonists--II. Pharmacological characterization in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Indole Biphenylcarboxylic Acids as PPARγ Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 9. sygnaturediscovery.com [sygnaturediscovery.com]
- 10. selvita.com [selvita.com]
- 11. In Vitro ADME Properties of Two Novel Antimicrobial Peptoid-Based Compounds as Potential Agents against Canine Pyoderma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for (S)-2-Amino-3-biphenyl-3-yl-propionic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Precise Quantification
(S)-2-Amino-3-biphenyl-3-yl-propionic acid is a chiral molecule, meaning it exists in two non-superimposable mirror-image forms, or enantiomers. In drug development and various fields of research, the biological activity of such molecules is often stereospecific, with one enantiomer exhibiting therapeutic effects while the other may be inactive or even cause adverse effects. Consequently, the ability to accurately quantify the specific (S)-enantiomer is of paramount importance for ensuring product quality, safety, and efficacy. This guide will compare two widely used analytical techniques, High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for this purpose.
Foundational Principles: Adherence to International Guidelines
The validation of analytical methods is a critical process that demonstrates a method is suitable for its intended purpose.[1][2] This process is governed by international guidelines to ensure data quality and consistency across different laboratories and regulatory submissions. The primary guidelines referenced in this guide are:
-
ICH Q2(R1): Validation of Analytical Procedures: This guideline from the International Council for Harmonisation provides a framework for validating analytical procedures.[3][4] It outlines the validation characteristics required for various types of analytical tests.[3]
-
FDA and EMA Guidelines on Bioanalytical Method Validation: These guidelines from the U.S. Food and Drug Administration and the European Medicines Agency provide specific recommendations for validating methods used to quantify drugs and their metabolites in biological matrices.[5][6][7][8][9][10] The recently adopted ICH M10 guideline further harmonizes these bioanalytical method validation expectations.[5][11][12]
The core validation parameters that will be discussed for each method include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[3][13]
Comparative Overview of Analytical Techniques
The choice of an analytical technique for quantifying this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone technique for the separation and quantification of compounds in a mixture.[14] For chiral molecules like this compound, enantioselective separation can be achieved through two main approaches:
-
Direct Methods: Employing a chiral stationary phase (CSP) that selectively interacts with one enantiomer more strongly than the other, leading to their separation.[14]
-
Indirect Methods: Derivatizing the amino acid with a chiral reagent to form diastereomers, which can then be separated on a conventional achiral stationary phase.[14]
UV detection is a common and robust method for quantifying compounds that contain a chromophore, which is present in the biphenyl structure of the target analyte.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique is particularly advantageous for analyzing complex samples and for achieving very low detection limits. For the quantification of this compound, a chiral LC method would be coupled with a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to ensure high specificity and sensitivity.
Experimental Design and Protocols
The following sections provide detailed, step-by-step protocols for the validation of both an HPLC-UV and an LC-MS/MS method for the quantification of this compound.
Experimental Workflow Diagram
Caption: Overall workflow for analytical method validation.
HPLC-UV Method Protocol
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Chiral Column: A polysaccharide-based chiral stationary phase column (e.g., Astec CHIROBIOTIC® T).[15]
-
Mobile Phase: A mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., formic acid in water), optimized for the separation of the enantiomers.[15]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Controlled at a constant temperature (e.g., 25°C) to ensure reproducibility.
-
Injection Volume: 10 µL.
-
UV Detection: Wavelength set to the absorbance maximum of the biphenyl chromophore.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by diluting the stock solution.
-
For analysis in a biological matrix, perform a protein precipitation step followed by evaporation and reconstitution in the mobile phase.
-
LC-MS/MS Method Protocol
-
Chromatographic System: An LC system coupled to a triple quadrupole mass spectrometer.
-
Chiral Column and Mobile Phase: Similar to the HPLC-UV method, optimized for LC-MS compatibility (e.g., using volatile buffers like ammonium formate).
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometer Settings:
-
MRM Transitions: Determine the precursor ion (the protonated molecule [M+H]+) and a stable product ion for both the analyte and an internal standard (IS).
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
Sample Preparation:
-
Similar to the HPLC-UV method, but with the addition of an internal standard to the samples prior to protein precipitation to correct for matrix effects and variability in extraction.
-
Data Comparison and Validation Parameters
The performance of each method is evaluated based on the following validation parameters. The table below presents a hypothetical but realistic comparison of the expected performance for each technique.
| Validation Parameter | HPLC-UV | LC-MS/MS | Acceptance Criteria (Typical) |
| Specificity | Demonstrated by baseline resolution of enantiomers from matrix components. | High specificity achieved through unique MRM transitions. | No significant interfering peaks at the retention time of the analyte. |
| Linearity (r²) | > 0.995 | > 0.998 | r² ≥ 0.99 |
| Range | 1 - 100 µg/mL | 10 - 10,000 ng/mL | To be defined based on the intended application. |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | Within ±15% of the nominal concentration (±20% at LLOQ). |
| Precision (%RSD) | < 5% | < 3% | ≤15% (≤20% at LLOQ). |
| LOD | ~0.3 µg/mL | ~3 ng/mL | Signal-to-noise ratio ≥ 3. |
| LOQ | 1 µg/mL | 10 ng/mL | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision. |
| Robustness | Assessed by small variations in mobile phase composition, pH, and column temperature. | Assessed by variations in chromatographic and mass spectrometric parameters. | No significant impact on the results. |
In-Depth Discussion of Validation Parameters
Specificity
For the HPLC-UV method, specificity is primarily achieved through chromatographic separation. The chiral column must be able to resolve the (S)-enantiomer from its (R)-enantiomer and any other potential impurities or matrix components. In contrast, LC-MS/MS provides an additional layer of specificity through the use of MRM, which monitors a specific precursor-to-product ion transition, significantly reducing the likelihood of interference.
Linearity and Range
Both methods are expected to exhibit excellent linearity over their respective ranges. The wider dynamic range of LC-MS/MS is a significant advantage, allowing for the quantification of the analyte over several orders of magnitude.
Accuracy and Precision
Accuracy, the closeness of the measured value to the true value, and precision, the degree of agreement among individual measurements, are critical for reliable quantification.[13] Both methods can achieve high levels of accuracy and precision, though LC-MS/MS often demonstrates superior performance due to the use of an internal standard that corrects for analytical variability.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.[16] LC-MS/MS is inherently more sensitive than HPLC-UV, resulting in significantly lower LOD and LOQ values. This makes it the preferred method for applications requiring trace-level quantification.
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[13] A robust method is essential for routine use in a quality control environment. Robustness testing involves systematically altering parameters such as mobile phase composition, pH, and column temperature and observing the effect on the results.
Conclusion and Recommendations
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. The choice between the two will depend on the specific requirements of the analysis.
-
HPLC-UV is a cost-effective and robust method suitable for applications where high sensitivity is not required, such as in-process control or the analysis of bulk drug substances. Its simplicity and wide availability make it an attractive option for many laboratories.
-
LC-MS/MS is the method of choice for applications demanding high sensitivity and selectivity, such as the analysis of biological samples in pharmacokinetic studies or the detection of trace-level impurities. The superior performance of LC-MS/MS in terms of specificity and sensitivity often justifies the higher instrument and operational costs.
Ultimately, the selected method must be thoroughly validated according to international guidelines to ensure the generation of reliable and accurate data that can support regulatory submissions and critical research decisions.
References
-
European Medicines Agency. (2022). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
AAPS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link]
-
Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Retrieved from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
-
Springer Nature. (n.d.). Validation of Amino Acid Analysis Methods. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
- Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of biomolecular techniques : JBT, 17(2), 131–137.
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link]
- Sobańska, A. W., & Zejfer, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of pharmaceutical and biomedical analysis, 165, 381–385.
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]
-
Journal of Biomolecular Techniques. (n.d.). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Retrieved from [Link]
-
Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]
-
YouTube. (2025). What Is Method Validation In The Context Of LC-MS?. Retrieved from [Link]
Sources
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. youtube.com [youtube.com]
- 3. jordilabs.com [jordilabs.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. bioanalysisforum.jp [bioanalysisforum.jp]
- 9. fda.gov [fda.gov]
- 10. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide to Enhancing Peptide Stability and Potency: The Case of (S)-2-Amino-3-biphenyl-3-yl-propionic Acid in Peptide YY Analogs
In the landscape of peptide-based drug discovery, the pursuit of enhanced metabolic stability and receptor affinity is a paramount objective. Native peptides, while often potent, are susceptible to rapid enzymatic degradation, limiting their therapeutic potential. The strategic incorporation of unnatural amino acids (UAAs) has emerged as a powerful tool to overcome these limitations. This guide provides an in-depth technical comparison of experiments involving the UAA (S)-2-Amino-3-biphenyl-3-yl-propionic acid, with a focus on its application in modifying Peptide YY (PYY), a key regulator of appetite and energy homeostasis. Through a detailed examination of experimental protocols and supporting data, we will illustrate the reproducibility and advantages of utilizing this specific biphenylalanine derivative.
The Challenge of Peptide Stability: A Case Study in Peptide YY (PYY)
Peptide YY (PYY) is a 36-amino acid hormone released from the gastrointestinal tract in response to feeding, playing a crucial role in inducing satiety.[1] The biologically active form, PYY(3-36), is generated by the cleavage of the N-terminal Tyr-Pro dipeptide by dipeptidyl peptidase-IV (DPP-IV).[2] PYY(3-36) exerts its anorectic effects primarily through the neuropeptide Y2 receptor (Y2R).[3] However, the therapeutic utility of native PYY(3-36) is hampered by its short in vivo half-life due to further proteolytic degradation.[4] This rapid clearance necessitates the development of more stable and potent analogs.
Strategic Incorporation of this compound
The incorporation of UAAs is a well-established strategy to enhance the stability of peptides against enzymatic degradation.[5] The bulky biphenyl side chain of this compound can provide steric hindrance, shielding the peptide backbone from proteolytic enzymes. Furthermore, the hydrophobic nature of the biphenyl moiety can influence peptide conformation and receptor interactions, potentially leading to increased binding affinity and potency.[6]
The following sections will detail a reproducible experimental workflow for the synthesis, purification, and characterization of a PYY(3-36) analog incorporating this compound at a strategic position. We will then present a comparative analysis of its performance against the native peptide.
Experimental Workflow: From Synthesis to Characterization
The synthesis and evaluation of a PYY analog containing this compound, hereafter referred to as [Bip^3]PYY(3-36), follows a systematic and reproducible workflow.
Caption: Experimental workflow for the synthesis and evaluation of PYY analogs.
Reproducible Synthesis of [Bip^3]PYY(3-36) via Solid-Phase Peptide Synthesis (SPPS)
The synthesis of [Bip^3]PYY(3-36) can be reliably achieved using automated solid-phase peptide synthesis (SPPS) based on Fmoc/tBu chemistry.
Protocol:
-
Resin Preparation: Start with a Rink Amide MBHA resin pre-loaded with the C-terminal amino acid of PYY(3-36), which is Arginine (Arg).
-
Amino Acid Coupling Cycles:
-
Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of 20% piperidine in dimethylformamide (DMF).
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.
-
Coupling: Activate the carboxylic acid group of the incoming Fmoc-protected amino acid (including Fmoc-(S)-2-Amino-3-biphenyl-3-yl-propionic acid at position 3) using a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA in DMF. Allow the coupling reaction to proceed for a sufficient duration to ensure complete acylation.
-
Washing: Wash the resin with DMF to remove excess reagents and by-products.
-
Repeat this cycle for each amino acid in the PYY(3-36) sequence.
-
-
Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers such as triisopropylsilane (TIS) and water.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then lyophilize to obtain a dry powder.
Causality behind Experimental Choices: The use of Fmoc/tBu chemistry is standard for its mild deprotection conditions, which preserves the integrity of the peptide. The choice of Rink Amide resin results in a C-terminally amidated peptide, which is common for many bioactive peptides, including PYY.[6] The use of HBTU/HOBt as a coupling reagent ensures efficient peptide bond formation, which is critical for achieving high yields of the full-length peptide.
Purification and Characterization: Ensuring Homogeneity and Identity
Reproducibility in biological experiments is critically dependent on the purity and correct identity of the synthesized peptide.
Purification Protocol (Reverse-Phase HPLC):
-
Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water with 0.1% TFA.
-
Chromatography: Purify the peptide using a preparative reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.[7]
-
Gradient Elution: Employ a linear gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA) to elute the peptide from the column.[8]
-
Fraction Collection: Collect fractions corresponding to the major peak, which typically represents the desired full-length peptide.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC. Pool the fractions with a purity of >95%.
-
Lyophilization: Lyophilize the pooled fractions to obtain the final purified peptide as a white powder.
Characterization Protocol:
-
Mass Spectrometry: Confirm the identity of the purified peptide by determining its molecular weight using mass spectrometry (e.g., ESI-MS or MALDI-TOF). The observed mass should match the calculated theoretical mass of [Bip^3]PYY(3-36).
-
Analytical HPLC: Confirm the purity of the final product using analytical RP-HPLC. A single, sharp peak should be observed.
Comparative Performance Analysis
To objectively evaluate the impact of incorporating this compound, the biological activity and stability of [Bip^3]PYY(3-36) must be compared to that of native PYY(3-36).
Receptor Binding Affinity
The ability of the peptide analogs to bind to the Y2 receptor is a key determinant of their biological activity. This can be assessed using a competitive radioligand binding assay.
Receptor Binding Assay Protocol:
-
Cell Culture: Use a cell line stably expressing the human Y2 receptor (e.g., HEK293 or CHO cells).
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-PYY(3-36)) and varying concentrations of the unlabeled competitor peptides (native PYY(3-36) and [Bip^3]PYY(3-36)).
-
Incubation and Washing: Allow the binding to reach equilibrium. Then, rapidly wash the cells to remove unbound radioligand.
-
Detection: Measure the amount of bound radioactivity using a gamma counter.
-
Data Analysis: Determine the concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Expected Outcome and Rationale: The incorporation of the bulky and hydrophobic biphenylalanine at position 3 is hypothesized to enhance the binding affinity for the Y2 receptor. This is because this region of PYY is known to be important for receptor interaction.
Enzymatic Stability
The primary rationale for incorporating UAAs is to improve resistance to proteolysis. This can be evaluated using an in vitro enzymatic degradation assay.
Enzymatic Stability Assay Protocol:
-
Incubation: Incubate a known concentration of each peptide (native PYY(3-36) and [Bip^3]PYY(3-36)) with a relevant protease (e.g., chymotrypsin, which can cleave after aromatic residues) or in human serum/plasma at 37°C.
-
Time Points: At various time points, take aliquots of the reaction mixture.
-
Quenching: Stop the enzymatic reaction in the aliquots, for example, by adding an acid like TFA.
-
Analysis: Analyze the amount of intact peptide remaining at each time point using RP-HPLC.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t₁/₂) of each peptide under the assay conditions.
Expected Outcome and Rationale: The steric hindrance provided by the biphenyl group in [Bip^3]PYY(3-36) is expected to significantly increase its resistance to enzymatic degradation compared to native PYY(3-36).
Comparative Data Summary
The following table summarizes the expected comparative data for native PYY(3-36) and the [Bip^3]PYY(3-36) analog, based on the principles discussed.
| Parameter | Native PYY(3-36) | [Bip^3]PYY(3-36) | Rationale for Expected Improvement |
| Y2 Receptor Binding Affinity (Ki) | ~0.1 nM | < 0.1 nM | The biphenyl group may engage in favorable hydrophobic interactions within the receptor binding pocket. |
| Enzymatic Half-life (t₁/₂ in plasma) | < 10 min[4] | Significantly > 10 min | The bulky biphenyl side chain provides steric shielding against proteolytic enzymes. |
Signaling Pathway and Logical Relationships
The interaction of PYY analogs with the Y2 receptor initiates a downstream signaling cascade that ultimately leads to the physiological effect of appetite suppression.
Caption: Simplified signaling pathway of PYY analogs via the Y2 receptor.
This guide has outlined a reproducible and verifiable experimental framework for the synthesis and comparative evaluation of a PYY analog incorporating this compound. The provided protocols and rationale are grounded in established principles of peptide chemistry and pharmacology. The strategic use of this UAA offers a promising avenue for developing more stable and potent peptide therapeutics for the treatment of obesity and related metabolic disorders.
References
-
Reeve JR Jr, et al. Structure and receptor binding of PYY analogs. Peptides. 2002;23(2):305-21. URL: [Link]
-
Keire DA, et al. Primary structures of PYY, [Pro34]PYY, and PYY-(3-36), peptides that regulate food intake. J Biol Chem. 2000;275(14):10347-53. URL: [Link]
-
Wikipedia. Peptide YY. Accessed January 12, 2026. URL: [Link]
-
Schepartz Lab. HPLC Purification of Peptides. protocols.io. 2016. URL: [Link]
-
Tatemoto K. Isolation and characterization of peptide YY (PYY), a candidate gut hormone that inhibits pancreatic exocrine secretion. Proc Natl Acad Sci U S A. 1982;79(8):2514-8. URL: [Link]
-
Balasubramaniam A, et al. Syntheses and receptor affinities of partial sequences of peptide YY (PYY). Peptides. 1993;14(5):1011-6. URL: [Link]
-
Li P, et al. Advances in the stability challenges of bioactive peptides and improvement strategies. Food Funct. 2022;13(22):11581-11596. URL: [Link]
-
Østergaard S, et al. Design of Y2 Receptor Selective and Proteolytically Stable PYY3-36 Analogues. J Med Chem. 2018;61(23):10519-10530. URL: [Link]
-
Ghabril B, et al. Peptide YY(1-36) and peptide YY(3-36): Part I. Distribution, release and actions. J Gastrointest Surg. 2006;10(5):754-67. URL: [Link]
-
Wewer Albrechtsen NJ, et al. The anorexic hormone Peptide YY3-36 is rapidly metabolized to inactive Peptide YY3-34 in vivo. Am J Physiol Endocrinol Metab. 2015;309(2):E162-8. URL: [Link]
-
Grandt D, et al. PP, PYY and NPY: Synthesis, Storage, Release and Degradation. Regul Pept. 1994;51(1):1-15. URL: [Link]
-
Beal J, et al. Commentary on "The road to reliable peptide assays is paved with good guidelines". Clin Chim Acta. 2023;544:117351. URL: [Link]
-
Stephens JW, et al. Design, Synthesis and in vitro Characterization of Novel Hybrid Peptidomimetic Inhibitors of STAT3 Protein. J Med Chem. 2013;56(11):4435-47. URL: [Link]
-
Novo Nordisk. PYY analogue - Y2 selective. Accessed January 12, 2026. URL: [Link]
-
Tatemoto K, et al. Isolation and characterization of peptide YY (PYY), a candidate gut hormone that inhibits pancreatic exocrine secretion. Proc Natl Acad Sci U S A. 1982;79(8):2514-8. URL: [Link]
-
Dumonteil E, et al. Peptide YY Derivatives as Selective Neuropeptide Y/peptide YY Y1 and Y2 Agonists Devoided of Activity for the Y3 Receptor Sub-Type. J Med Chem. 1998;41(14):2514-22. URL: [Link]
-
Flann C, et al. A Long-Acting PYY3-36 Analog Mediates Robust Anorectic Efficacy with Minimal Emesis in Nonhuman Primates. Cell Metab. 2019;29(4):837-843.e5. URL: [Link]
-
Irwin N, et al. Established and emerging roles peptide YY (PYY) and exploitation in obesity-diabetes. Curr Opin Endocrinol Diabetes Obes. 2021;28(2):253-261. URL: [Link]
-
Hansen KK, et al. Variant screening of PYY3-36 leads to potent long-acting PYY analogs with superior Y2 receptor selectivity. Sci Transl Med. 2025;17(791):eadq6392. URL: [Link]
- U.S. Patent No. 7,960,349. N-terminally modified GLP-1 receptor modulators.
- U.S. Patent No. 7,534,763. Sustained release GLP-1 receptor modulators.
-
Hansen LBF, et al. Design and Synthesis of Peptide YY Analogues with C-terminal Backbone Amide-to-Ester Modifications. ACS Med Chem Lett. 2013;4(10):953-8. URL: [Link]
Sources
- 1. Peptide YY(1-36) and peptide YY(3-36): Part I. Distribution, release and actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peptide YY - Wikipedia [en.wikipedia.org]
- 3. apexbt.com [apexbt.com]
- 4. The anorexic hormone Peptide YY3–36 is rapidly metabolized to inactive Peptide YY3–34 in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation and characterization of peptide YY (PYY), a candidate gut hormone that inhibits pancreatic exocrine secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US7534763B2 - Sustained release GLP-1 receptor modulators - Google Patents [patents.google.com]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of (S)-2-Amino-3-biphenyl-3-yl-propionic Acid
As scientists and researchers, our commitment to discovery is intrinsically linked to a responsibility for safety and environmental stewardship. The proper management of chemical waste is a critical component of this responsibility. This guide provides a detailed protocol for the safe disposal of (S)-2-Amino-3-biphenyl-3-yl-propionic acid, a compound often used in drug development and chemical synthesis. By understanding the chemical nature of this substance and adhering to established best practices, we can ensure the safety of laboratory personnel and minimize our environmental impact.
The disposal of any chemical waste is governed by a hierarchy of regulations and best practices. At the federal level, the Environmental Protection Agency (EPA) establishes a framework for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[1][2][3] These regulations are often implemented and supplemented by state and local authorities.[3] Furthermore, the Occupational Safety and Health Administration (OSHA) provides guidelines to ensure worker safety during the handling and disposal of hazardous materials.[4][5][6]
Understanding the Compound: Hazard Assessment
A thorough hazard assessment should always begin with consulting the Safety Data Sheet (SDS) for the specific chemical. The SDS provides critical information on physical and chemical properties, toxicity, handling precautions, and disposal considerations.[8] In the absence of a specific SDS, a conservative approach should be taken, treating the compound as potentially toxic and ecotoxic.
| Potential Hazard | Consideration | Primary Regulatory Body |
| Toxicity | The biphenyl group may confer toxicity. Assume the compound is harmful if ingested, inhaled, or absorbed through the skin. | OSHA, EPA |
| Ecotoxicity | Aromatic compounds can be persistent in the environment and harmful to aquatic life. | EPA |
| Reactivity | While not expected to be highly reactive, it should not be mixed with strong oxidizing agents or strong acids/bases without a proper risk assessment. | Institutional EHS |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of segregation, containment, labeling, and transfer to a licensed waste disposal facility.
Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to facilitate proper disposal.[8][9][10]
-
Solid Waste:
-
Liquid Waste:
-
Solutions containing this compound should be collected in a dedicated liquid hazardous waste container.
-
Do not mix this waste stream with other incompatible chemicals, such as strong acids, bases, or oxidizers.[9]
-
Aqueous and organic solvent waste streams should generally be kept separate.
-
The choice of waste container is critical for safe storage and transport.
-
Use containers that are chemically compatible with the waste. For this compound, high-density polyethylene (HDPE) or glass containers are generally suitable.[11]
-
Ensure containers are in good condition, with no cracks or leaks.[1]
-
Keep containers securely closed when not in use.[1]
-
Do not fill containers to more than 90% capacity to allow for expansion.[11]
Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety.[9] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name and contact information of the generating researcher or lab
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of laboratory personnel and away from drains or sources of ignition.[1]
-
Secondary containment, such as a larger bin or tray, should be used to capture any potential leaks.[1]
-
Once the container is full or has reached the accumulation time limit set by your institution (often 90 days for large quantity generators), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[11]
The likely ultimate disposal method for this type of compound is incineration at a permitted hazardous waste facility.[7][12] This high-temperature destruction process is effective for breaking down persistent organic compounds into less harmful substances.[7] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [1][10]
Emergency Procedures
In the event of a spill or exposure, follow these immediate steps:
-
Spill:
-
Alert others in the area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, wear appropriate PPE and absorb the material with a chemical spill kit.
-
Place the absorbent material in a sealed, labeled hazardous waste container.
-
For large spills, contact your institution's EHS department immediately.
-
-
Exposure:
-
Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eyes: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air.
-
Seek medical attention after any exposure and report the incident to your supervisor and EHS department.
-
Visualizing the Disposal Workflow
To aid in understanding the proper disposal pathway, the following diagram illustrates the decision-making process and procedural steps.
Caption: Decision workflow for the disposal of this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to both scientific advancement and responsible laboratory practice. Always prioritize safety and consult your institution's specific guidelines.
References
- University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- SCION Instruments. (n.d.). Good Laboratory Practices: Waste Disposal.
- Laboratory Waste Guide 2025. (n.d.).
- National Institutes of Health. (n.d.). Waste disposal technologies for polychlorinated biphenyls.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- DuraLabel Resources. (n.d.). OSHA Rules for Hazardous Chemicals.
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
- Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
-
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
- Washington State Department of Ecology. (2024, May). Disposal Options and Requirements for Polychlorinated Biphenyl Waste.
-
U.S. Environmental Protection Agency. (n.d.). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Disposal and Storage of Polychlorinated Biphenyl (PCB) Waste. Retrieved from [Link]
- Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]
- Creative Safety Supply. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
Sources
- 1. danielshealth.com [danielshealth.com]
- 2. epa.gov [epa.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 5. resources.duralabel.com [resources.duralabel.com]
- 6. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
- 7. Waste disposal technologies for polychlorinated biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 9. canterbury.ac.nz [canterbury.ac.nz]
- 10. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. apps.ecology.wa.gov [apps.ecology.wa.gov]
Personal protective equipment for handling (S)-2-Amino-3-biphenyl-3-yl-propionic acid
A Researcher's Guide to Safe Handling: (S)-2-Amino-3-biphenyl-3-yl-propionic acid
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are routine. However, complacency is the enemy of safety. This guide provides an essential operational framework for handling this compound, a compound often encountered in drug discovery. While this specific molecule does not have an extensive, publicly available toxicological profile, its structure as an aromatic amino acid necessitates a prudent and informed approach to personal protection. This document moves beyond a simple checklist, explaining the rationale behind each safety recommendation to build a culture of deep, procedural understanding.
Hazard Identification and Risk Assessment
Before any handling protocol is established, a thorough risk assessment is mandatory. Based on the chemical structure and data from analogous compounds, this compound is treated as a fine chemical powder with the potential for mild irritation and unknown long-term toxicological effects.[1][2][3] The primary routes of exposure that must be mitigated are inhalation of airborne particulates and dermal contact.[4]
Assumed Hazard Profile:
| Hazard Type | Potential Risk & Rationale |
| Inhalation | Fine powders can easily become airborne during weighing and transfer, posing a risk of respiratory tract irritation.[5] Repeated exposure to any non-biocompatible dust can lead to respiratory sensitization. |
| Dermal Contact | Though not classified as a skin irritant, direct contact with any laboratory chemical should be avoided to prevent potential local irritation or absorption.[1][4] Dry skin can be more susceptible to chemical entry. |
| Eye Contact | Airborne dust can cause mechanical irritation to the eyes. Chemical splash could lead to more significant irritation.[6] |
| Ingestion | Accidental ingestion is a risk if proper hygiene practices are not followed, such as washing hands after handling.[7] |
This assessment dictates that our primary goals are containment of the solid powder and the establishment of a robust barrier between the researcher and the chemical.
Personal Protective Equipment (PPE): Your Primary Barrier
PPE is the last line of defense after engineering controls, but it is a critical one.[8][9] The selection of PPE must be deliberate and based on the specific tasks being performed.[10][11][12]
Hand Protection
Standard disposable nitrile gloves are the minimum requirement for handling this compound.[7][10]
-
Material: Nitrile. It offers excellent protection against a wide array of chemicals and is a suitable alternative for those with latex allergies.[10][12]
-
Best Practice: Always inspect gloves for rips or punctures before use.[10] If a chemical is spilled on a glove, it should be removed and replaced immediately. Never reuse disposable gloves.[7][10] For tasks involving solvents to dissolve the compound, consult a glove compatibility chart to ensure nitrile is appropriate for the specific solvent.
Eye and Face Protection
-
Standard Operations: ANSI-rated safety glasses with side shields are mandatory for all laboratory work to protect against incidental dust or splashes.
-
High-Risk Operations: When handling larger quantities of the powder or when there is a significant risk of splashing (e.g., during vigorous mixing), a face shield should be worn in addition to safety goggles.[9] Goggles provide a seal around the eyes, offering superior protection against airborne dust compared to safety glasses.[8]
Respiratory Protection
While engineering controls are the preferred method for mitigating inhalation risks, respiratory protection may be necessary in specific situations.
-
When Required: If engineering controls like a chemical fume hood or ventilated balance enclosure are unavailable or during a significant spill cleanup, a respirator is required.
-
Type: An N95-rated respirator is sufficient to protect against airborne solid particulates. It filters at least 95% of airborne particles but is not resistant to oil.
Protective Clothing
A standard, flame-resistant lab coat must be worn and fully buttoned to protect the skin and personal clothing from contamination.[7][13] Ensure the lab coat has elastic cuffs to create a snug fit around the wrist, minimizing the gap between the coat and your gloves.
Operational Workflow: From Weighing to Disposal
A structured workflow minimizes the risk of exposure at every step. The core principle is to contain the powder and handle it in a controlled manner.[14]
Engineering Controls: The First Line of Defense
Whenever possible, handle this compound within a certified chemical fume hood or a powder weighing station.[5][14] These enclosures use directed airflow to pull airborne particles away from the user's breathing zone, providing a high level of protection.[5]
Step-by-Step Handling Protocol
-
Preparation: Don all required PPE (lab coat, safety glasses, nitrile gloves). Cover the work surface with absorbent bench paper.[14]
-
Weighing: Use an analytical balance inside a fume hood or a ventilated balance enclosure to prevent air currents from affecting the measurement and to contain any dust.[14] Use weigh boats or creased weighing paper to avoid spills.[14]
-
Transfer: Use a spatula to transfer the powder. Avoid pouring directly from the bottle, which can create dust clouds.[14] Transfer the powder in several small scoops rather than one large one.[14]
-
Container Management: Keep the stock container closed whenever you are not actively dispensing from it.[14]
-
Post-Handling: After use, decontaminate the spatula and any other equipment. Wipe down the work surface with a damp cloth to collect any residual powder. Dispose of the bench paper and cleaning materials as chemical waste.
-
Hygiene: Always wash your hands thoroughly with soap and water after removing your gloves and before leaving the laboratory.[4][7]
Spill and Disposal Management Plan
Preparedness for accidents is a cornerstone of laboratory safety.[4]
Minor Spill Cleanup Protocol
For small spills of solid this compound (typically less than 5 grams) outside of a containment hood:
-
Alert & Restrict: Notify colleagues in the immediate area and restrict access.[15]
-
Assess: Ensure there is no immediate respiratory risk.
-
Don PPE: At a minimum, wear a lab coat, nitrile gloves, and safety goggles. If there is a risk of the powder becoming airborne, an N95 respirator is required.
-
Cleanup: Gently cover the spill with a damp paper towel to avoid raising dust.[16][17] Carefully wipe the area from the outside in, placing the contaminated materials into a sealed plastic bag.[16]
-
Decontaminate: Wipe the spill area again with soap and water.
-
Dispose: Label the sealed bag as hazardous waste and dispose of it according to your institution's guidelines.[16][18]
The following diagram outlines the decision-making process for a chemical powder spill.
Caption: Decision workflow for responding to a chemical powder spill.
Waste Disposal
All disposable materials that have come into contact with this compound, including gloves, weigh boats, and contaminated paper towels, must be disposed of as chemical waste.[18] Collect these materials in a designated, sealed, and clearly labeled waste container. Follow all local and institutional regulations for chemical waste pickup and disposal.
By integrating these safety protocols and understanding the rationale behind them, researchers can handle this compound with confidence and minimize their risk of exposure, fostering a safer and more effective laboratory environment.
References
-
Glove Selection Guide . University of California, Berkeley | Office of Environment, Health & Safety. [Link]
-
Glove Selection Guide . University of British Columbia | Safety & Risk Services. [Link]
-
OSHA Glove Selection Chart . U.S. Department of Labor | Occupational Safety and Health Administration. [Link]
-
Chemical Glove Selection Guide: Find the Perfect Protection . Protective Industrial Products. [Link]
-
Weighing Hazardous Powders in the Laboratory . University of California, Santa Barbara | Environment, Health & Safety. [Link]
-
Chemical Safety Best Practices in The Lab . Green World Group. [Link]
-
Spill procedure: Clean-up guidance . Queen Mary University of London. [Link]
-
PPE and Safety for Chemical Handling . ACS Material. [Link]
-
Powder Handling . AirClean Systems. [Link]
-
Safe Handling Practices for Laboratory Chemicals . GZ Industrial Supplies. [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory . National Center for Biotechnology Information, NIH. [Link]
-
Laboratory Chemical Spill Cleanup and Response Guide . The City University of New York. [Link]
-
Guidance for Hazardous Waste Spill Cleanup in Laboratories . The University of Tennessee, Knoxville. [Link]
-
Laboratory General Chemical Minor Spill Clean Up Procedures . Stony Brook University | Environmental Health and Safety. [Link]
-
Chemical Spill Clean-Up . University of Delaware | Environmental Health & Safety. [Link]
-
This compound . PubChem, National Institutes of Health. [Link]
-
Personal protective equipment . Wikipedia. [Link]
-
Personal Protective Equipment . U.S. Environmental Protection Agency. [Link]
-
Recommended PPE to handle chemicals . Bernardo Ecenarro. [Link]
-
Personal Protective Equipment . U.S. Department of Labor | Occupational Safety and Health Administration. [Link]
-
Hazards identification SECTION 1: Identification of the substance/mixture and of the company . Chromagar. [Link]
-
Safety Data Sheet . DC Fine Chemicals. [Link]
-
SAFETY DATA SHEET . Fisher Scientific. [Link]
-
SDS US . Hylomar. [Link]
-
Safety data sheet . CPAChem. [Link]
Sources
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. chromagar.com [chromagar.com]
- 3. cpachem.com [cpachem.com]
- 4. greenwgroup.com [greenwgroup.com]
- 5. Powder Handling - AirClean Systems [aircleansystems.com]
- 6. fishersci.com [fishersci.com]
- 7. gz-supplies.com [gz-supplies.com]
- 8. Personal protective equipment - Wikipedia [en.wikipedia.org]
- 9. osha.gov [osha.gov]
- 10. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. safety.fsu.edu [safety.fsu.edu]
- 13. PPE and Safety for Chemical Handling [acsmaterial.com]
- 14. ehs.wisc.edu [ehs.wisc.edu]
- 15. ehs.stonybrook.edu [ehs.stonybrook.edu]
- 16. ehs.utk.edu [ehs.utk.edu]
- 17. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 18. qmul.ac.uk [qmul.ac.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
